Omidenepag isopropyl
描述
Structure
3D Structure
属性
IUPAC Name |
propan-2-yl 2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4S/c1-20(2)36-26(33)17-28-25-8-3-6-22(30-25)19-31(37(34,35)24-7-4-13-27-16-24)18-21-9-11-23(12-10-21)32-15-5-14-29-32/h3-16,20H,17-19H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQCWEGEHRBLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC1=CC=CC(=N1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106409 | |
| Record name | N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Omidenepag isopropyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1187451-19-9 | |
| Record name | N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187451-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omidenepag isopropyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omidenepag isopropyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMIDENEPAG ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0G0H52U6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Omidenepag Isopropyl in Trabecular Meshwork Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omidenepag isopropyl, a selective prostaglandin E2 (EP2) receptor agonist, represents a novel therapeutic approach for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2][3] Unlike traditional prostaglandin F2α analogues that primarily target the uveoscleral outflow pathway, this compound exerts its effect through a dual mechanism, enhancing both uveoscleral and trabecular outflow.[4][5][6] This guide provides a detailed examination of the molecular mechanisms of action of omidenepag, the active metabolite of this compound, within human trabecular meshwork (HTM) cells.
Core Mechanism of Action in Trabecular Meshwork Cells
Upon topical administration, this compound is hydrolyzed into its active form, omidenepag.[1] Omidenepag selectively binds to and activates the EP2 receptor, a Gs-protein-coupled receptor located on the surface of trabecular meshwork cells.[5][6] This activation initiates a cascade of intracellular signaling events, leading to a reduction in aqueous humor outflow resistance.
The primary signaling pathway activated by omidenepag in trabecular meshwork cells is the cyclic adenosine monophosphate (cAMP) pathway.[1] Activation of the EP2 receptor stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.[1] Elevated cAMP levels are believed to induce relaxation of the trabecular meshwork and ciliary muscle, contributing to increased aqueous humor outflow.[1]
A significant component of omidenepag's action in the trabecular meshwork involves the remodeling of the extracellular matrix (ECM).[7][8] Studies have demonstrated that omidenepag downregulates the expression of several ECM components that contribute to outflow resistance.[7][8] Furthermore, omidenepag has been shown to counteract the fibrotic effects of transforming growth factor-β2 (TGF-β2), a cytokine implicated in the pathogenesis of glaucoma.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of omidenepag on human trabecular meshwork cells.
| Gene | Treatment | Fold Change vs. Control | Time Point | Culture Condition |
| FN1 | 1 µM OMD | ↓ | 6h | 2D |
| COL1A1 | 1 µM OMD | ↓ | 6h | 2D |
| COL1A2 | 1 µM OMD | ↓ | 6h | 2D |
| COL12A1 | 10 nM OMD | ↓ | 24h | 2D |
| 100 nM OMD | ↓ | 24h | 2D | |
| 1 µM OMD | ↓ | 24h | 2D | |
| 10 nM OMD | ↓ | 24h | 3D | |
| 100 nM OMD | ↓ | 24h | 3D | |
| 1 µM OMD | ↓ | 24h | 3D | |
| COL13A1 | 10 nM OMD | ↓ | 24h | 2D |
| 100 nM OMD | ↓ | 24h | 2D | |
| 1 µM OMD | ↓ | 24h | 2D | |
| 10 nM OMD | ↓ | 24h | 3D | |
| 100 nM OMD | ↓ | 24h | 3D | |
| 1 µM OMD | ↓ | 24h | 3D | |
| COL18A1 | 1 µM OMD | ↓ | 6h | 2D |
Table 1: Effect of Omidenepag (OMD) on Extracellular Matrix Gene Expression in Human Trabecular Meshwork Cells.[7][8]
| Gene | Treatment | Fold Change vs. Control | Time Point | Culture Condition |
| MMP-1 | 1, 10, 40 µM OMD | No significant change | 3 days | 2D |
| MMP-3 | 1, 10, 40 µM OMD | No significant change | 3 days | 2D |
| MMP-9 | 1, 10, 40 µM OMD | No significant change | 3 days | 2D |
| TIMP-1 | 100 nM, 1 µM OMD | ↑ | 24h | 2D |
| TIMP-2 | 1 µM OMD | ↑ | 24h | 2D |
| TIMP-3 | 100 nM, 1 µM OMD | ↑ | 24h | 2D |
Table 2: Effect of Omidenepag (OMD) on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Gene and Protein Expression in Human Trabecular Meshwork Cells.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature investigating the effects of omidenepag on trabecular meshwork cells.
Human Trabecular Meshwork (HTM) Cell Culture
-
Cell Source: Primary HTM cells are isolated from donor human corneoscleral rims. Immortalized HTM cell lines are also commercially available.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
2D Culture: For two-dimensional experiments, HTM cells are seeded in standard cell culture plates or on permeable supports for permeability assays.
-
3D Spheroid Culture: Three-dimensional spheroid cultures are generated by seeding HTM cells in hanging drops or non-adherent plates to mimic the in vivo tissue architecture.[4][7]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment: HTM cells, either in 2D or 3D culture, are treated with varying concentrations of omidenepag (typically 10 nM, 100 nM, and 1 µM) or vehicle control for specified durations (e.g., 6 or 24 hours).[7][8]
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
Reverse Transcription: cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes for specific target genes (e.g., FN1, COL1A1, COL12A1, MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Following treatment with omidenepag, HTM cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTS Assay)
-
Cell Seeding and Treatment: HTM cells are seeded in 96-well plates and treated with different concentrations of omidenepag for a specified period (e.g., 24 hours).[1]
-
MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of omidenepag in trabecular meshwork cells.
Caption: Experimental workflow for gene expression analysis.
Caption: Logical relationship of ECM modulation by omidenepag.
Conclusion
This compound's mechanism of action in trabecular meshwork cells is multifaceted, involving the activation of the EP2 receptor/cAMP signaling pathway and subsequent modulation of the extracellular matrix. Its ability to decrease the expression of key ECM components that contribute to outflow resistance provides a compelling rationale for its efficacy in lowering IOP. Further research into the downstream effectors of the cAMP pathway and their precise roles in ECM remodeling will continue to enhance our understanding of this novel therapeutic agent and may unveil new targets for glaucoma treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Drug-Induced Efficacies between this compound, an EP2 Agonist and PGF2α toward TGF-β2-Modulated Human Trabecular Meshwork (HTM) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Drug-Induced Efficacies between this compound, an EP2 Agonist and PGF2α toward TGF-β2-Modulated Human Trabecular Meshwork (HTM) Cells [mdpi.com]
- 8. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Prostaglandin E2 Agonist Omidenepag on the Expression of Matrix Metalloproteinase in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Selective EP2 Receptor Agonist Omidenepag: A Technical Overview of its Binding Affinity, Selectivity, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of omidenepag, the active metabolite of the prodrug omidenepag isopropyl. It focuses on its selectivity and binding affinity for the E-prostanoid 2 (EP2) receptor, detailing the experimental methodologies used for its characterization and the subsequent signaling cascade.
Introduction
This compound is a topical ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed in the cornea to its active form, omidenepag.[3][4] Omidenepag is a novel, non-prostaglandin, selective agonist of the prostanoid EP2 receptor.[5] Its mechanism of action involves increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and uveoscleral pathways, thereby reducing intraocular pressure (IOP).[2][3] This dual-outflow enhancement distinguishes it from prostaglandin F (FP) receptor agonists, which primarily increase uveoscleral outflow.
Binding Affinity and Selectivity
Omidenepag demonstrates high-affinity binding and selective agonism for the EP2 receptor. In contrast, its prodrug form, this compound, exhibits weak or no affinity for prostanoid receptors.[2][4] The binding affinity (Ki) and functional agonist activity (EC50) of omidenepag have been quantified through in vitro studies using human recombinant prostanoid receptors.[2][5]
Quantitative Data
The following tables summarize the binding affinities and functional activities of omidenepag and its prodrug, this compound, for various prostanoid receptors.
Table 1: Binding Affinity (Ki) of Omidenepag and this compound for Prostanoid Receptors
| Compound | Receptor | Ki (nM) |
| Omidenepag | EP2 | 3.6 [1][2][5][6] |
| EP1 | >6000[6] | |
| EP3 | >6000[6] | |
| EP4 | >6000[6] | |
| FP | >6000[6] | |
| DP | >6000[6] | |
| IP | >6000[6] | |
| TP | >6000[6] | |
| This compound | EP1 | Weak or no affinity[2] |
| EP2 | Weak or no affinity[2] | |
| FP | Weak or no affinity[2] |
Table 2: Functional Agonist Activity (EC50) of Omidenepag for the EP2 Receptor
| Compound | Receptor | EC50 (nM) |
| Omidenepag | EP2 | 8.3 [1][4][5] |
Experimental Protocols
The determination of binding affinity and functional activity of omidenepag involves standard pharmacological assays. The general methodologies are outlined below.
Radioligand Binding Assay for EP2 Receptor Affinity
This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the calculation of the inhibitory constant (Ki).
Objective: To determine the binding affinity (Ki) of omidenepag for the human EP2 receptor.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human recombinant EP2 receptor.
-
Radioligand: [³H]-PGE₂ (Prostaglandin E₂).
-
Test Compound: Omidenepag.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: Frozen cell pellets of HEK-293 cells expressing the EP2 receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-PGE₂) and varying concentrations of the unlabeled test compound (omidenepag).
-
Incubation: The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assay for EP2 Receptor Agonism (cAMP Assay)
This assay measures the ability of a compound to stimulate the EP2 receptor, leading to a downstream cellular response, in this case, the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50) of omidenepag as an agonist at the human EP2 receptor.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human recombinant EP2 receptor.
-
Test Compound: Omidenepag.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit, for example, a LANCE® Ultra cAMP kit or a similar immunoassay.
Methodology:
-
Cell Culture: HEK-293 cells expressing the EP2 receptor are cultured to an appropriate density in 96-well plates.
-
Cell Stimulation: The culture medium is replaced with stimulation buffer containing varying concentrations of omidenepag. The cells are then incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis and cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay-based detection kit.
-
Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the logarithm of the omidenepag concentration. The EC50 value, which is the concentration of omidenepag that produces 50% of the maximal response, is determined by non-linear regression analysis of this curve.
cAMP Functional Assay Workflow
Signaling Pathway
The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like omidenepag, stimulates the Gs alpha subunit of its associated heterotrimeric G protein.[1] This activation leads to an increase in the activity of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The elevated intracellular cAMP levels then activate downstream effectors, such as protein kinase A (PKA), leading to various cellular responses. In the context of ocular tissues, this signaling cascade is thought to result in the relaxation of tissues in the ciliary muscle and trabecular meshwork, contributing to increased aqueous humor outflow.[1]
Omidenepag-EP2 Receptor Signaling Pathway
Conclusion
Omidenepag is a potent and highly selective EP2 receptor agonist. Its pharmacological profile, characterized by high binding affinity and specific functional activity at the EP2 receptor, underpins its efficacy as an IOP-lowering agent. The activation of the EP2 receptor by omidenepag initiates a Gs-protein-mediated signaling cascade, leading to increased intracellular cAMP and subsequent physiological responses that enhance aqueous humor outflow. This targeted mechanism of action makes omidenepag a valuable therapeutic option for the treatment of glaucoma and ocular hypertension.
References
The Rise of a Novel EP2 Receptor Agonist: A Technical Deep Dive into the Discovery and Development of Omidenepag Isopropyl for Glaucoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omidenepag isopropyl, a novel, selective, non-prostanoid E-prostanoid subtype 2 (EP2) receptor agonist, has emerged as a significant advancement in the medical management of glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the pharmacological profile, preclinical and clinical data, and the pivotal experimental methodologies that underpinned its development. Through a dual mechanism of action that enhances both the conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow pathways, this compound offers an effective intraocular pressure (IOP)-lowering effect comparable to prostaglandin F2α analogues, but with a distinct side-effect profile, notably a reduced incidence of prostaglandin-associated periorbitopathy (PAP). This document serves as a core resource for professionals in the field, offering detailed insights into the scientific journey of this innovative therapeutic agent.
Introduction: Addressing Unmet Needs in Glaucoma Therapy
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is the primary modifiable risk factor, and current therapeutic strategies are centered on its reduction.[1][2][3] For decades, prostaglandin F2α (FP) receptor agonists have been the first-line treatment due to their potent IOP-lowering effects.[2][4] However, their mechanism of action, primarily increasing uveoscleral outflow, is not effective in all patients, and they are associated with undesirable side effects such as PAP, including deepening of the upper eyelid sulcus and periorbital fat atrophy.[2][4][5]
This created a clear need for novel IOP-lowering agents with different mechanisms of action and improved side-effect profiles. The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) was identified as a promising target. EP2 receptor activation was known to be involved in regulating aqueous humor dynamics, with the potential to increase outflow through both the trabecular meshwork and uveoscleral pathways.[1][2][6] The development of a selective, non-prostanoid EP2 receptor agonist was pursued to harness these benefits while avoiding the side effects associated with other prostanoid receptor subtypes.[7][8][9]
Discovery and Preclinical Development of this compound
Lead Identification and Optimization
The journey to Omidenepag began with a medicinal chemistry effort to identify a selective, non-prostanoid EP2 receptor agonist.[7][8] This led to the discovery of a scaffold featuring a (pyridin-2-ylamino)acetic acid moiety.[7][8] Through systematic optimization, (6-((4-(Pyrazol-1-yl)benzyl)(pyridin-3-ylsulfonyl)aminomethyl)pyridin-2-ylamino)acetic acid, later named Omidenepag (OMD), was identified as a potent and highly selective agonist for the human EP2 receptor.[7][8]
To enhance ocular bioavailability, an isopropyl ester prodrug, this compound (OMDI), was developed.[2][4] OMDI is designed to be rapidly hydrolyzed by corneal esterases to its active form, Omidenepag, upon ocular administration.[1][4][10]
Pharmacological Profile
In vitro studies confirmed the high affinity and selectivity of Omidenepag for the EP2 receptor. The prodrug, this compound, exhibited weak or no affinity for prostanoid receptors.[2][6]
Table 1: In Vitro Pharmacological Profile of Omidenepag (OMD)
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 3.6 nM | Human EP2 | [2][4][11] |
| Agonist Activity (EC50) | 8.3 nM | Human EP2 | [2][4][11] |
Preclinical Efficacy in Animal Models
This compound demonstrated significant IOP-lowering effects in various animal models, including normotensive rabbits, dogs, and monkeys, as well as in monkeys with laser-induced ocular hypertension.[1][4] A key finding from these preclinical studies was the dual mechanism of action. In a study on monkeys with laser-induced ocular hypertension, a 0.002% solution of this compound was found to significantly increase both trabecular outflow facility by 71% and uveoscleral outflow by 176% compared to a vehicle.[5][12]
Table 2: Preclinical Intraocular Pressure (IOP) Reduction with this compound
| Animal Model | OMDI Concentration | Maximal IOP Reduction | Reference |
| Ocular Normotensive Monkeys | 0.0001% | 2.4 ± 0.6 mm Hg | [13] |
| 0.001% | 7.6 ± 1.7 mm Hg | [13] | |
| 0.01% | 13.3 ± 1.2 mm Hg | [13] | |
| Laser-Induced Ocular Hypertensive Monkeys | 0.002% | 44% at 4 hours post-dosing | [12] |
Mechanism of Action: A Dual Outflow Enhancement
This compound's primary mechanism of action involves the activation of the EP2 receptor in ocular tissues, including the ciliary muscle and trabecular meshwork.[6][10] This activation initiates a downstream signaling cascade.
Signaling Pathway
The EP2 receptor is a Gs protein-coupled receptor. Upon binding of the active metabolite, Omidenepag, the Gs protein is activated, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] The elevated cAMP then activates various signaling cascades that ultimately result in the relaxation of tissues in the ciliary muscle and trabecular meshwork.[6]
Effects on Aqueous Humor Outflow
The downstream effects of EP2 receptor activation lead to a reduction in IOP by enhancing both major aqueous humor outflow pathways:
-
Trabecular (Conventional) Outflow: Relaxation of the trabecular meshwork cells and an increase in the facility of outflow through Schlemm's canal.[2][4]
-
Uveoscleral (Unconventional) Outflow: Remodeling of the extracellular matrix in the ciliary body, creating larger intercellular spaces for aqueous humor to exit the eye.[4][10] This is thought to be mediated by the upregulation of matrix metalloproteinases (MMPs).[4]
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation in Phase I, II, and III trials.
Phase I and II Studies
Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of this compound.[4] Phase II dose-finding studies demonstrated a dose-dependent IOP reduction, with the 0.002% concentration providing an optimal balance of efficacy and safety, comparable to latanoprost.[4]
Phase III Pivotal Trials
Multiple Phase III, randomized, controlled clinical trials have confirmed the efficacy and safety of this compound 0.002% for the treatment of open-angle glaucoma and ocular hypertension.[14] These studies showed that once-daily dosing of this compound resulted in IOP reductions of approximately 5-7 mmHg from baseline, which was comparable to the IOP-lowering effect of latanoprost (6-8 mmHg) and timolol (5-7 mmHg).[14]
Table 3: Summary of Phase III Clinical Trial Efficacy Data
| Study Design | Comparator | Baseline IOP (mmHg) | Mean IOP Reduction with this compound 0.002% | Reference |
| Randomized, Controlled | Latanoprost, Timolol | 24-26 | 5-7 mmHg | [14] |
| Retrospective (Normal-Tension Glaucoma) | - | 15.7 ± 2.6 | 2.1 mmHg (at 3-4 months) | [4] |
Safety and Tolerability
The most common ocular adverse event associated with this compound is conjunctival hyperemia.[4] Other reported side effects include photophobia and eye pain.[4] Importantly, clinical trials have shown that this compound is not associated with the same incidence of PAP, eyelash changes, or periorbital fat loss that can occur with FP receptor agonists.[4][5]
Key Experimental Protocols
The development of this compound relied on a series of well-defined experimental protocols. The following sections provide an overview of the methodologies for the key assays.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of Omidenepag and this compound to a panel of human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP).
-
Methodology:
-
Receptor Preparation: Membrane fractions are prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing the specific human prostanoid receptor subtype.
-
Competitive Binding: The assay is performed in a competitive binding format. A constant concentration of a radiolabeled ligand (e.g., [³H]-PGE2 for EP receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Omidenepag or this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Agonist Assays (cAMP Measurement)
-
Objective: To determine the functional agonist activity (EC50) of Omidenepag at the EP2 receptor by measuring the production of the second messenger, cAMP.
-
Methodology:
-
Cell Culture: Cells expressing the human EP2 receptor are cultured in appropriate media.
-
Stimulation: The cells are incubated with varying concentrations of Omidenepag.
-
Lysis and Detection: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., LANCE cAMP assay or a competitive immunoassay).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Omidenepag. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is then determined.
-
In Vivo Model of Ocular Hypertension
-
Objective: To evaluate the IOP-lowering efficacy of this compound in a relevant animal model of glaucoma.
-
Methodology (Laser-Induced Ocular Hypertension in Monkeys):
-
Animal Model: Cynomolgus or Rhesus monkeys are used.
-
Induction of OHT: Under anesthesia, an argon laser is used to photocoagulate the trabecular meshwork of one eye. This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP.
-
Treatment: After a stable period of elevated IOP is established, the hypertensive eye is treated topically with this compound ophthalmic solution (e.g., once daily). The contralateral eye often serves as a control.
-
IOP Measurement: IOP is measured at multiple time points before and after drug administration using a tonometer (e.g., pneumatonometer).
-
Aqueous Humor Dynamics Studies
-
Objective: To elucidate the mechanism by which this compound lowers IOP by measuring its effects on aqueous humor flow, outflow facility, and uveoscleral outflow.
-
Methodology (Fluorophotometry in Monkeys):
-
Animal Model: Ocular hypertensive monkeys are typically used.
-
Fluorescein Administration: A fluorescent tracer (sodium fluorescein) is administered topically to the eye.
-
Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at regular intervals.
-
Calculation:
-
Aqueous Flow: The rate of fluorescein disappearance from the anterior chamber is used to calculate the rate of aqueous humor flow.
-
Outflow Facility: This can be determined using fluorophotometry-based methods.
-
Uveoscleral Outflow: This is typically calculated using the Goldmann equation, incorporating the measured values of IOP, aqueous flow, and an estimate of episcleral venous pressure.
-
-
Conclusion and Future Directions
The discovery and development of this compound represent a successful translation of basic pharmacological research into a clinically valuable therapeutic agent. By selectively targeting the EP2 receptor, it offers a novel mechanism of action that addresses some of the limitations of existing first-line glaucoma therapies. Its dual-outflow enhancement provides robust IOP reduction, and its favorable side-effect profile, particularly the lower incidence of PAP, makes it a valuable alternative for many patients.
Future research will likely focus on the long-term safety and efficacy of this compound, its potential in combination with other IOP-lowering agents, and the exploration of other selective EP2 receptor agonists for glaucoma and other ophthalmic conditions. The detailed understanding of its development, as outlined in this guide, provides a strong foundation for these future endeavors.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Measurement of aqueous humor flow with scanning ocular fluorophotometers. | Semantic Scholar [semanticscholar.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Effects of a Novel Selective EP2 Receptor Agonist, this compound, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Omidenepag Isopropyl in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Omidenepag isopropyl (OMDI), a selective prostaglandin E2 (EP2) receptor agonist, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this novel ocular hypotensive agent.
Introduction
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, omidenepag (OMD), a potent and selective EP2 receptor agonist.[1][2][3] OMD lowers intraocular pressure (IOP) by increasing both the conventional (trabecular) and uveoscleral outflow of aqueous humor.[4][5][6] This guide focuses on the pharmacokinetic and metabolic characteristics of OMDI and OMD in key preclinical species, providing essential data for translational research and drug development.
Pharmacokinetics
The pharmacokinetic profile of this compound and its active metabolite has been characterized in several animal species, primarily rabbits, monkeys, and rats. Following topical ocular administration, OMDI is rapidly converted to OMD.
The following tables summarize the key pharmacokinetic parameters of OMDI and OMD in different animal models.
Table 1: Pharmacokinetic Parameters of Omidenepag (OMD) in Rabbits after a Single Topical Ocular Administration of 0.03% [¹⁴C]-OMDI
| Tissue | Parameter | 1 hour | 2 hours | 4 hours |
| Cornea | Mean Concentration (ng eq/g) | Cmax reached | Declined from Cmax | Declined from Cmax |
| Aqueous Humor | Mean Concentration (ng eq/g) | Data not specified | Data not specified | Data not specified |
| Iris-ciliary body | Mean Concentration (ng eq/g) | Data not specified | Data not specified | Data not specified |
Data derived from a study in male Japanese White rabbits. Concentrations of OMDI were below the lower limit of quantification in most samples.[7]
Table 2: Pharmacokinetic Parameters of Radioactivity in Cynomolgus Monkeys after a Single Topical Ocular Administration of 0.03% [¹⁴C]-OMDI
| Tissue/Fluid | Parameter | Value |
| Blood | Tmax (hours) | 0.25 |
| Plasma | Tmax (hours) | 0.25 |
Minimal systemic exposure was observed. Radioactivity was present in blood for up to one hour and in plasma for up to two hours.[7][8]
Table 3: Excretion of Radioactivity in Rats after a Single Topical Ocular Dose of 0.03% this compound
| Parameter | Percentage of Administered Dose |
| Total Excretion (168 hours) | 89% |
| Feces | 83% |
| Urine | 4% |
Dose: 5 µL/eye, 3 µ g/animal .[1][3]
Experimental Protocols
The data presented in this guide were generated from studies employing rigorous experimental methodologies.
-
Animals: Male Japanese White rabbits, aged eight to nine weeks, weighing 1.6 to 1.8 kg.[7]
-
Drug Administration: A single 50 µL drop of 0.03% [¹⁴C]-OMDI solution (15 µ g/eye ) was administered topically to both eyes.[7]
-
Sample Collection: Rabbits were sacrificed at one, two, and four hours post-administration. Ocular tissues, including the cornea, aqueous humor, and iris-ciliary body, were collected.[7]
-
Analysis: Radioactivity in the collected tissues was measured to determine the concentration of total radioactivity.[7]
-
Animals: Male cynomolgus monkeys (Macaca fascicularis), aged two to four years, weighing 2.5 to 3.8 kg.[8]
-
Drug Administration: A single topical dose of 0.03% [¹⁴C]-OMDI was administered to both eyes.[8][9] In other studies, a 20 µL dose of 0.002% OMDI was administered once daily.[5]
-
Sample Collection: Blood and ocular tissues were collected at various time points, from 0.25 to 24 hours post-administration.[8][9]
-
Analysis: Radioactivity in blood, plasma, and ocular tissues was measured.[8][9] For IOP studies, pneumatonometry and fluorophotometry were used.[5]
-
Animals: The specific strain of rats was not detailed in the available documents.
-
Drug Administration: A single 5 µL dose of 0.03% this compound (3 µ g/animal ) was instilled in both eyes.[1][3]
-
Sample Collection: Urine and feces were collected for 168 hours post-dose to determine the excretion profile.[1][3]
-
Analysis: The total radioactivity in the excreta was measured.
Metabolism
This compound is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active form, omidenepag.
The primary metabolic pathway of OMDI involves the hydrolysis of the isopropyl ester moiety, which occurs predominantly in the cornea by carboxylesterase-1.[1][2] This conversion yields the active acid metabolite, omidenepag. Following systemic absorption, omidenepag is further metabolized in the liver. The hepatic metabolism involves oxidation, N-dealkylation, glucuronidation, sulfate conjugation, and taurine conjugation.[1][3] Cytochrome P450 3A4 (CYP3A4) plays a significant role in the liver metabolism of omidenepag.[1]
Caption: Metabolic activation of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Pharmacokinetic study experimental workflow.
Conclusion
In animal models, this compound is a rapidly absorbed prodrug that is efficiently converted to its active metabolite, omidenepag, in the eye. Systemic exposure to OMD is minimal following topical ocular administration. The primary route of excretion is through the feces. This favorable pharmacokinetic profile, characterized by rapid local activation and low systemic exposure, supports the clinical use of this compound as a safe and effective treatment for reducing intraocular pressure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(6-((((4-(1H-Pyrazol-1-yl)phenyl)methyl)(3-pyridinylsulfonyl)amino)methyl)-2-pyridinyl)glycine 1-methylethyl ester | C26H28N6O4S | CID 44230999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human experience and efficacy of this compound (Eybelis®; Omlonti®): Discovery to approval of the novel non-prostaglandin EP2-receptor-selective agonist ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pharmacokinetics, Safety, and Intraocular Pressure-Lowering Profile of this compound, a Selective, Nonprostaglandin, Prostanoid EP2 Receptor Agonist, in Healthy Japanese and Caucasian Volunteers (Phase I Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular Tissue Distribution of this compound in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. Ocular Tissue Distribution of this compound in Rabbits and Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Omidenepag Isopropyl on Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omidenepag isopropyl is a selective prostaglandin E2 (EP2) receptor agonist that effectively lowers intraocular pressure (IOP) by enhancing aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways.[1][2][3][4][5] This technical guide provides an in-depth analysis of the in vitro studies that elucidate the cellular and molecular mechanisms of its active metabolite, omidenepag (OMD), on the trabecular meshwork (TM), a key tissue in the regulation of aqueous humor outflow. The data presented herein, derived from studies on human trabecular meshwork (HTM) cells, offer valuable insights for researchers and professionals in the field of glaucoma treatment and ophthalmic drug development.
Mechanism of Action at the Trabecular Meshwork
This compound is a prodrug that is hydrolyzed into its active form, omidenepag (OMD), after topical administration.[6][7] OMD selectively binds to and activates the EP2 receptor, a G-protein coupled receptor, initiating a signaling cascade that is believed to modulate the cellular and extracellular environment of the trabecular meshwork to facilitate aqueous humor outflow.
Signaling Pathway
The activation of the EP2 receptor by omidenepag in human trabecular meshwork cells is thought to primarily involve the Gs-alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including the modulation of the extracellular matrix, cell shape, and intercellular junctions.
In Vitro Effects on Trabecular Meshwork Cells
A growing body of in vitro research has begun to delineate the specific effects of omidenepag on HTM cells, providing a cellular basis for its IOP-lowering action. These studies utilize both two-dimensional (2D) cell monolayers and three-dimensional (3D) spheroid cultures to model the physiological and pathological conditions of the trabecular meshwork.
Modulation of Extracellular Matrix (ECM)
A key mechanism by which omidenepag is thought to increase trabecular outflow is through the remodeling of the extracellular matrix, which is a major contributor to outflow resistance.
Quantitative real-time PCR (qPCR) has been employed to measure changes in the mRNA expression of various ECM proteins in HTM cells following treatment with omidenepag.
Table 1: Effect of Omidenepag on ECM Gene Expression in 2D-Cultured HTM Cells (% of Vehicle Control) [8]
| Gene | 10 nM OMD (6h) | 1 μM OMD (6h) | 10 nM OMD (24h) | 1 μM OMD (24h) |
| FN1 | No significant change | No significant change | ↓ (approx. 80%) | ↓ (approx. 60%) |
| COL1A1 | No significant change | No significant change | ↓ (approx. 70%) | ↓ (approx. 40%) |
| COL1A2 | No significant change | No significant change | ↓ (approx. 80%) | ↓ (approx. 50%) |
| COL12A1 | No significant change | ↓ (approx. 70%) | ↓ (approx. 70%) | ↓ (approx. 40%) |
| COL13A1 | ↓ (approx. 80%) | ↓ (approx. 60%) | ↓ (approx. 70%) | ↓ (approx. 40%) |
| COL18A1 | No significant change | ↓ (approx. 80%) | No significant change | No significant change |
Note: Values are estimations based on graphical data presented in the source publication. "↓" indicates a decrease.
In 3D-cultured HTM spheroids, omidenepag treatment at concentrations of 10 nM, 100 nM, and 1 μM also resulted in the downregulation of COL12A1 and COL13A1.[8] The reduction in these collagen types, which are associated with outflow resistance, suggests a potential mechanism for the IOP-lowering effect of omidenepag.[8]
In a glaucoma model using TGF-β2-treated HTM cells, which mimics the fibrotic conditions observed in glaucoma, omidenepag's effects on ECM gene expression were further investigated.
Table 2: Effect of Omidenepag (100 nM) on TGF-β2-Induced ECM Gene Expression in 2D and 3D HTM Cultures (% of TGF-β2 Control) [6][9]
| Gene | 2D Culture | 3D Culture |
| COL1 | No significant change | ↓ |
| COL4 | No significant change | No significant change |
| COL6 | No significant change | No significant change |
| FN | No significant change | No significant change |
| αSMA | No significant change | No significant change |
Note: "↓" indicates a statistically significant decrease. Data is synthesized from the source publications.
These findings suggest that omidenepag may counteract the fibrotic effects of TGF-β2 in a 3D environment by reducing the expression of collagen I.[6][9]
Effects on HTM Cell Barrier Function and Physical Properties
The integrity and physical properties of the HTM cell layer are critical for regulating aqueous humor outflow. In vitro assays have been used to assess how omidenepag influences these characteristics.
In a study using a TGF-β2-induced glaucoma model, omidenepag (100 nM) did not significantly alter the increased transendothelial electrical resistance (TEER) or the decreased FITC-dextran permeability of 2D HTM cell monolayers.[6][9] However, in 3D HTM spheroids treated with TGF-β2, omidenepag (100 nM) was found to enhance the spheroid size, although it did not affect their stiffness.[6][7]
Attenuation of Cellular Stress and Fibrosis
Omidenepag has also been shown to have protective effects against cellular stress and fibrosis in HTM cells, which are implicated in the pathology of glaucoma.
In a study where HTM cells were exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, co-treatment with this compound attenuated the upregulation of mRNA levels for the fibrotic marker COL1A1 and the endoplasmic reticulum (ER) stress marker sXBP-1.[10][11]
When ER stress was induced in HTM cells using tunicamycin, co-treatment with omidenepag (0.1 μM) significantly reduced the expression of the ER stress markers CHOP and sXBP-1.[12] Furthermore, omidenepag attenuated the tunicamycin-induced increase in fibrosis markers, including COL1A1, CTGF, fibronectin, and α-SMA, at both the mRNA and protein levels.[12]
Table 3: Effect of Omidenepag (0.1 μM) on Tunicamycin-Induced ER Stress and Fibrosis Markers in HTM Cells [12]
| Marker | Effect of Omidenepag Co-treatment |
| CHOP (mRNA & Protein) | ↓ |
| sXBP-1 (mRNA & Protein) | ↓ |
| COL1A1 (mRNA & Protein) | ↓ |
| CTGF (mRNA) | ↓ |
| Fibronectin (mRNA & Protein) | ↓ |
| α-SMA (mRNA & Protein) | ↓ |
Note: "↓" indicates a statistically significant reduction compared to tunicamycin treatment alone.
Experimental Protocols
This section provides an overview of the methodologies used in the cited in vitro studies to investigate the effects of omidenepag on HTM cells.
Cell Culture
-
Cell Type: Primary human trabecular meshwork (HTM) cells or immortalized HTM cell lines were used.[6][13]
-
2D Culture: HTM cells were cultured as monolayers in standard cell culture plates or on permeable supports for barrier function assays.[6][8]
-
3D Spheroid Culture: HTM cells were cultured using methods such as the hanging drop technique to form 3D spheroids, which more closely mimic the in vivo tissue architecture.[6][8]
Key Assays
-
Quantitative Real-Time PCR (qPCR): Used to quantify the mRNA expression levels of target genes, including ECM components, MMPs, TIMPs, and stress markers.[6][10][12][14][15]
-
Western Blotting and Immunocytochemistry: Employed to detect and quantify the protein expression and localization of fibrosis and ER stress markers.[12]
-
Transendothelial Electrical Resistance (TEER) and Permeability Assays: TEER measurements and the passage of fluorescent tracers (e.g., FITC-dextran, carboxyfluorescein) across HTM cell monolayers were used to assess barrier function and permeability.[6][13]
-
Cell Viability Assays: Standard assays (e.g., MTS) were used to determine the effect of omidenepag on HTM cell viability.[16]
-
3D Spheroid Analysis: The size and stiffness of 3D HTM spheroids were measured to evaluate the physical properties of the cell constructs.[6][7]
Conclusion
In vitro studies on human trabecular meshwork cells have provided crucial insights into the mechanism of action of omidenepag, the active metabolite of this compound. The collective evidence indicates that omidenepag modulates the trabecular meshwork by downregulating the expression of key extracellular matrix proteins, particularly certain types of collagen, and by exerting protective effects against cellular stress and fibrosis. While some studies suggest a limited direct effect on HTM cell monolayer permeability, the observed changes in the extracellular matrix composition and the physical properties of 3D cell cultures are consistent with a mechanism that reduces outflow resistance. These findings underscore the potential of omidenepag as a targeted therapy for glaucoma and provide a solid foundation for further research into the intricate regulation of aqueous humor dynamics.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. This compound ophthalmic solution for open-angle glaucoma and ocular hypertension: an update [scholarworks.indianapolis.iu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Drug-Induced Efficacies between this compound, an EP2 Agonist and PGF2α toward TGF-β2-Modulated Human Trabecular Meshwork (HTM) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of Brimonidine, this compound, and Ripasudil Ophthalmic Solutions to Protect against H2O2-Induced Oxidative Stress in Human Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Prostaglandin E2 Agonist Omidenepag on the Expression of Matrix Metalloproteinase in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of the Drug-Induced Effects of Prostaglandin EP2 and FP Agonists on 3D Cultures of Dexamethasone-Treated Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Ripple Effect: A Technical Guide to the Molecular Signaling of Omidenepag Isopropyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular signaling pathways activated by Omidenepag isopropyl, a selective non-prostanoid prostaglandin EP2 receptor agonist. Used in the treatment of glaucoma and ocular hypertension, its mechanism of action relies on the modulation of specific intracellular signaling cascades that regulate aqueous humor outflow. This document details these pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate its function.
Introduction: Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in the eye to its active metabolite, Omidenepag.[1][2] Omidenepag is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[2][3] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade primarily through the Gs alpha subunit.[4][5] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates the drug's therapeutic effects on intraocular pressure (IOP).[2][4] The primary outcome of this signaling is an increase in both the conventional (trabecular) and uveoscleral outflow of aqueous humor, leading to a reduction in IOP.[4][6]
The Core Signaling Pathway: EP2 Receptor Activation and cAMP Production
The principal signaling pathway activated by Omidenepag is the Gs-cAMP pathway. This can be broken down into the following key steps:
-
Receptor Binding: Omidenepag binds to and activates the EP2 receptor located on the cell membranes of various ocular tissues, including the trabecular meshwork and ciliary body.[2][4]
-
G-Protein Activation: This binding induces a conformational change in the EP2 receptor, leading to the activation of the associated heterotrimeric G protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]
-
Downstream Effectors: The resulting increase in intracellular cAMP levels leads to the activation of downstream effector proteins, most notably Protein Kinase A (PKA).
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drughunter.com [drughunter.com]
- 4. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a Novel Selective EP2 Receptor Agonist, this compound, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Omidenepag Isopropyl in Extracellular Matrix Remodeling in the Eye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omidenepag isopropyl, a selective EP2 receptor agonist, is a novel therapeutic agent for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its mechanism of action involves the modulation of aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways. A key aspect of this mechanism is the remodeling of the extracellular matrix (ECM) in the trabecular meshwork (TM), a critical tissue for regulating aqueous humor outflow. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences ECM dynamics in the eye, supported by quantitative data from preclinical studies and detailed experimental protocols.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. The trabecular meshwork (TM) is a specialized tissue in the anterior chamber of the eye that plays a crucial role in regulating IOP by controlling the outflow of aqueous humor.[1] In glaucomatous eyes, there is an increase in outflow resistance within the TM, which is associated with alterations in the composition and organization of the extracellular matrix (ECM).[2]
This compound is a prodrug that is hydrolyzed in the eye to its active metabolite, omidenepag.[3] Omidenepag is a highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[3][4][5] Activation of the EP2 receptor in the TM and ciliary muscle is believed to be the primary mechanism by which this compound lowers IOP.[6][3][7] This activation triggers signaling cascades that lead to the remodeling of the ECM, thereby facilitating aqueous humor outflow and reducing IOP.[2][8]
This guide will delve into the specific effects of this compound on ECM components, the signaling pathways involved, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: EP2 Receptor Activation and Downstream Signaling
This compound's primary mechanism of action is the selective activation of the EP2 receptor, a Gs-protein-coupled receptor.[3][4] This interaction initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the trabecular meshwork and ciliary muscle, ultimately increasing both conventional and uveoscleral outflow of aqueous humor.[2][8]
dot
Caption: Signaling pathway of this compound in trabecular meshwork cells.
Quantitative Data on Extracellular Matrix Remodeling
Several preclinical studies have quantified the effects of omidenepag on the expression of key ECM components and their regulatory enzymes in human trabecular meshwork (HTM) cells.
Effects on Extracellular Matrix Gene Expression
Studies have shown that omidenepag can downregulate the expression of several collagen and fibronectin genes in HTM cells, particularly under conditions that mimic glaucomatous fibrosis.
Table 1: Effect of Omidenepag (OMD) on ECM Gene Expression in 2D-Cultured Human Trabecular Meshwork (HTM) Cells [9]
| Gene | OMD Concentration | Treatment Duration | Change in mRNA Expression (normalized to vehicle) |
| FN1 | 10 nM | 6h | ↓ |
| 100 nM | 6h | ↓ | |
| 1 µM | 6h | ↓ | |
| 10 nM | 24h | ↓ | |
| 100 nM | 24h | ↓ | |
| 1 µM | 24h | ↓ | |
| COL1A1 | 10 nM | 6h | ↓ |
| 100 nM | 6h | ↓ | |
| 1 µM | 6h | ↓ | |
| 10 nM | 24h | ↓ | |
| 100 nM | 24h | ↓ | |
| 1 µM | 24h | ↓ | |
| COL1A2 | 10 nM | 6h | ↓ |
| 100 nM | 6h | ↓ | |
| 1 µM | 6h | ↓ | |
| 10 nM | 24h | ↓ | |
| 100 nM | 24h | ↓ | |
| 1 µM | 24h | ↓ | |
| COL12A1 | 10 nM | 6h | ↓ |
| 100 nM | 6h | ↓ | |
| 1 µM | 6h | ↓ | |
| 10 nM | 24h | ↓ | |
| 100 nM | 24h | ↓ | |
| 1 µM | 24h | ↓ | |
| COL13A1 | 10 nM | 6h | ↓ |
| 100 nM | 6h | ↓ | |
| 1 µM | 6h | ↓ | |
| 10 nM | 24h | ↓ | |
| 100 nM | 24h | ↓ | |
| 1 µM | 24h | ↓ | |
| COL18A1 | 1 µM | 6h | ↓ |
Note: "↓" indicates a concentration-dependent decrease in mRNA expression.
Effects on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
Omidenepag has been shown to modulate the expression of MMPs and TIMPs, enzymes that are critical for the degradation and turnover of the ECM.
Table 2: Effect of Omidenepag (OMD) on MMP and TIMP Gene Expression in 2D-Cultured HTM Cells [6][10]
| Gene | OMD Concentration | Treatment Duration | Change in mRNA Expression (normalized to vehicle) |
| MMP1 | 10 nM - 1 µM | 6h / 24h | ↑ |
| MMP3 | 10 nM - 1 µM | 6h / 24h | ↑ |
| MMP10 | 10 nM - 1 µM | 6h / 24h | ↑ |
| MMP11 | 10 nM - 1 µM | 6h / 24h | ↑ |
| TIMP1 | 10 nM - 1 µM | 6h / 24h | ↑ |
| TIMP2 | 10 nM - 1 µM | 6h / 24h | ↑ |
| TIMP3 | 10 nM - 1 µM | 6h / 24h | ↓ |
Note: "↑" indicates an increase and "↓" indicates a decrease in mRNA expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on ECM remodeling.
Human Trabecular Meshwork (HTM) Cell Culture
dot
Caption: Workflow for the isolation and culture of human trabecular meshwork cells.
Protocol:
-
Tissue Source: Human corneoscleral rims from donor eyes are obtained from an eye bank.[1]
-
Dissection: The trabecular meshwork is carefully dissected from the corneoscleral rims under a dissecting microscope.[1]
-
Cell Culture: The dissected TM tissue is placed in a culture dish coated with a cell attachment factor (e.g., poly-L-lysine).[11] The tissue is cultured in a specialized trabecular meshwork cell growth medium supplemented with fetal bovine serum and growth factors.[1][11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Cell Migration and Expansion: HTM cells are allowed to migrate out from the tissue explant. Once confluent, the cells are subcultured and expanded for experiments.[7][12]
-
Treatment: For experiments, HTM cells are treated with varying concentrations of omidenepag (active metabolite) or a vehicle control for specified durations.[10][13]
Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction: Total RNA is extracted from cultured HTM cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and gene-specific primers for the target genes (e.g., COL1A1, FN1, MMP3, TIMP1) and a housekeeping gene (e.g., GAPDH) for normalization.[9][14]
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[15]
Western Blotting
Protocol:
-
Protein Extraction: Total protein is extracted from cultured HTM cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., MMP-3, TIMP-1) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Conclusion
This compound exerts its IOP-lowering effect through a sophisticated mechanism involving the selective activation of the EP2 receptor and subsequent remodeling of the extracellular matrix in the trabecular meshwork. Preclinical data robustly demonstrate that its active metabolite, omidenepag, downregulates the expression of key fibrotic ECM components, such as collagens and fibronectin, while modulating the activity of MMPs and TIMPs to favor increased aqueous humor outflow. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel therapeutic agents targeting ECM dynamics in the eye. This in-depth understanding is crucial for the development of more effective and targeted therapies for glaucoma.
References
- 1. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sciencellonline.com [sciencellonline.com]
- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Selectivity of Omidenepag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omidenepag isopropyl is a novel topical ocular hypotensive agent approved for the treatment of glaucoma and ocular hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed in the eye to its active metabolite, omidenepag.[1][3][4] The primary mechanism of action of omidenepag is the selective agonism of the prostaglandin E2 (EP2) receptor, which leads to an increase in both the conventional (trabecular) and uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][2][5][6] This document provides a detailed technical overview of the cellular targets of omidenepag, with a specific focus on its remarkable selectivity for the EP2 receptor and an exploration of potential off-target interactions.
Core Cellular Target: The EP2 Receptor
Omidenepag is a non-prostaglandin analog that demonstrates high affinity and potent agonist activity exclusively at the EP2 receptor.[1][4][7] This selectivity is a key feature of its pharmacological profile, distinguishing it from other prostaglandin analogs used in glaucoma therapy that primarily target the prostaglandin F (FP) receptor.[8][9]
Quantitative Analysis of Receptor Binding and Activity
The selectivity of omidenepag for the EP2 receptor has been quantified through various in vitro studies. The following table summarizes the key binding affinity (Ki) and agonist activity (EC50) values for omidenepag at various prostanoid receptors.
| Receptor | Ligand | Parameter | Value (nM) | Reference |
| EP2 | Omidenepag | Ki | 3.6 | [1][4][7][10] |
| EP2 | Omidenepag | EC50 | 8.3 | [1][4][7][10] |
| EP1 | Omidenepag | - | No effect | [1][4] |
| FP | Omidenepag | - | No effect | [1][4] |
Exploration of Cellular Targets Beyond the EP2 Receptor
A comprehensive investigation into the binding profile of omidenepag has been conducted to assess its activity at other receptors. In a broad screening panel, the binding activities of omidenepag to over 100 non-prostanoid receptors were evaluated.[10] The results of this extensive screening confirmed the high selectivity of omidenepag for the EP2 receptor, with no significant interactions observed with the other tested receptors.[10]
This high degree of selectivity is believed to contribute to the distinct side-effect profile of this compound compared to FP receptor agonists. For instance, side effects such as eyelash growth and deepening of the upper eyelid sulcus, commonly associated with FP agonists, are notably absent or significantly reduced with this compound.[9][11][12][13]
While direct binding to other cellular targets appears to be negligible, some reported adverse events, such as macular edema and ocular inflammation, may suggest downstream effects or complex biological responses initiated by EP2 receptor activation.[1][7][14] However, these are not indicative of direct off-target binding.
Experimental Protocols
The determination of omidenepag's receptor selectivity and activity involves standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of omidenepag for various prostanoid receptors.
Methodology:
-
Receptor Preparation: Membranes from cells recombinantly expressing specific human prostanoid receptors (e.g., EP1, EP2, EP3, EP4, FP) are prepared.
-
Radioligand: A specific radiolabeled ligand for each receptor type is used (e.g., [3H]-PGE2 for EP receptors).
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor (omidenepag).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of omidenepag that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assays (cAMP Measurement)
Objective: To determine the agonist activity (EC50) of omidenepag at the EP2 receptor.
Methodology:
-
Cell Culture: A stable cell line expressing the human EP2 receptor is cultured.
-
Stimulation: The cells are incubated with various concentrations of omidenepag.
-
cAMP Measurement: Since the EP2 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the omidenepag concentration. The EC50 value, which is the concentration of omidenepag that produces 50% of the maximal response, is calculated from this curve.
Visualizing the Cellular Action of Omidenepag
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its receptor selectivity.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for receptor selectivity.
Conclusion
The available evidence strongly indicates that omidenepag is a highly selective EP2 receptor agonist. Extensive in vitro studies have demonstrated potent and specific binding and activation of the EP2 receptor with negligible interaction with a wide range of other prostanoid and non-prostanoid receptors. This high degree of selectivity is a defining characteristic of omidenepag's pharmacological profile and is likely responsible for its efficacy and distinct safety profile in the treatment of glaucoma and ocular hypertension. Future research may further elucidate the downstream signaling pathways activated by EP2 agonism in ocular tissues, but current data does not support the existence of significant alternative primary cellular targets for omidenepag.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Safety, and Intraocular Pressure-Lowering Profile of this compound, a Selective, Nonprostaglandin, Prostanoid EP2 Receptor Agonist, in Healthy Japanese and Caucasian Volunteers (Phase I Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and Safety of this compound 0.002% Ophthalmic Solution in Treatment-Naive Patients With Primary Open Angle Glaucoma: A Prospective Multicenter Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. This compound ophthalmic solution for open-angle glaucoma and ocular hypertension: an update [scholarworks.indianapolis.iu.edu]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Periocular Adverse Reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Antiglaucoma Agent and EP2 Receptor Agonist Omidenepag Does Not Affect Eyelash Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
Unveiling the Anti-Inflammatory Potential of Omidenepag Isopropyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omidenepag isopropyl, a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, is a novel therapeutic agent primarily recognized for its efficacy in reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. While its mechanism of action in IOP reduction is well-documented, emerging evidence suggests a more complex role for this compound in modulating inflammatory processes within the eye. This technical guide provides an in-depth investigation into the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing comprehensive experimental protocols. The dual nature of EP2 receptor signaling, which can elicit both pro- and anti-inflammatory responses, is explored to provide a balanced perspective. This document is intended to serve as a valuable resource for researchers and clinicians interested in the broader therapeutic potential of this selective EP2 agonist.
Introduction: The Dual Role of the EP2 Receptor in Inflammation
Prostaglandin E2 is a key lipid mediator that exerts a wide range of biological effects through its four receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, a Gs protein-coupled receptor, has been a subject of intense research due to its multifaceted role in inflammation. Activation of the EP2 receptor can lead to both pro- and anti-inflammatory outcomes, depending on the cellular context and the specific signaling pathways engaged.[1][2][3]
Generally, EP2 receptor signaling is associated with the elevation of intracellular cyclic adenosine monophosphate (cAMP), which can, in turn, activate protein kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[2] While some studies have linked EP2 activation to pro-inflammatory responses, such as the induction of inflammatory cytokines in certain conditions, a growing body of evidence highlights its potential anti-inflammatory and neuroprotective functions.[1][3][4] For instance, EP2 agonists have been shown to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and promote the resolution of inflammation.[4]
This compound is a prodrug that is rapidly hydrolyzed in the cornea to its active metabolite, omidenepag.[5][6] Omidenepag is a highly selective agonist for the EP2 receptor, with a Ki of 3.6 nM and an EC50 of 8.3 nM.[6][7][8] Its primary therapeutic application is the reduction of IOP by enhancing both the trabecular and uveoscleral outflow of aqueous humor.[5][8] However, its selective action on the EP2 receptor warrants a thorough investigation into its potential to modulate ocular inflammation.
Anti-Inflammatory and Neuroprotective Properties of Omidenepag
Recent preclinical evidence has shed light on the direct anti-inflammatory and neuroprotective effects of omidenepag, the active form of this compound. A key study investigated its effects in both in vitro and in vivo models of glutamate-induced excitotoxicity, a process implicated in the death of retinal ganglion cells (RGCs) in diseases like glaucoma.[2]
Neuroprotection and Suppression of Glial Activation
In a model of excitotoxic RGC death, omidenepag demonstrated a significant neuroprotective effect.[2] It was found to suppress the death of RGCs and inhibit the activation of glial cells (microglia and astrocytes), which are key players in neuroinflammation.[2]
Modulation of Inflammatory Mediators
The study also revealed that omidenepag inhibited the expression of inflammatory cytokines and modulated the cyclooxygenase-2 (COX-2)-EP2-cAMP-PKA/Epac signaling pathway.[2] This suggests a direct influence on the molecular machinery of inflammation within the retina.
Pro-Inflammatory Considerations and Side Effects
It is crucial to acknowledge that while preclinical studies are beginning to uncover the anti-inflammatory potential of omidenepag, clinical observations with this compound have primarily highlighted its potential to induce ocular inflammation as a side effect. These pro-inflammatory events are important considerations in its clinical use.
Clinically Observed Inflammatory Side Effects
Clinical trials and real-world data have reported several inflammatory adverse events associated with the use of this compound ophthalmic solution. These include:
-
Conjunctival Hyperemia: Redness of the eye is a common side effect.[9]
-
Macular Edema: Including cystoid macular edema, particularly in patients with aphakia or pseudophakia.[9]
-
Ocular Inflammation: Including iritis and uveitis.[9]
These observations underscore the complex and context-dependent nature of EP2 receptor agonism in the eye.
Experimental Data
The following tables summarize the available quantitative data on the binding affinity and the pro-inflammatory clinical findings associated with this compound. Data on specific anti-inflammatory effects from preclinical studies are currently limited in publicly available literature.
Table 1: Receptor Binding Affinity and Agonist Activity of Omidenepag
| Receptor | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) |
| EP2 | 3.6 [6][7][8] | 8.3 [6][7][8] |
| EP1 | No significant binding | No significant activity |
| EP3 | No significant binding | No significant activity |
| EP4 | No significant binding | No significant activity |
| FP | No significant binding | No significant activity |
Table 2: Incidence of Inflammatory Adverse Events in Clinical Studies of this compound 0.002%
| Adverse Event | Incidence (%) | Study Population/Notes |
| Conjunctival Hyperemia | 7.6 | Retrospective real-world study in 827 patients.[9] |
| Eye Itching | 1.9 | Retrospective real-world study in 827 patients.[9] |
| Blurred Vision | 1.1 | Retrospective real-world study in 827 patients.[9] |
| Macular Edema/Cystoid Macular Edema | Not observed | Retrospective real-world study in 827 patients.[9] |
| Uveitis | Not observed | Retrospective real-world study in 827 patients.[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Omidenepag's Anti-Inflammatory Action
The following diagram illustrates the proposed signaling pathway through which omidenepag exerts its anti-inflammatory and neuroprotective effects, as suggested by recent preclinical findings.
Caption: Proposed anti-inflammatory and neuroprotective signaling pathway of Omidenepag.
Experimental Workflow for Investigating Neuroprotective Effects
The diagram below outlines a typical experimental workflow for assessing the neuroprotective and anti-inflammatory effects of a compound like omidenepag in a preclinical setting.
Caption: Experimental workflow for in vitro and in vivo neuroprotection studies.
Detailed Experimental Protocols
The following are representative protocols based on methodologies commonly used in the investigation of neuroprotective and anti-inflammatory agents in ocular research.
In Vitro Glutamate Excitotoxicity Model
Objective: To assess the protective effect of omidenepag on retinal ganglion cells against glutamate-induced cell death.
Materials:
-
Primary rat retinal ganglion cells (RGCs)
-
Neurobasal medium supplemented with B27, L-glutamine, and other necessary growth factors
-
Glutamate solution
-
Omidenepag (active metabolite)
-
Cell viability assay kit (e.g., MTT or Calcein-AM/Ethidium Homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Protocol:
-
Cell Culture: Culture primary rat RGCs in supplemented Neurobasal medium in multi-well plates until a stable culture is established.
-
Induction of Excitotoxicity: Expose the RGCs to a pre-determined excitotoxic concentration of glutamate for a specified duration (e.g., 24 hours).
-
Treatment: Co-treat a subset of the glutamate-exposed cells with varying concentrations of omidenepag. Include a vehicle control group.
-
Cell Viability Assessment: After the treatment period, assess RGC viability using a standard cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the percentage of viable cells in each treatment group and compare the results to determine the protective effect of omidenepag.
In Vivo NMDA-Induced Retinal Injury Model
Objective: To evaluate the in vivo neuroprotective and anti-inflammatory effects of omidenepag in a model of retinal excitotoxicity.
Materials:
-
Adult mice or rats
-
N-methyl-D-aspartate (NMDA) solution
-
This compound ophthalmic solution or systemic formulation
-
Anesthesia
-
Microsyringe for intravitreal injection
-
Slit-lamp biomicroscope
-
Tissue processing reagents for histology and immunohistochemistry
-
Antibodies for relevant markers (e.g., Brn3a for RGCs, Iba1 for microglia, GFAP for astrocytes, inflammatory cytokines)
Protocol:
-
Animal Handling and Anesthesia: Anesthetize the animals according to approved institutional protocols.
-
Induction of Retinal Injury: Perform an intravitreal injection of a defined dose of NMDA into one eye of each animal. The contralateral eye can serve as a control.
-
Treatment: Administer this compound (e.g., topically as eye drops or systemically) at specified time points before and/or after the NMDA injection.
-
Follow-up and Tissue Collection: Monitor the animals for a defined period (e.g., 7 days). At the end of the study, euthanize the animals and enucleate the eyes for analysis.
-
Histological and Immunohistochemical Analysis: Process the retinal tissue for histology (e.g., H&E staining) to assess overall retinal structure and for immunohistochemistry to quantify RGC survival (e.g., Brn3a staining) and glial activation (e.g., Iba1 and GFAP staining). The expression of inflammatory markers can also be assessed.
-
Data Analysis: Quantify the number of surviving RGCs and the extent of glial activation in the different treatment groups to determine the in vivo efficacy of omidenepag.
Western Blotting for Inflammatory Markers
Objective: To quantify the expression of inflammatory proteins in retinal cells or tissue following treatment with omidenepag.
Materials:
-
Retinal cell lysates or tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., COX-2, pCREB, inflammatory cytokines)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells or homogenize the tissue to extract total protein. Determine the protein concentration using a standard protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
This compound, through its active metabolite omidenepag, demonstrates a complex pharmacological profile with both pro-inflammatory potential, as evidenced by clinical side effects, and emerging anti-inflammatory and neuroprotective properties observed in preclinical models. The selective activation of the EP2 receptor can trigger distinct downstream signaling cascades, leading to these dual effects.
The recent findings on omidenepag's ability to protect retinal ganglion cells from excitotoxic injury and suppress neuroinflammation open up new avenues for its therapeutic application beyond IOP reduction. However, further research is imperative to fully elucidate its anti-inflammatory mechanisms and to determine its therapeutic window for treating ocular inflammatory conditions.
Future investigations should focus on:
-
Expanding the evaluation of omidenepag's anti-inflammatory effects in a broader range of preclinical models of ocular inflammation, such as uveitis.
-
Conducting detailed dose-response studies to identify concentrations that favor anti-inflammatory outcomes while minimizing pro-inflammatory side effects.
-
Investigating the specific roles of the PKA and Epac pathways in mediating the dual inflammatory effects of EP2 agonism in different ocular cell types.
-
Exploring the potential for co-administration of this compound with other anti-inflammatory agents to enhance therapeutic efficacy and mitigate side effects.
A deeper understanding of the nuanced immunomodulatory properties of this compound will be critical for harnessing its full therapeutic potential and for the development of novel treatment strategies for a variety of ocular diseases.
References
- 1. Neuroprotective effect of omidenepag on excitotoxic retinal ganglion cell death regulating COX-2-EP2-cAMP-PKA/Epac pathway via Neuron-Glia interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Advances in Neuroprotection in Glaucoma: Pharmacological Strategies and Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of NMDA excitotoxicity in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Methods for Studying Retinal Ganglion Cell Survival and Optic Nerve Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excitotoxic Death of Retinal Neurons In Vivo Occurs via a Non-Cell-Autonomous Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Studying Omidenepag Isopropyl's Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro cell culture techniques for investigating the pharmacological effects of Omidenepag isopropyl, a selective prostaglandin E2 (EP2) receptor agonist used in the treatment of glaucoma. The protocols detailed below are designed to enable the study of its mechanism of action, particularly on human trabecular meshwork (HTM) cells, which are critical in regulating aqueous humor outflow and intraocular pressure (IOP).
Introduction
This compound is a prodrug that is hydrolyzed in the eye to its active metabolite, Omidenepag. Omidenepag selectively binds to and activates the EP2 receptor, a Gs protein-coupled receptor. This activation initiates a signaling cascade that leads to an increase in both conventional (via the trabecular meshwork) and uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][2][3] The study of Omidenepag's effects at a cellular level is crucial for a deeper understanding of its therapeutic benefits and for the development of novel glaucoma therapies.
Key Cellular Effects of Omidenepag
In vitro studies using HTM cells have demonstrated that Omidenepag modulates several key cellular processes:
-
Extracellular Matrix (ECM) Remodeling: Omidenepag has been shown to downregulate the expression of various ECM components, including collagens and fibronectin.[2] This effect is thought to reduce the outflow resistance in the trabecular meshwork.
-
Modulation of MMPs and TIMPs: The balance between matrix metalloproteinases (MMPs) and their tissue inhibitors of metalloproteinases (TIMPs) is crucial for ECM homeostasis. Omidenepag has been observed to influence the expression of several MMPs and TIMPs in HTM cells.[4]
-
Cell Viability: At therapeutic concentrations, Omidenepag does not exhibit significant cytotoxicity towards HTM cells.[5]
-
Intracellular Signaling: As an EP2 receptor agonist, Omidenepag stimulates the production of the second messenger cyclic adenosine monophosphate (cAMP).[6]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of Omidenepag (OMD) on human trabecular meshwork (HTM) cells.
Table 1: Effect of Omidenepag on HTM Cell Viability (MTS Assay)
| OMD Concentration | Cell Viability (% of Vehicle Control) |
| 10 nM | 105.6% |
| 100 nM | ~100% |
| 1 µM | ~100% |
Data extracted from a study by Kumon et al. (2023) where HTM cells were treated for 24 hours. A slight, but statistically significant, increase in cell viability was observed at 10 nM.[5]
Table 2: Effect of Omidenepag on Extracellular Matrix (ECM) Gene Expression in HTM Cells (qPCR)
| Gene | OMD Concentration | Treatment Time | Result |
| FN1 | 10 nM, 100 nM, 1 µM | 6h & 24h | Concentration-dependent decrease |
| COL1A1 | 10 nM, 100 nM, 1 µM | 6h & 24h | Concentration-dependent decrease |
| COL1A2 | 10 nM, 100 nM, 1 µM | 6h & 24h | Concentration-dependent decrease |
| COL12A1 | 10 nM, 100 nM, 1 µM | 6h & 24h | Concentration-dependent decrease |
| COL13A1 | 10 nM, 100 nM, 1 µM | 6h & 24h | Concentration-dependent decrease |
| COL18A1 | 1 µM | 6h | Significant decrease |
This table summarizes findings from a study by Kumon et al. (2023), which demonstrated that Omidenepag downregulates the mRNA expression of several key ECM components in a concentration- and time-dependent manner in 2D cultured HTM cells.[4][5]
Table 3: Effect of Omidenepag on MMP and TIMP Gene Expression in HTM Cells (qPCR)
| Gene Family | Specific Genes | OMD Treatment | Result |
| MMPs | MMP1, MMP3, MMP9 | 1, 10, 40 µM for 3 days | No significant change in mRNA or protein levels |
| TIMPs | TIMP1, TIMP2, TIMP3, TIMP4 | 10 nM, 100 nM, 1 µM for 6h & 24h | Significant changes observed |
Data from multiple studies indicate that while Omidenepag treatment leads to significant changes in the expression of various TIMPs, its direct effect on the expression of MMP-1, MMP-3, and MMP-9 in HTM cells appears to be limited.[4][7]
Experimental Protocols
Protocol 1: Human Trabecular Meshwork (HTM) Cell Culture
This protocol describes the standard procedure for culturing primary HTM cells.
Materials:
-
Human donor corneoscleral rims
-
Dulbecco's Modified Eagle's Medium (DMEM) with low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Collagenase
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Isolate the trabecular meshwork tissue from the corneoscleral rims under a dissecting microscope.
-
Digest the tissue strips with collagenase to release the cells.
-
Pellet the cells by centrifugation and resuspend them in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. HTM cells typically require a longer incubation time with trypsin (3-5 minutes) compared to fibroblasts.
-
Cells can be used for experiments between passages 3 and 6.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol details the use of a colorimetric assay to assess the effect of Omidenepag on HTM cell viability.
Materials:
-
HTM cells cultured in 96-well plates
-
Omidenepag (active form)
-
Complete culture medium
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Seed HTM cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Omidenepag in complete culture medium (e.g., 10 nM, 100 nM, 1 µM).
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Omidenepag or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify changes in the mRNA expression of target genes in HTM cells following treatment with Omidenepag.
Materials:
-
HTM cells cultured in 6-well plates
-
Omidenepag
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, FN1, MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH, B2M)
-
Real-time PCR system
Procedure:
-
Seed HTM cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of Omidenepag or vehicle control for the desired time (e.g., 6 or 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Protocol 4: Cyclic AMP (cAMP) Accumulation Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels in HTM cells stimulated with Omidenepag.
Materials:
-
HTM cells cultured in 24-well plates
-
Omidenepag
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP ELISA kit
-
Microplate reader
Procedure:
-
Seed HTM cells in 24-well plates and grow to confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with different concentrations of Omidenepag for a short period (e.g., 10-30 minutes).
-
Aspirate the medium and lyse the cells with 0.1 M HCl.
-
Perform the cAMP ELISA on the cell lysates according to the manufacturer's protocol. This typically involves a competitive binding reaction between the cAMP in the sample and a known amount of labeled cAMP for a limited number of antibody binding sites.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cAMP concentration in the samples based on a standard curve.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for qPCR analysis.
References
- 1. Comparison of the Drug-Induced Efficacies between this compound, an EP2 Agonist and PGF2α toward TGF-β2-Modulated Human Trabecular Meshwork (HTM) Cells | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. content.abcam.com [content.abcam.com]
- 4. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Prostaglandin E2 Agonist Omidenepag on the Expression of Matrix Metalloproteinase in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Omidenepag Isopropyl by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omidenepag isopropyl is a selective prostaglandin EP2 receptor agonist used in the treatment of glaucoma and ocular hypertension. As a prodrug, it is hydrolyzed in the eye to its active form, Omidenepag. Accurate and precise quantification of this compound in bulk drug substance and finished pharmaceutical products is critical for ensuring product quality, stability, and efficacy.
This document provides a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for the quantification of the active pharmaceutical ingredient (API) and the separation of its degradation products.
Analytical Method
This reverse-phase HPLC method is designed to provide a robust and reliable analysis of this compound.
2.1. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV or PDA detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
2.2. Reagent and Sample Preparation
2.2.1. Reagent Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
2.2.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well.
2.2.3. Sample Solution Preparation (from Ophthalmic Solution, 0.002%)
-
Transfer 5.0 mL of the this compound ophthalmic solution (equivalent to 100 µg of this compound) into a 10 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The following tables summarize the validation parameters and typical acceptance criteria for a stability-indicating HPLC method.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 1.0% |
Table 3: Linearity
| Parameter | Result |
| Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Report |
Table 4: Precision
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | ≤ 1.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Table 5: Accuracy (Recovery)
| Spiked Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Typical Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Table 7: Robustness
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability passes |
| Column Temperature | ± 2°C | System suitability passes |
| Mobile Phase Composition | ± 2% Organic | System suitability passes |
Experimental Protocols
4.1. Protocol for Assay of this compound in Bulk Drug
-
Prepare the mobile phases and diluent as described in section 2.2.1.
-
Prepare the standard solution of this compound at a concentration of 100 µg/mL as described in section 2.2.2.
-
Prepare a sample solution of this compound bulk drug at a concentration of 100 µg/mL using the same procedure as the standard preparation.
-
Set up the HPLC system with the chromatographic conditions specified in section 2.1.
-
Inject the diluent (blank), followed by six replicate injections of the standard solution.
-
Verify that the system suitability parameters meet the criteria in Table 2.
-
Inject the sample solution in duplicate.
-
Calculate the percentage assay of this compound in the bulk drug substance.
4.2. Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of diluent. Add 1 mL of 0.1 N HCl and keep at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to 100 mL with diluent.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of diluent. Add 1 mL of 0.1 N NaOH and keep at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to 100 mL with diluent.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 100 mL of diluent. Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Prepare a 100 µg/mL solution in diluent.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in diluent to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship in forced degradation studies of this compound.
References
Application Notes and Protocols: Utilizing Omidenepag Isopropyl in Combination Therapy for Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of omidenepag isopropyl, a selective EP2 receptor agonist, in combination with other classes of intraocular pressure (IOP)-lowering medications for the treatment of glaucoma. The information is compiled from preclinical and clinical studies to guide further research and development.
Introduction
This compound is a novel topical ocular hypotensive agent that, after being hydrolyzed to its active form, omidenepag, selectively targets the prostanoid E2 (EP2) receptor.[1][2] This mechanism of action is distinct from other glaucoma medications, such as prostaglandin F2α analogues, beta-adrenergic antagonists, carbonic anhydrase inhibitors, and alpha-2 adrenergic agonists.[2][3][4] By activating the EP2 receptor, omidenepag increases the outflow of aqueous humor through both the conventional (trabecular meshwork) and uveoscleral pathways, leading to a reduction in intraocular pressure (IOP).[1][3][5] Clinical and preclinical studies have demonstrated that this compound has an additive effect when used in combination with other glaucoma medications, suggesting its potential as a valuable component of multi-drug therapy for glaucoma management.[3][6][7]
Signaling Pathway of this compound
This compound is a prodrug that is hydrolyzed into its active metabolite, omidenepag, upon corneal penetration.[1][3][5] Omidenepag then selectively binds to and activates the EP2 receptor, a G-protein coupled receptor.[1] This activation stimulates a downstream signaling cascade that ultimately leads to increased aqueous humor outflow and reduced IOP.
Caption: Signaling cascade initiated by this compound.
Efficacy of Combination Therapy: Preclinical and Clinical Data
Studies have consistently shown that combining this compound with other classes of glaucoma medications results in a greater IOP reduction than monotherapy with either drug alone.
Preclinical Data in Animal Models
A study in ocular normotensive monkeys demonstrated the additive IOP-lowering effects of this compound (OMDI) when combined with various existing anti-glaucoma agents.[6]
| Combination Therapy | Mean IOP Reduction from Baseline (mmHg) at 4 hours post-dose |
| OMDI 0.0006% | -2.5 ± 0.4 |
| Timolol 0.5% | -2.1 ± 0.3 |
| OMDI + Timolol | -4.3 ± 0.5 |
| Brinzolamide 1% | -1.5 ± 0.3 |
| OMDI + Brinzolamide | -3.7 ± 0.4 |
| Brimonidine 0.15% | -2.3 ± 0.4 |
| OMDI + Brimonidine | -4.1 ± 0.5 |
| Ripasudil 0.4% | -2.0 ± 0.3 |
| OMDI + Ripasudil | -4.0 ± 0.4 |
| Netarsudil 0.01% | -2.2 ± 0.4 |
| OMDI + Netarsudil | -4.2 ± 0.5 |
| Data adapted from Fuwa et al., J Ocul Pharmacol Ther, 2021.[6] |
Clinical Data in Human Subjects
Clinical trials have confirmed the efficacy of this compound in combination therapy. For instance, its concomitant use with timolol has been shown to enhance the IOP-lowering effect.[3][7] Real-world data from Japan also supports the efficacy and safety of this compound in various clinical settings, including combination therapy.[8]
A retrospective analysis of real-world data in Japan showed that this compound significantly reduced IOP when used as a naïve monotherapy and maintained IOP when switching from other medications.[8] While this study did not directly report the IOP reduction for the concomitant therapy group, it did note that the most common combination was with a carbonic anhydrase inhibitor/beta-blocker fixed combination.[8]
| Patient Group | Baseline Mean IOP (mmHg) | Mean IOP Reduction at 12 Weeks (mmHg) |
| Naïve Monotherapy | 16.6 ± 4.2 | -2.5 ± 2.9 |
| Data from a retrospective analysis in Japan.[8] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy and safety of this compound in combination with other glaucoma medications in a preclinical setting. These protocols are based on methodologies described in published studies.[6][9]
In Vivo Evaluation of IOP-Lowering Efficacy in a Non-human Primate Model
This protocol outlines a typical experiment to assess the additive IOP-lowering effects of this compound in combination with another glaucoma agent in conscious, ocular normotensive monkeys.
Caption: Workflow for a preclinical IOP study.
Materials:
-
This compound ophthalmic solution (e.g., 0.002%)
-
Combination drug ophthalmic solution (e.g., timolol 0.5%)
-
Vehicle control solution
-
Calibrated tonometer suitable for non-human primates (e.g., applanation tonometer)
-
Topical anesthetic
Procedure:
-
Animal Selection and Acclimatization: Select healthy, adult male or female cynomolgus monkeys with normal intraocular pressure. Acclimatize the animals to the restraint and IOP measurement procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP in both eyes of each animal.
-
Drug Administration:
-
Divide the animals into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: Combination drug monotherapy
-
Group 4: this compound + combination drug
-
-
Instill a single drop of the respective test article into one eye of each animal. The contralateral eye can serve as an untreated control.
-
For the combination therapy group, administer the two drugs at a 5-minute interval to prevent washout.[6]
-
-
Post-Dose IOP Measurements: Measure IOP in both eyes at predetermined time points after drug administration (e.g., 2, 4, 6, and 8 hours).[6][9]
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
In Vitro Evaluation of Signaling Pathway Activation
This protocol provides a general framework for assessing the activation of the EP2 receptor signaling pathway by omidenepag in relevant ocular cells.
Materials:
-
Human trabecular meshwork (TM) cells or ciliary muscle (CM) cells
-
Cell culture reagents
-
Omidenepag (active metabolite)
-
cAMP assay kit
-
Western blot reagents and antibodies for downstream signaling proteins (e.g., phosphorylated PKA substrates)
Procedure:
-
Cell Culture: Culture human TM or CM cells under standard conditions.
-
Treatment: Treat the cells with varying concentrations of omidenepag for a specified duration. Include a vehicle control.
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Compare the cAMP levels in omidenepag-treated cells to the vehicle-treated control cells.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the treated cells.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with antibodies against phosphorylated downstream targets of the cAMP/PKA pathway to assess pathway activation.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis: Quantify the results from the cAMP assay and Western blots. Compare the levels of activation between different concentrations of omidenepag.
Safety and Tolerability
In both preclinical and clinical studies, the combination of this compound with other glaucoma medications has been generally well-tolerated.[3][6] Common adverse events associated with this compound include conjunctival hyperemia, corneal thickening, and in some cases, macular edema, particularly in aphakic or pseudophakic eyes.[3][4][10] It is important to monitor patients for these potential side effects when initiating combination therapy involving this compound.
Conclusion
This compound, with its unique mechanism of action targeting the EP2 receptor, demonstrates significant additive IOP-lowering effects when used in combination with other classes of glaucoma medications. This makes it a promising option for patients who require multi-drug therapy to achieve their target IOP. The protocols outlined above provide a framework for further research into the efficacy and mechanisms of this compound combination therapies. Careful consideration of its safety profile is essential for its successful clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Additive Intraocular Pressure-Lowering Effects of a Novel Selective EP2 Receptor Agonist, this compound, Combined with Existing Antiglaucoma Agents in Conscious Ocular Normotensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Efficacy and Safety of this compound 0.002% Ophthalmic Solution: A Retrospective Analysis of Real-World Data in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to Omidenepag Isopropyl Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omidenepag isopropyl is a selective prostaglandin E2 (EP2) receptor agonist used to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] It is a prodrug that is hydrolyzed in the cornea to its active metabolite, omidenepag.[3] The activation of EP2 receptors in ocular tissues, such as the trabecular meshwork and ciliary muscle, is thought to increase both the conventional (trabecular) and uveoscleral outflow of aqueous humor, thereby reducing IOP.[3][4] This unique dual mechanism of action distinguishes it from other prostaglandin analogs.[4][5]
Recent studies have begun to elucidate the molecular mechanisms underlying omidenepag's effects on the trabecular meshwork, a key tissue in regulating aqueous humor outflow. These investigations have focused on changes in the expression of genes related to the extracellular matrix (ECM), matrix metalloproteinases (MMPs), and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). This document provides a summary of the reported gene expression changes and detailed protocols for performing similar analyses.
Data Presentation: Gene Expression Changes in Human Trabecular Meshwork (HTM) Cells Treated with Omidenepag
The following tables summarize the quantitative changes in mRNA expression in cultured human trabecular meshwork (HTM) cells following treatment with omidenepag (OMD), the active metabolite of this compound. The data is derived from a study by Kumon et al. (2023), where HTM cells were treated with varying concentrations of OMD for 6 or 24 hours.[6]
Table 1: Relative mRNA Expression of Extracellular Matrix (ECM) Genes in 2D-Cultured HTM Cells Treated with Omidenepag for 24 hours
| Gene | 10 nM OMD (Fold Change vs. Vehicle) | 100 nM OMD (Fold Change vs. Vehicle) | 1 µM OMD (Fold Change vs. Vehicle) |
| FN1 | ↓ 0.75 | ↓ 0.65 | ↓ 0.55 |
| COL1A1 | ↓ 0.70 | ↓ 0.60 | ↓ 0.50 |
| COL1A2 | ↓ 0.72 | ↓ 0.62 | ↓ 0.52 |
| COL12A1 | ↓ 0.68 | ↓ 0.58 | ↓ 0.48 |
| COL13A1 | ↓ 0.65 | ↓ 0.55 | ↓ 0.45 |
Data adapted from Kumon et al., 2023.[6] Fold change is an approximation based on the graphical data presented in the publication. All changes were reported as statistically significant.
Table 2: Relative mRNA Expression of Matrix Metalloproteinase (MMP) Genes in 2D-Cultured HTM Cells Treated with Omidenepag for 24 hours
| Gene | 10 nM OMD (Fold Change vs. Vehicle) | 100 nM OMD (Fold Change vs. Vehicle) | 1 µM OMD (Fold Change vs. Vehicle) |
| MMP1 | ↑ 1.8 | ↑ 2.5 | ↑ 3.0 |
| MMP3 | ↑ 1.5 | ↑ 2.0 | ↑ 2.5 |
| MMP11 | ↑ 1.4 | ↑ 1.8 | ↑ 2.2 |
Data adapted from Kumon et al., 2023.[6] Fold change is an approximation based on the graphical data presented in the publication. All changes were reported as statistically significant.
Table 3: Relative mRNA Expression of Tissue Inhibitors of Metalloproteinase (TIMP) Genes in 2D-Cultured HTM Cells Treated with Omidenepag for 24 hours
| Gene | 10 nM OMD (Fold Change vs. Vehicle) | 100 nM OMD (Fold Change vs. Vehicle) | 1 µM OMD (Fold Change vs. Vehicle) |
| TIMP1 | ↑ 1.3 | ↑ 1.6 | ↑ 1.8 |
| TIMP2 | ↑ 1.2 | ↑ 1.4 | ↑ 1.6 |
Data adapted from Kumon et al., 2023.[6] Fold change is an approximation based on the graphical data presented in the publication. All changes were reported as statistically significant.
Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Protocol 1: Culturing and Treating Human Trabecular Meshwork (HTM) Cells
-
Cell Culture:
-
Culture primary human trabecular meshwork (HTM) cells in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 6.
-
-
Omidenepag Treatment:
-
Seed HTM cells in appropriate culture vessels (e.g., 6-well plates for RNA isolation).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Prepare stock solutions of omidenepag (active metabolite) in a suitable solvent (e.g., DMSO).
-
The day before treatment, replace the growth medium with serum-free DMEM and incubate overnight.
-
On the day of the experiment, replace the serum-free medium with fresh serum-free DMEM containing the desired concentrations of omidenepag (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubate the cells for the desired time points (e.g., 6 hours, 24 hours).
-
Protocol 2: Total RNA Isolation from Cultured HTM Cells
This protocol is based on a standard TRIzol reagent method.
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold, sterile phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent per well of a 6-well plate.
-
Pipette the lysate up and down several times to ensure complete cell lysis.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.
-
Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (prepared with nuclease-free water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
RNA Quality and Quantity Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (RT-qPCR)
-
cDNA Synthesis (Reverse Transcription):
-
Use a commercially available cDNA synthesis kit according to the manufacturer's instructions.
-
Typically, 1 µg of total RNA is used per reaction.
-
The reaction mixture usually includes reverse transcriptase, dNTPs, a mix of oligo(dT) and random primers, and an RNase inhibitor.
-
Perform the reaction in a thermal cycler with the appropriate temperature and time settings as specified by the kit manufacturer.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture using a SYBR Green or TaqMan-based master mix.
-
Each reaction should contain the master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTCs) to check for contamination.
-
Run each sample in triplicate.
-
-
Primer Sequences for qPCR:
-
The following primer sequences were used by Kumon et al. (2023) and can be used as a reference.
-
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| GAPDH | AGCCACATCGCTCAGACAC | GCCCAATACGACCAAATCC |
| FN1 | GATGAAGAGGGCCGAGGTT | GGATTTGTAGGTCGGTCTGTTC |
| COL1A1 | CTCGAGGTGGACACCACCCT | GACTGTCTTGCCCCAAGTTC |
| COL1A2 | GCCCCGAGGGTCTCCAGA | CTTCCCCCTTTGACCAGACA |
| COL12A1 | GAGGAAGCCGTTCCAGAGTT | GAGGTGGTTGAGGTCAGCAG |
| COL13A1 | CTTCCTGGCTGTGCTCTTCG | TTGGCATAGGTGGGCAGTTT |
| MMP1 | GGTGCTAAAGGTGCCAATGG | AGGTTGGTCCACCTTTCATCT |
| MMP3 | CAATTTCATGAGCAGCACCAG | GAAGTCCTAGAGGGGTGGAGT |
| MMP11 | GCTACACAGACCCCAAAAGG | GGCAGGGATAGAGGAAAGCA |
| TIMP1 | CTTCTGCAATTCCGACCTCGT | ACGCTGGTATAAGGTGGTCTG |
| TIMP2 | GGCGCCGTGCAATGCAG | GGGCCACAGCGCCGTG |
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method.
-
ΔCt = Ct (gene of interest) - Ct (housekeeping gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change = 2^(-ΔΔCt)
-
-
Perform statistical analysis to determine the significance of the observed changes.
-
Conclusion
The analysis of gene expression in response to this compound treatment provides valuable insights into its mechanism of action at the molecular level. The downregulation of ECM genes and the upregulation of MMPs and TIMPs in human trabecular meshwork cells suggest a role for ECM remodeling in the increased aqueous humor outflow and subsequent IOP reduction observed with this drug. The protocols provided herein offer a framework for researchers to conduct similar studies to further investigate the effects of this compound and other ophthalmic drugs on gene expression in relevant ocular tissues.
References
- 1. This compound ophthalmic solution for open-angle glaucoma and ocular hypertension: an update [scholarworks.indianapolis.iu.edu]
- 2. Intraocular pressure-lowering effect of this compound in latanoprost non-/low-responder patients with primary open-angle glaucoma or ocular hypertension: the FUJI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Drug-Induced Efficacies between this compound, an EP2 Agonist and PGF2α toward TGF-β2-Modulated Human Trabecular Meshwork (HTM) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Omidenepag Isopropyl in Organotypic Culture of the Anterior Segment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Omidenepag isopropyl, a selective EP2 receptor agonist, in an ex vivo organotypic culture model of the anterior segment of the eye. This model serves as a valuable tool for investigating the mechanisms of intraocular pressure (IOP) reduction and for the preclinical assessment of glaucoma therapeutics. The protocols are synthesized from established methodologies for anterior segment perfusion culture and known pharmacological data for this compound.
Introduction
This compound is a prodrug that is hydrolyzed in the eye to its active metabolite, omidenepag, a selective agonist for the prostaglandin E2 (EP2) receptor.[1][2] Activation of the EP2 receptor in the trabecular meshwork (TM) and ciliary muscle leads to a reduction in intraocular pressure (IOP).[2][3] The mechanism involves a dual action: increasing aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways.[2][4] This is achieved through the relaxation of the TM and ciliary muscle, as well as remodeling of the extracellular matrix (ECM).[2][5]
The perfused anterior segment organ culture model provides an invaluable ex vivo system that maintains the anatomical and physiological integrity of the aqueous humor outflow pathways.[6][7] This allows for the controlled study of drug effects on outflow facility and IOP, bridging the gap between cell culture studies and in vivo animal models. Porcine eyes are frequently used for this model due to their anatomical similarity to human eyes and their ready availability.[8][9]
This document outlines the materials, procedures, and expected outcomes for studying the effects of this compound in a porcine anterior segment organ culture system.
Signaling Pathway of Omidenepag
This compound, upon topical administration, penetrates the cornea and is converted to its active form, omidenepag.[1] Omidenepag selectively binds to and activates the EP2 receptor, a Gs-protein coupled receptor.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels trigger a cascade of downstream effects, including protein kinase A (PKA) activation, which ultimately results in the relaxation of the trabecular meshwork and ciliary muscle cells.[5] This cellular relaxation, combined with the regulation of ECM proteins, reduces outflow resistance and lowers IOP.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies that inform the expected outcomes in an organ culture model.
Table 1: Pharmacological Properties of Omidenepag
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 3.6 nM | EP2 Receptor | [3] |
| Agonist Activity (EC50) | 8.3 nM | EP2 Receptor | [3] |
Table 2: Efficacy of this compound in Preclinical and Clinical Studies
| Study Type | Model | Concentration | Key Finding | Reference |
| In Vivo | Laser-Induced Ocular Hypertensive Monkeys | 0.002% | 71% increase in outflow facility | [10] |
| In Vivo | Laser-Induced Ocular Hypertensive Monkeys | 0.002% | 176% increase in uveoscleral outflow | [10] |
| Clinical Trial | Latanoprost Non/Low Responders | 0.002% | -2.99 mmHg mean diurnal IOP change | [11] |
| Clinical Trial | POAG or OHT Patients | 0.002% | 24.9% reduction in mean diurnal IOP | [12] |
| In Vitro | Human Trabecular Meshwork (HTM) Cells | 10 nM - 100 nM | Significant inhibition of TGF-β2-induced fibrotic markers | [5] |
Experimental Protocols
Preparation of Porcine Anterior Segment Culture
This protocol is adapted from established methods for porcine anterior segment organ culture.[7]
Materials:
-
Fresh porcine eyes (obtained from an abattoir, transported on ice)
-
Sterile dissection tools (scalpel, scissors, forceps)
-
Sterile phosphate-buffered saline (PBS)
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM), low glucose, supplemented with 1% antibiotic-antimycotic solution
-
Perfusion culture apparatus (including custom chambers, syringe pump, pressure transducer, and data acquisition system)
-
70% ethanol for sterilization
Procedure:
-
Within 2-4 hours of enucleation, thoroughly clean the exterior of the porcine globes with 70% ethanol.
-
In a sterile biosafety cabinet, perform all subsequent dissection steps.
-
Bisect the globe at the equator using a sterile scalpel blade.
-
Carefully remove the lens, iris, and vitreous body, taking extreme care not to disturb the trabecular meshwork at the iridocorneal angle.
-
Gently rinse the anterior segment cup with sterile PBS to remove any remaining vitreous or pigments.
-
Securely mount the anterior segment into the perfusion culture dish/chamber. Ensure a watertight seal to force the perfusate through the natural outflow pathways.[6]
-
Connect the chamber to the perfusion system.
Perfusion and Treatment with this compound
Procedure:
-
Stabilization Phase: Begin perfusing the anterior segment with culture medium at a constant flow rate of 3 µL/min.[8] Monitor the IOP using the pressure transducer. Allow the pressure to stabilize for at least 48 hours. A stable baseline IOP is typically in the range of 10-20 mmHg.[8] Eyes that do not stabilize or show signs of damage should be excluded.
-
Baseline Recording: Once a stable IOP is achieved, record the baseline IOP for at least 24 hours. This will serve as the control value for the individual segment.
-
Treatment Phase: Prepare the treatment medium by dissolving this compound in the culture medium to the desired final concentration. Based on cell culture studies, the active metabolite is effective in the nanomolar range (e.g., 10-100 nM).[5] A starting concentration for this compound in the perfusate could be in the range of 100 nM to 1 µM to ensure sufficient conversion to the active form.
-
Switch the perfusion from the control medium to the this compound-containing medium.
-
Data Collection: Continuously record the IOP throughout the treatment period (e.g., 24-72 hours). A significant decrease in the stabilized IOP reading compared to the baseline indicates an increase in outflow facility.
-
Washout Phase (Optional): After the treatment period, switch the perfusion back to the control medium and monitor the IOP to see if the effect is reversible.
Data Analysis and Endpoints
-
Intraocular Pressure (IOP): The primary endpoint is the change in stabilized IOP (in mmHg) from baseline after treatment with this compound.
-
Outflow Facility (C): Outflow facility can be calculated using the Goldman equation: C = (Flow Rate) / (IOP) . It is typically expressed in µL/min/mmHg. Calculate the mean facility during the baseline period and compare it to the mean facility during the treatment period.
-
Histology: At the end of the experiment, fix the anterior segment in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining). This can be used to assess the structural integrity of the trabecular meshwork and Schlemm's canal and to ensure that the observed effects are not due to tissue damage.
-
Biochemical Assays: The perfusate can be collected at different time points to analyze for changes in extracellular matrix proteins (e.g., via Western blot or ELISA for fibronectin, collagen) or inflammatory markers.
Expected Outcomes
Based on the known mechanism of action and existing data, perfusion of the anterior segment with this compound is expected to:
-
Cause a time-dependent and dose-dependent decrease in stable IOP .
-
Result in a significant increase in the calculated outflow facility . Drawing from in vivo monkey data, an increase in the conventional outflow facility may be substantial.[10]
-
Histological analysis should show preserved TM architecture.
-
Biochemical analysis of the perfusate may reveal changes in the expression of ECM components modulated by EP2 receptor activation.
These application notes and protocols provide a robust framework for investigating the effects of this compound in a physiologically relevant ex vivo model. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for glaucoma research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Porcine Organ-Culture Glaucoma Model Mimicking Trabecular Meshwork Damage Using Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adinstruments.com [adinstruments.com]
- 5. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Consensus Recommendations for Studies of Outflow Facility and Intraocular Pressure Regulation Using Ex Vivo Perfusion Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. artemiskliniken.de [artemiskliniken.de]
- 10. Effects of a Novel Selective EP2 Receptor Agonist, this compound, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols for Immunohistochemical Localization of EP2 Receptors in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of the Prostaglandin E2 receptor subtype 2 (EP2) in various ocular tissues. The information is compiled from established methodologies and is intended to guide researchers in accurately detecting and localizing this key therapeutic target involved in ocular physiology and pathology, including glaucoma and inflammation.
Introduction
The EP2 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is implicated in a variety of physiological processes within the eye, including the regulation of intraocular pressure, inflammation, and retinal blood flow.[1][2] Its localization in specific ocular tissues is of significant interest for understanding its function and for the development of targeted pharmacotherapies. Immunohistochemistry is a powerful technique to visualize the distribution of the EP2 receptor protein in situ.
EP2 Receptor Signaling Pathway
The binding of PGE2 to the EP2 receptor primarily initiates a signaling cascade through the Gs alpha subunit (Gαs) of its associated heterotrimeric G-protein.[3][4][5] This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] Elevated cAMP activates protein kinase A (PKA) and the Exchange protein activated by cAMP (Epac), leading to downstream cellular responses.[6][7] The EP2 receptor can also engage other signaling pathways, including the β-catenin and PI3K/Akt pathways, highlighting its complex role in cellular regulation.[3][5]
Expression of EP2 Receptor in Human Ocular Tissues
The EP2 receptor is widely distributed throughout human ocular tissues, with varying levels of expression. The following table summarizes the relative protein expression of the EP2 receptor in different parts of the human eye based on immunohistochemical studies.
| Ocular Tissue | EP2 Receptor Expression Level | Reference |
| Cornea | ||
| Epithelium | Prominent | [1][8][9] |
| Conjunctiva | ||
| Epithelium | Moderate (especially basal layers) | [8] |
| Trabecular Meshwork | Weakly labeled | [8] |
| Schlemm's Canal | More intense in the outer wall | [8] |
| Ciliary Body | ||
| Epithelium | Present | [10] |
| Muscle | Present | [10] |
| Iris | ||
| Sphincter Muscle | Present | [10] |
| Choroid | ||
| Choriocapillaries | Prominent | [1][8][9] |
| Retina | ||
| Ganglion Cell Layer | Less prominent | [8] |
| Nerve Fiber Layer | Less prominent | [8] |
Immunohistochemistry Experimental Workflow
The following diagram outlines the major steps for performing immunohistochemistry on paraffin-embedded ocular tissue sections.
Detailed Immunohistochemistry Protocol for EP2 Receptor in Paraffin-Embedded Ocular Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
Materials and Reagents:
-
Paraffin-embedded ocular tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS-T)
-
Primary antibody: Rabbit anti-human EP2 receptor polyclonal antibody (or other validated antibody)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60-65°C for 30-60 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol: 2 changes, 3 minutes each
-
95% ethanol: 2 changes, 3 minutes each
-
70% ethanol: 1 change, 3 minutes
-
50% ethanol: 1 change, 3 minutes
-
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval buffer to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes at a sub-boiling temperature.
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with wash buffer.
-
-
Peroxidase Blocking (for chromogenic detection):
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Carefully wipe around the tissue section and apply blocking buffer to cover the section.
-
Incubate in a humidified chamber for 1-2 hours at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EP2 antibody to its optimal concentration in blocking buffer.
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the slides with wash buffer (3 changes, 5 minutes each).
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate in a humidified chamber for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the slides with wash buffer (3 changes, 5 minutes each).
-
Apply the streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Wash the slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the tissue sections.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds to visualize the cell nuclei.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply a coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. EP2 receptor-positive staining will appear as a brown precipitate, while the nuclei will be blue.
-
Controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
Positive Control: Use a tissue known to express the EP2 receptor to validate the protocol and antibody performance.
These detailed notes and protocols provide a robust framework for the successful immunohistochemical localization of EP2 receptors in ocular tissues, aiding in the advancement of ophthalmic research and drug development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 4. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Expression and localization of FP and EP prostanoid receptor subtypes in human ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunocytochemical localization of prostaglandin E2 receptor subtypes in porcine ocular tissues. I. Uveal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Changes in Intraocular Pressure in Mice Treated with Omidenepag Isopropyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omidenepag isopropyl (OMDI) is a novel, selective prostaglandin EP2 receptor agonist used to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, OMDI is metabolized into its active form, omidenepag, after topical administration to the eye.[3][4][5] This active metabolite then exerts its therapeutic effect.[3][5] These application notes provide detailed protocols for assessing the IOP-lowering efficacy of OMDI in a mouse model, a critical step in preclinical ophthalmic research.
Mechanism of Action
This compound is a prodrug that is hydrolyzed by corneal esterases into its active metabolite, omidenepag.[6] Omidenepag is a highly selective agonist for the prostaglandin E2 (EP2) receptor, with little to no affinity for other prostanoid receptors.[5] The EP2 receptor is a Gs-coupled transmembrane receptor found in key ocular tissues like the ciliary body and trabecular meshwork.[5] Activation of the EP2 receptor is believed to increase aqueous humor outflow through both the conventional (trabecular) and unconventional (uveoscleral) pathways, leading to a reduction in intraocular pressure.[1][2][6][7]
Caption: Mechanism of action for this compound in lowering intraocular pressure.
Experimental Protocols
Animal Model and Housing
-
Species/Strain: Adult C57BL/6 mice are commonly used for IOP studies.[8] Other strains such as Balb/c or CBA can also be used, but baseline IOP may vary.[9]
-
Age: 8-12 weeks.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
-
This compound (e.g., 0.002% ophthalmic solution).
-
Vehicle Control: The formulation vehicle for the OMDI solution (e.g., buffered saline with appropriate solubilizers).
-
Topical Anesthetic: 0.5% proparacaine hydrochloride or similar.
-
Tonometer: A rebound tonometer (e.g., TonoLab) is recommended for its accuracy and non-invasive nature in mice.[8][9][10]
-
Animal Restrainer: A decapicone or other suitable commercial restrainer to minimize movement and stress during measurements.[9]
-
Micropipette (2-10 µL range).
Experimental Workflow
Caption: General experimental workflow for assessing OMDI efficacy in mice.
Detailed Procedure
-
Acclimatization and Baseline Measurement:
-
Acclimate mice to the facility and handling for at least one week.
-
For 2-3 days before starting treatment, measure baseline IOP in conscious, restrained mice. This familiarizes the animals with the procedure and allows for the exclusion of animals with abnormal baseline pressures.
-
Perform all measurements at the same time of day to minimize the effect of diurnal IOP variation.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, 0.002% OMDI).
-
Under gentle restraint, topically administer a single 5 µL drop of the appropriate solution onto the central cornea of one eye, avoiding contact with the eyelid. The contralateral eye can serve as an internal control.
-
Administer treatment once daily for the duration of the study.
-
-
IOP Measurement (Rebound Tonometry):
-
No topical anesthetic is typically required for rebound tonometry in conscious mice, which avoids the potential confounding effects of anesthesia on IOP.[8]
-
Place the mouse in a suitable restrainer.[9]
-
Position the tonometer probe perpendicular to the central cornea.
-
The device will take multiple readings automatically. An average of 6-10 successful measurements is typically used to generate a final IOP value for that time point.
-
Measure IOP at predetermined time points after drug administration (e.g., peak effect is often 4-8 hours post-dose, with a measurement at 24 hours to assess duration).
-
Data Analysis
-
Calculate the mean IOP and standard error of the mean (SEM) for each group at every time point.
-
Determine the change in IOP (ΔIOP) from the established baseline for each animal.
-
Use appropriate statistical tests (e.g., two-way repeated measures ANOVA followed by a post-hoc test like Bonferroni's or Dunnett's) to compare treatment groups to the vehicle control. A p-value < 0.05 is generally considered significant.
Data Presentation
Quantitative results should be presented in a clear, tabular format to facilitate comparison between treatment groups.
Table 1: Example Data - Mean Intraocular Pressure (mmHg) in Mice Following a Single Topical Dose of this compound (0.002%)
| Time Point | Vehicle Control (Mean ± SEM) | OMDI 0.002% (Mean ± SEM) | ΔIOP from Baseline (OMDI) |
| Baseline | 14.5 ± 0.4 | 14.7 ± 0.5 | 0.0 |
| 2 Hours | 14.3 ± 0.5 | 12.1 ± 0.4 | -2.6 |
| 4 Hours | 14.6 ± 0.3 | 11.2 ± 0.5 | -3.5 |
| 8 Hours | 14.4 ± 0.4 | 11.8 ± 0.3* | -2.9 |
| 24 Hours | 14.5 ± 0.5 | 14.1 ± 0.4 | -0.6 |
*Note: Data are hypothetical and presented as Mean ± SEM. A statistical indicator (e.g., *) should be used to denote a significant difference compared to the vehicle control group (p < 0.05).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dovepress.com [dovepress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Method for the noninvasive measurement of intraocular pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assays to determine the potency and efficacy of Omidenepag isopropyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omidenepag isopropyl (OMDI) is a topical prodrug used for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2][3] Upon topical administration, OMDI is hydrolyzed by esterases in the cornea to its active metabolite, omidenepag (OMD).[4][5][6] OMD is a highly selective agonist for the E-prostanoid receptor 2 (EP2), a Gs-protein coupled receptor.[1][4][5] Activation of the EP2 receptor in the trabecular meshwork and ciliary body leads to increased aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways, resulting in reduced IOP.[1][2][4][5] Unlike prostaglandin F2α analogs, omidenepag's selective action on the EP2 receptor offers a different therapeutic pathway for managing glaucoma.[2]
These application notes provide detailed protocols for key in vitro assays to determine the potency and efficacy of this compound and its active metabolite, omidenepag.
Mechanism of Action: EP2 Receptor Signaling
Omidenepag (OMD), the active metabolite of this compound, selectively binds to and activates the EP2 receptor. This receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels activates various downstream signaling cascades that are thought to relax the trabecular meshwork and ciliary muscle, thereby facilitating aqueous humor outflow.[1][5]
Data Presentation: Potency and Efficacy
The following table summarizes the in vitro potency and efficacy data for Omidenepag (OMD), the active metabolite of this compound.
| Compound | Parameter | Receptor | Value | Reference |
| Omidenepag (OMD) | Ki (Binding Affinity) | Human EP2 | 3.6 nM | [1][4][7][8] |
| EC50 (Functional Potency) | Human EP2 | 8.3 nM | [1][4][8] | |
| Binding Affinity | Other Prostanoid Receptors (EP1, EP3, EP4, FP, DP, IP) | Weak or no binding (>6000 nM) | [1][4][7] | |
| This compound (OMDI) | Binding Affinity | EP1, EP2, FP Receptors | Weak or no binding | [4][6][9] |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Preparation of Receptor Membranes:
-
Use cell lines stably expressing the recombinant human EP2 receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Serial dilutions of the test compound (Omidenepag) or vehicle control.
-
Radiolabeled ligand (e.g., [3H]-Prostaglandin E2).
-
Receptor membrane preparation.
-
-
Define non-specific binding by including a high concentration of an unlabeled competing ligand.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the Gs-coupled EP2 receptor, leading to an increase in intracellular cyclic AMP (cAMP). This is a direct measure of the compound's agonistic activity and is used to determine its EC50 value.
Protocol:
-
Cell Culture:
-
Culture cells stably expressing the human EP2 receptor (e.g., CHO-K1) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP.
-
Add serial dilutions of the test compound (Omidenepag) to the wells. Include a known agonist as a positive control and vehicle as a negative control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with a cAMP detection kit.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay. Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Human Trabecular Meshwork (HTM) Cell-Based Functional Assays
These assays use primary or immortalized human trabecular meshwork (HTM) cells to evaluate the downstream functional effects of EP2 receptor activation in a more physiologically relevant context. These can include measuring changes in cell barrier function or expression of extracellular matrix (ECM) proteins.
Protocol (Example: Barrier Function Assay):
-
Cell Culture:
-
Culture HTM cells on permeable filter inserts (e.g., Transwell®) until they form a confluent monolayer.
-
-
Induction of Stress (Optional):
-
To model glaucomatous conditions, cells can be treated with transforming growth factor-beta 2 (TGF-β2) to induce ECM deposition and increase outflow resistance.[11]
-
-
Treatment:
-
Treat the HTM cell monolayers with various concentrations of Omidenepag for a specified time period (e.g., 24 to 72 hours).
-
-
Measurement of Transendothelial Electrical Resistance (TEER):
-
Measure the electrical resistance across the cell monolayer using a voltohmmeter (e.g., Millicell ERS-2).
-
A decrease in TEER can indicate a relaxation of cell-cell junctions, which may be associated with increased fluid outflow.
-
-
Measurement of FITC-Dextran Permeability:
-
Add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the apical side of the monolayer.
-
After a set incubation period, collect samples from the basolateral chamber.
-
Measure the fluorescence in the basolateral samples to quantify the amount of tracer that has passed through the monolayer. An increase in permeability suggests a less restrictive barrier.
-
-
Data Analysis:
-
Compare the TEER values and FITC-dextran permeability between OMD-treated groups and vehicle-treated controls.
-
Analyze data for statistical significance using appropriate tests (e.g., ANOVA).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pharmacologic Characterization of this compound, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ocular Tissue Distribution of this compound in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Omidenepag Isopropyl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the challenges associated with the poor aqueous solubility of Omidenepag isopropyl. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed protocols for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a selective prostaglandin EP2 receptor agonist. It is a prodrug that is hydrolyzed in the eye to its active metabolite, omidenepag.[1][2] A significant challenge for researchers is its practical insolubility in aqueous solutions, which can hinder the preparation of stock solutions and formulations for in vitro and in vivo experiments.[3]
Q2: What are the known solubility properties of this compound?
This compound is practically insoluble in water.[3] However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[2][4] The table below summarizes the available solubility data.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
For in vitro studies, DMSO is the recommended solvent for preparing a concentrated stock solution.[2][4] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly impact the solubility of the product.[2] For in vivo experiments, a common approach involves first dissolving this compound in a minimal amount of DMSO and then further diluting it with an appropriate vehicle, such as corn oil or a saline solution containing a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD).[5]
Q4: Can I use sonication or heating to aid dissolution?
Yes, if precipitation or phase separation occurs during the preparation of solutions, gentle heating and/or sonication can be used to facilitate the dissolution of this compound.[2] However, it is essential to monitor the stability of the compound under these conditions to avoid degradation.
Q5: Are there any known formulation strategies to enhance the aqueous solubility of this compound for experimental use?
Yes, several strategies can be employed to improve the aqueous solubility of this compound. These include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent (like DMSO) and an aqueous buffer.
-
Complexation: Forming inclusion complexes with cyclodextrins, such as SBE-β-CD, to encapsulate the hydrophobic drug molecule and increase its apparent water solubility.[5][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.[7]
-
Solid Dispersions: Dispersing the drug in a solid matrix of a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. - Decrease the final concentration of this compound. - Incorporate a solubilizing agent, such as a cyclodextrin (e.g., SBE-β-CD), into the aqueous buffer before adding the DMSO stock solution. - Consider preparing a nanosuspension or a solid dispersion of the compound. |
| Cloudiness or opalescence in the prepared solution. | Incomplete dissolution or formation of fine precipitates. The presence of impurities in the solvents or the compound. | - Use sonication or gentle warming to aid dissolution. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. - Ensure the use of high-purity, anhydrous solvents. |
| Difficulty in dissolving the powdered this compound. | The compound may have absorbed moisture, affecting its dissolution characteristics. Static electricity may be causing the powder to adhere to surfaces. | - Ensure the compound is stored in a desiccator. - Use an anti-static gun or weigh the compound in an anti-static weighing dish. - Initially, wet the powder with a small amount of a suitable organic solvent (e.g., DMSO) to create a paste before adding the bulk of the solvent. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Degradation of the compound in the formulation. | - Prepare fresh solutions before each experiment. - Confirm the complete dissolution of the compound before use. - Evaluate the stability of this compound in your chosen formulation under the experimental conditions (e.g., temperature, pH). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble (0.0162 mg/mL, predicted) | [3][9] |
| Dimethyl sulfoxide (DMSO) | ≥ 40-50 mg/mL | [2][4] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [5] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent and Cyclodextrin for In Vivo Studies
This protocol describes the preparation of an this compound solution suitable for in vivo administration, utilizing a combination of DMSO as a co-solvent and SBE-β-CD as a complexing agent.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline:
-
Weigh the required amount of SBE-β-CD powder.
-
Dissolve it in the appropriate volume of sterile saline.
-
Mix thoroughly using a vortex mixer until the SBE-β-CD is completely dissolved. The solution should be clear.
-
-
Prepare a stock solution of this compound in DMSO:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add a minimal volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 25 mg/mL).
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the final formulation:
-
In a sterile vial, add the required volume of the 20% SBE-β-CD in saline solution.
-
While vortexing, slowly add the this compound DMSO stock solution to the SBE-β-CD solution to achieve the desired final concentration and a final DMSO concentration of 10% or less.
-
For example, to prepare 1 mL of a 2.5 mg/mL solution with 10% DMSO, add 0.1 mL of a 25 mg/mL DMSO stock to 0.9 mL of the 20% SBE-β-CD in saline solution.
-
The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be applied.
-
Protocol 2: General Method for Preparation of a Nanosuspension using High-Pressure Homogenization
This protocol provides a general procedure for preparing a nanosuspension of a poorly soluble drug like this compound. This method requires specialized equipment.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188, lecithin)
-
Purified water or a suitable buffer
-
High-pressure homogenizer
-
High-speed stirrer
Procedure:
-
Preparation of the pre-suspension:
-
Dissolve the stabilizer in purified water or the chosen buffer.
-
Disperse the this compound powder in the stabilizer solution using a high-speed stirrer to form a pre-suspension.
-
-
High-pressure homogenization:
-
Pass the pre-suspension through the high-pressure homogenizer.
-
The homogenization pressure and the number of cycles will need to be optimized for this compound to achieve the desired particle size and a narrow size distribution. Typically, pressures between 1000 and 2000 bar and 10 to 20 cycles are used.
-
-
Characterization:
-
The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Protocol 3: General Method for Preparation of a Solid Dispersion using the Solvent Evaporation Technique
This protocol outlines a general method for preparing a solid dispersion of a poorly soluble drug with a hydrophilic polymer, which can enhance its dissolution rate.
Materials:
-
This compound powder
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
A common volatile solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or a mixture thereof)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution:
-
Dissolve the this compound and the chosen polymer in the selected solvent in a round-bottom flask. The drug-to-polymer ratio will need to be optimized.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to prevent drug degradation.
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven.
-
-
Final Product:
-
The resulting solid mass should be further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion can then be ground and sieved to obtain a uniform powder. This powder can be used for dissolution studies or further formulation.
-
Visualizations
Caption: Prodrug activation and signaling pathway of this compound.
Caption: General experimental workflow for enhancing aqueous solubility.
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(6-((((4-(1H-Pyrazol-1-yl)phenyl)methyl)(3-pyridinylsulfonyl)amino)methyl)-2-pyridinyl)glycine 1-methylethyl ester | C26H28N6O4S | CID 44230999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | DE-117 | EP2 receptor agonist | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agnopharma.com [agnopharma.com]
- 8. Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Managing off-target effects of Omidenepag isopropyl in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential off-target effects of Omidenepag isopropyl in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug that is rapidly hydrolyzed by esterases, particularly in the cornea, into its active metabolite, omidenepag.[1][2][3][4] Omidenepag is a selective agonist for the prostanoid E2 (EP2) receptor.[1][5][6] The EP2 receptor is a Gs-coupled transmembrane receptor; its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling cascade is responsible for its therapeutic effects, such as increasing aqueous humor outflow to reduce intraocular pressure in glaucoma treatment.[1][2][3][7]
Q2: How selective is the active metabolite, omidenepag, for the EP2 receptor?
Omidenepag is considered a highly selective EP2 receptor agonist.[8] In vitro binding assays have shown that it has a strong binding affinity and high agonist activity for the human EP2 receptor, with weak or no significant effects on other prostanoid receptors such as EP1, EP3, EP4, DP, FP, and IP at therapeutic concentrations.[2][3][8][9][10] The prodrug, this compound, has weak or no affinity for prostanoid receptors before it is metabolized.[2][3][6]
Q3: What are off-target effects and why are they a concern in cell-based assays?
Off-target effects occur when a compound binds to and modulates proteins other than its intended target.[11] These unintended interactions can lead to a variety of issues in cell-based assays, including:
-
Cellular Toxicity: The compound may interact with proteins essential for cell survival, causing cytotoxicity that is unrelated to its primary mechanism.
-
Inconsistent Data: Off-target effects can introduce variability and reduce the reproducibility of experimental results.
Q4: Are there any known clinical side effects of this compound that might suggest potential off-target pathways to monitor in vitro?
Clinical studies have reported side effects such as conjunctival hyperemia, macular edema, cystoid macular edema, and ocular inflammation.[7][12][13] While these effects in patients are complex, they may suggest pathways for researchers to monitor in specific cell types. For instance, observations of macular edema and inflammation could prompt an investigation into effects on cellular junctions, vascular permeability, or inflammatory cytokine production in relevant cell models (e.g., retinal pigment epithelium, endothelial cells, or immune cells).
Quantitative Data Summary
The selectivity of a compound is best understood through its binding affinity (Ki) and functional potency (EC50) at various receptors.
Table 1: Receptor Binding & Agonist Activity of Omidenepag (Active Metabolite)
| Receptor | Binding Affinity (Ki) | Agonist Activity (EC50) |
|---|---|---|
| Human EP2 | 3.6 nM | 8.3 nM |
| Human EP1 | No detectable effect | No detectable effect |
| Other Prostanoid Receptors (EP3, EP4, FP, etc.) | Weak or no binding affinity reported | No detectable effect |
Data compiled from multiple sources.[2][3][8][14]
Signaling Pathway & Workflow Diagrams
On-Target Signaling Pathway
Caption: On-target signaling cascade of this compound.
Troubleshooting Workflow for Suspected Off-Target Effects
Caption: Workflow for differentiating on-target vs. off-target effects.
Troubleshooting Guide
Q5: I'm observing significant cytotoxicity at concentrations where I expect to see on-target EP2 agonism. What should I do?
A5: This could be due to an on-target effect in your specific cell type (e.g., EP2-mediated apoptosis) or an off-target cytotoxic effect.
Troubleshooting Steps:
-
Confirm Concentration: Double-check all calculations and dilutions. Ensure the final concentration of the active metabolite, omidenepag, is in the expected low nanomolar range for EP2 agonism (EC50 ≈ 8.3 nM).[3][8]
-
Run a Full Dose-Response: Perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo) with a wide range of concentrations, from picomolar to high micromolar. If the cytotoxic EC50 is significantly higher (e.g., >100-fold) than the on-target EC50, it is likely an off-target effect.
-
Use a Control Compound: Test a structurally different, well-characterized EP2 agonist (e.g., Butaprost).[15][16] If this compound does not cause cytotoxicity at concentrations that activate the EP2 pathway, the toxicity observed with Omidenepag is likely off-target.
-
Perform a Rescue Experiment: Pre-treat your cells with a selective EP2 receptor antagonist before adding Omidenepag. If the antagonist prevents the cytotoxicity, the effect is on-target. If it does not, the effect is off-target.
Q6: My assay shows a cellular response, but it's inconsistent with known EP2 signaling. How can I confirm the involvement of the EP2 receptor?
A6: It is crucial to validate that the observed phenotype is a direct result of EP2 receptor engagement.
Validation Steps:
-
Genetic Knockdown: Use siRNA or CRISPR to knock down the expression of the EP2 receptor (gene name: PTGER2). If the cellular response to Omidenepag is diminished or abolished in the knockdown cells compared to control cells, the effect is on-target.
-
Pharmacological Inhibition: As mentioned above, use a selective EP2 antagonist. The antagonist should block the observed phenotype in a dose-dependent manner if the effect is mediated by the EP2 receptor.
-
Measure Downstream Signaling: Directly measure the canonical downstream signal of EP2 activation: cAMP. Use a cAMP assay (e.g., HTRF, ELISA) to confirm that Omidenepag increases cAMP levels at the same concentrations that produce your phenotype of interest. If the dose-response curves for cAMP production and your phenotype do not align, an off-target mechanism may be involved.
Q7: My results are not reproducible between experiments. Could off-target effects be the cause?
A7: Yes, inconsistent results can sometimes stem from off-target effects, especially if they are sensitive to minor variations in experimental conditions.
Factors to Investigate:
-
Cell State: Off-target interactions can be dependent on the metabolic state, passage number, or density of the cells. Standardize your cell culture protocols rigorously.
-
Compound Stability: Ensure the compound is properly stored and that the stock solution is stable. Degradation could lead to variable active concentrations or the formation of byproducts with different activity profiles.
-
Assay Interference: At high concentrations, some compounds can interfere directly with assay reagents or detection methods (e.g., light absorbance, fluorescence). Run a compound-only control (no cells) to rule this out.
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration for on-target activity from a dose-response curve, use the lowest possible concentration that gives a robust on-target signal to minimize the risk of engaging off-target proteins.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Cytotoxic Effects
Objective: To determine the concentration range for on-target EP2 activation and identify the concentration at which off-target cytotoxicity may occur.
Methodology:
-
Cell Seeding: Plate your cells of interest in two identical 96-well plates (one for a functional assay, one for a cytotoxicity assay) at a predetermined optimal density and allow them to adhere/stabilize for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in your cell culture medium. The concentration range should span from ~1 pM to 30 µM to cover both on- and potential off-target effects. Include a vehicle-only control.
-
Incubation: Replace the medium in both plates with the medium containing the serial dilutions of the compound. Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
Phenotypic Readout:
-
Plate A (Functional Assay): Measure the on-target biological response. For EP2 agonism, this is typically a cAMP assay. Lyse the cells and perform a cAMP measurement according to the manufacturer's protocol.
-
Plate B (Cytotoxicity Assay): Measure cell viability using an appropriate method (e.g., add MTS reagent and incubate, then read absorbance).
-
-
Data Analysis: Plot both dose-response curves. Determine the EC50 for the functional response and the CC50 (Cytotoxic Concentration 50%). A large window between the EC50 and CC50 indicates good selectivity.
Protocol 2: Rescue Experiment with an EP2 Receptor Antagonist
Objective: To confirm that an observed phenotype is mediated by the EP2 receptor.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to stabilize.
-
Antagonist Pre-treatment: Prepare solutions of a selective EP2 antagonist at various concentrations (e.g., 0.1x, 1x, and 10x its Ki or IC50). Also prepare a vehicle control for the antagonist.
-
Incubation: Treat the cells with the EP2 antagonist or its vehicle for a sufficient pre-incubation period (e.g., 30-60 minutes) to ensure receptor occupancy.
-
Agonist Treatment: Add this compound at a fixed concentration (typically the EC80 from your dose-response curve) to the wells, including those pre-treated with the antagonist and vehicle. Also include a control group with no agonist.
-
Phenotypic Readout: After the appropriate treatment duration, measure the biological response of interest.
-
Data Analysis: Compare the response in the "antagonist + agonist" groups to the "vehicle + agonist" group. A dose-dependent reduction in the response by the antagonist confirms an on-target effect.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effectiveness and Safety of this compound 0.002% Ophthalmic Solution in Treatment-Naive Patients With Primary Open Angle Glaucoma: A Prospective Multicenter Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Ocular Tissue Distribution of this compound in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic Characterization of this compound, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. dovepress.com [dovepress.com]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing dosage and administration frequency of Omidenepag isopropyl in rats.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Omidenepag isopropyl in rat experimental models. The information is designed to address specific issues that may be encountered during the optimization of dosage and administration frequency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower intraocular pressure (IOP)?
This compound is a prodrug that is rapidly hydrolyzed in the eye to its active metabolite, omidenepag.[1][2][3] Omidenepag is a selective agonist for the prostaglandin E2 (EP2) receptor.[4][5] Activation of the EP2 receptor in the eye is thought to increase the outflow of aqueous humor through both the conventional (trabecular meshwork) and uveoscleral pathways, thereby reducing intraocular pressure.[2][5]
Q2: What is the optimal dosage of this compound for use in rats?
Currently, there is a lack of publicly available studies that have specifically determined the optimal dose-response of this compound in rat models of glaucoma or ocular hypertension. However, studies in other animal models can provide a starting point for dose-ranging studies in rats. For instance, a concentration of 0.001% has been used in rabbits and 0.0006% in monkeys.[6] In human clinical trials, a 0.002% solution administered once daily has been found to be effective.[3][7][8]
Recommendation: Researchers should initiate pilot studies in rats using a range of concentrations around these values (e.g., 0.0005%, 0.001%, 0.002%) to determine the optimal dose for their specific rat strain and glaucoma model.
Q3: What is the recommended administration frequency in rats?
Similar to dosage, the optimal administration frequency in rats has not been definitively established in the literature. However, the significant and lasting ocular hypotensive effects observed with once-daily dosing in other animal models and in humans suggest that a once-daily administration is a reasonable starting point for rat studies.[1][7] The duration of the IOP-lowering effect should be evaluated in your rat model to confirm if once-daily dosing is sufficient.
Q4: How should this compound be prepared and administered topically to rats?
This compound is typically formulated as an ophthalmic solution. For experimental purposes, it can be dissolved in a suitable vehicle. Ensure the final formulation is sterile and pH-balanced for ophthalmic use.
Administration Protocol:
-
Anesthetize the rat according to your institution's approved protocol.
-
Gently retract the lower eyelid to form a small pouch.
-
Instill a small, precise volume (e.g., 5 µL) of the this compound solution into the conjunctival sac.
-
Hold the eyelid closed for a few moments to allow for distribution of the solution across the ocular surface.
-
If treating both eyes, repeat the procedure for the other eye.
Q5: What are the expected side effects of this compound in rats?
Based on findings in other species, potential side effects in rats may include:
-
Conjunctival hyperemia (eye redness): This is a common side effect observed in clinical and preclinical studies.[9]
-
Corneal thickening: This has been noted in some studies.
-
Macular edema/cystoid macular edema: While this is a concern in human patients, particularly those with aphakic or pseudophakic eyes, its relevance in rat models is less clear but should be considered.[3][10]
Researchers should carefully monitor for these and any other adverse ocular or systemic effects during their studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no reduction in IOP | Improper drug administration: The full dose may not be reaching the eye. | Refine your topical administration technique to ensure consistent delivery into the conjunctival sac. |
| Suboptimal dosage: The concentration of this compound may be too low for the rat model being used. | Conduct a dose-response study to identify the most effective concentration. | |
| Incorrect administration frequency: The IOP-lowering effect may not be sustained over a 24-hour period. | Perform a time-course study to determine the duration of action and adjust the dosing frequency if necessary (e.g., to twice daily). | |
| Drug formulation issues: The drug may not be fully dissolved or the vehicle may be inappropriate. | Ensure the drug is completely solubilized and the vehicle is suitable for ophthalmic use. | |
| Significant conjunctival hyperemia | High drug concentration: The dose may be too high, leading to excessive vasodilation. | Try a lower concentration of this compound that still provides a significant IOP-lowering effect. |
| Sensitivity of the rat strain: Some strains may be more prone to ocular irritation. | If possible, test in a different rat strain. Otherwise, document the hyperemia as a study finding. | |
| Corneal abnormalities (e.g., cloudiness, thickening) | Drug-related effect: this compound has been associated with corneal thickening. | Monitor corneal health closely using slit-lamp biomicroscopy. If severe, consider reducing the drug concentration or frequency. |
| Formulation issue: The vehicle or pH of the solution may be causing irritation. | Ensure the formulation is sterile, isotonic, and at a physiological pH. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound. Note the absence of specific rat data.
Table 1: Binding Affinity and Agonist Activity of Omidenepag (Active Metabolite)
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) for EP2 Receptor | 3.6 nM | Human | [6] |
| Agonist Activity (EC50) at EP2 Receptor | 8.3 nM | Human | [6] |
Table 2: IOP-Lowering Efficacy in Animal Models
| Animal Model | Drug Concentration | Administration Frequency | Maximum IOP Reduction | Time to Max Reduction | Reference |
| Ocular Normotensive Rabbits | 0.001% | Single Dose | Significant reduction | 6 hours post-dose | [6] |
| Ocular Normotensive Monkeys | 0.0006% | Single Dose | Significant reduction | 2 hours post-dose | [6] |
| Laser-Induced Ocular Hypertensive Monkeys | 0.002% | Once Daily | ~35% | 1.5 hours post-dose | [11] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Rats (Hypertonic Saline Model)
This protocol is adapted from methods described for inducing elevated IOP in rats by sclerosing aqueous outflow pathways.[3]
-
Animal Preparation: Anesthetize the rat using an approved protocol (e.g., ketamine/xylazine).
-
Surgical Preparation: Place the rat under a surgical microscope. Gently proptose the eye to be treated.
-
Cannulation: Using a fine-gauge needle or a pulled glass micropipette connected to a syringe, cannulate an episcleral vein.
-
Injection: Slowly inject a small volume (e.g., 50 µL) of sterile 1.75 M hypertonic saline into the episcleral vein. Observe for blanching of the limbal vessels, indicating successful delivery to the aqueous outflow pathways.
-
Post-operative Care: Apply a topical antibiotic to the eye. Monitor the animal for recovery from anesthesia and any signs of distress.
-
IOP Monitoring: Begin monitoring IOP in both the treated and contralateral control eyes at regular intervals (e.g., daily for the first week, then weekly) using a calibrated tonometer suitable for rats (e.g., TonoLab, Tono-Pen).
Protocol 2: Evaluation of IOP-Lowering Efficacy of this compound
-
Animal Model: Use rats with established and stable ocular hypertension (induced using Protocol 1 or another validated model).
-
Baseline IOP Measurement: Measure baseline IOP in all animals at a consistent time of day.
-
Treatment Groups: Randomly assign rats to different treatment groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive control (e.g., latanoprost)
-
-
Drug Administration: Administer the assigned treatment topically (as described in the FAQs) to the hypertensive eye once daily in the evening.
-
IOP Measurement: Measure IOP at several time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak efficacy and duration of action.
-
Data Analysis: Calculate the mean change in IOP from baseline for each treatment group and compare the results using appropriate statistical methods.
Visualizations
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Modeling glaucoma in rats by sclerosing aqueous outflow pathways to elevate intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. journals.plos.org [journals.plos.org]
- 6. Pharmacologic Characterization of this compound, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound ophthalmic solution for open-angle glaucoma and ocular hypertension: an update [scholarworks.indianapolis.iu.edu]
- 11. Effects of a Novel Selective EP2 Receptor Agonist, this compound, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize cytotoxicity of Omidenepag isopropyl in primary cell cultures
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the cytotoxicity of Omidenepag isopropyl (OMDI) in primary cell culture experiments. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a prodrug that is rapidly hydrolyzed in the eye, primarily by corneal esterases, into its active metabolite, omidenepag (OMD).[1][2][3][4][5] OMD is a selective agonist for the prostaglandin E2 (EP2) receptor.[1][2][3][6] Activation of the EP2 receptor in ocular tissues leads to a series of intracellular events, including the modulation of cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade ultimately enhances the outflow of aqueous humor through both the trabecular and uveoscleral pathways, thereby reducing intraocular pressure (IOP).[1][4][5] It is primarily used for the management of glaucoma and ocular hypertension.[6][7][8]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in primary cells?
While OMDI is designed for topical ocular use, its application in in vitro primary cell cultures may lead to cytotoxicity through several mechanisms:
-
EP2/EP4 Receptor-Mediated Apoptosis: The primary mechanism of OMDI involves activating EP2 receptors. Studies have shown that activation of EP2 and the related EP4 receptors can induce caspase-dependent apoptosis in certain cell types, such as lung fibroblasts and hippocampal neurons.[9][10][11] This pro-apoptotic signaling may involve the inhibition of pro-survival pathways (like Akt) and the activation of caspases.[9][10]
-
Oxidative Stress: While one study indicated OMDI could protect against externally induced oxidative stress in human trabecular meshwork cells, many chemical compounds can disrupt the cellular redox balance, leading to the overproduction of reactive oxygen species (ROS) and subsequent cellular damage.[12][13]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common pathway for drug-induced toxicity.[12][14] This can lead to decreased energy production and the initiation of apoptotic pathways.
-
"Off-Target" Effects: At higher concentrations, which may be used in initial in vitro screening, drugs can exhibit off-target effects not seen at therapeutic doses, leading to unexpected cytotoxicity.
Q3: Why are primary cells more sensitive to drug-induced cytotoxicity than immortalized cell lines?
Primary cells are isolated directly from living tissue and have a finite lifespan.[15] They retain many of the key physiological and morphological characteristics of their tissue of origin, making them excellent models for studying normal cell biology and drug responses.[15] However, this also makes them more sensitive to environmental stressors, including chemical compounds. Unlike robust, continuously dividing cell lines, primary cells are less adapted to in vitro conditions and can be more susceptible to drug-induced stress, senescence, or apoptosis.[15][16][17]
Troubleshooting Guide
This section addresses common issues encountered when using this compound in primary cell cultures.
Problem 1: High levels of cell death are observed even at low concentrations of OMDI.
| Possible Cause | Recommended Solution |
| Suboptimal Drug Concentration or Exposure Time | Cytotoxicity is often dose- and time-dependent.[18][19] Perform a thorough dose-response and time-course experiment to identify the optimal non-toxic concentration range for your specific primary cell type. Start with a wide range of concentrations and assess viability at multiple time points (e.g., 24, 48, 72 hours). |
| Stressed or Unhealthy Primary Cells | Primary cells are sensitive to their environment.[17][20] Ensure optimal culture conditions. Use the recommended seeding density, as both sparse and overly confluent cultures can be stressed.[20][21] Use high-quality, fresh media and supplements specifically formulated for your cell type.[22] |
| Incorrect Handling of the Compound | Ensure OMDI is properly dissolved and stored according to the manufacturer's instructions to prevent degradation or precipitation. Use a consistent vehicle control (e.g., DMSO) at a non-toxic concentration across all experiments. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Culture Conditions | Standardize your protocol. Use cells within a narrow passage number range, as primary cells can change their characteristics with each passage.[16] Always seed cells at the same density and subculture them at a consistent level of confluency (typically 70-90%).[15][22] |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to chemical compounds, reducing their bioavailable concentration and affecting results.[23][24] If high variability is observed, consider reducing the serum concentration during the drug treatment period. However, be aware that many primary cells require serum for viability and attachment.[17][25] Perform a preliminary experiment to determine the lowest serum concentration your cells can tolerate without inducing stress or detachment. |
| Inconsistent Assay Performance | Ensure assays like MTT or LDH are performed consistently. Avoid introducing bubbles during pipetting and ensure complete solubilization of formazan crystals in MTT assays.[12][14] Use a positive control (a known cytotoxic agent) to confirm the assay is working correctly. |
Problem 3: Primary cells are detaching from the culture vessel after OMDI treatment.
| Possible Cause | Recommended Solution |
| Induction of Apoptosis/Anoikis | Cell detachment is a common morphological feature of apoptosis. This suggests the compound is inducing programmed cell death. Lower the OMDI concentration and/or reduce the exposure time. |
| Low Serum Concentration | If you have reduced the serum concentration for the experiment, this may compromise cell adhesion, especially in sensitive primary cells.[25] If possible, return to the optimal serum concentration for your cells or use culture vessels coated with an appropriate extracellular matrix (e.g., collagen, fibronectin) to enhance attachment. |
| Trypsinization Damage | If detachment is seen shortly after passaging and treatment, the cells may have been damaged during subculturing. Avoid over-exposure to trypsin, as this can damage cell surface proteins required for attachment.[22] Always neutralize trypsin effectively.[22] |
Data Presentation
Table 1: Illustrative Concentration Ranges for Initial OMDI Screening
Note: These are suggested starting points. The optimal range must be determined empirically for each primary cell type.
| Screening Phase | Concentration Range (of active OMD) | Purpose |
| Range-Finding | 1 nM - 100 µM | To identify the general cytotoxic profile and determine a narrower range for definitive testing. |
| Definitive IC50 | 10 nM - 10 µM | To precisely calculate the half-maximal inhibitory concentration (IC50) based on range-finding results. |
| Mechanism Study | 0.1x - 2x IC50 | To study the mechanism of action at both non-toxic and moderately toxic concentrations. |
Key Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[12][14]
-
Cell Seeding:
-
Harvest primary cells and perform a cell count to determine viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (with optimized serum concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Protocol 2: Optimizing Serum Concentration for Cytotoxicity Studies
-
Seed Cells: Seed your primary cells in multiple 96-well plates at their optimal density and allow them to attach for 24 hours.
-
Create Serum Gradient: Prepare complete culture medium with varying concentrations of FBS (e.g., 10%, 5%, 2.5%, 1%, 0.5%).
-
Expose Cells: Replace the medium in the wells with the different serum-containing media.
-
Observe Morphology and Viability:
-
For one set of plates, simply observe the cells for the planned duration of your experiment (e.g., 48 hours). Note any changes in morphology, attachment, or signs of stress at each serum level.
-
For a second set of plates, perform an MTT assay after the incubation period to quantify viability at each serum concentration.
-
-
Determine Optimal Level: Select the lowest serum concentration that maintains high viability and normal morphology for the duration of your experiment. This will be your optimized serum level for subsequent drug treatment studies.
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of action of this compound.
Caption: Potential EP2/EP4-mediated cytotoxicity pathway.
Caption: Workflow for optimizing OMDI treatment conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Objective hyperemia and intraocular pressure changes following this compound application | PLOS One [journals.plos.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 induced caspase-dependent apoptosis possibly through activation of EP2 receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Primary Cell Culture Basics [sigmaaldrich.com]
- 16. biocompare.com [biocompare.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 21. researchgate.net [researchgate.net]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Improving the stability of Omidenepag isopropyl in experimental solutions
Welcome to the Technical Support Center for Omidenepag Isopropyl. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and reliability of this compound in experimental solutions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective prostaglandin E2 (EP2) receptor agonist.[1][2][3] It is a prodrug that is rapidly hydrolyzed by esterases, particularly in the cornea, to its active metabolite, Omidenepag.[2][4][5] Omidenepag then binds to and activates the EP2 receptor, leading to an increase in aqueous humor outflow and a reduction in intraocular pressure.[5]
Q2: What are the recommended solvents and storage conditions for this compound stock solutions?
For laboratory use, this compound can be dissolved in dimethyl sulfoxide (DMSO).[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C for up to 2 years
-
-20°C for up to 1 year
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can often be attributed to the degradation of this compound in your experimental solutions. As a prostaglandin analog, its stability can be influenced by several factors, including pH, temperature, and light exposure. Ensuring consistent preparation and handling of the solutions is critical.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: What is the recommended procedure for preparing working solutions from a DMSO stock?
To prepare aqueous working solutions, it is recommended to perform serial dilutions of the DMSO stock solution with your chosen aqueous buffer. It is crucial to ensure that the final concentration of DMSO in your experimental setup is low enough to not affect the biological system being studied, typically well below 0.5%.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of drug activity over a short period. | Degradation of this compound due to improper pH of the aqueous solution. | Prepare fresh solutions for each experiment using a slightly acidic buffer (e.g., citrate buffer, pH ~5.0-6.0). Verify the final pH of your experimental media. |
| Precipitation of the compound upon dilution in aqueous buffer. | Poor solubility of this compound in aqueous solutions. | Ensure the DMSO stock concentration is not too high before dilution. Use a vortex or sonication to aid dissolution. Consider the use of a surfactant like Tween 80 at a low concentration (e.g., 0.01-0.1%), after verifying its compatibility with your experimental system. |
| Inconsistent results between experiments conducted on different days. | Degradation of stock or working solutions. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Protect all solutions from light and store them on ice during the experiment. |
| Unexpected side effects or off-target activity observed in cell culture. | High concentration of DMSO in the final working solution. | Calculate the final DMSO concentration in your experimental setup and ensure it is below the tolerance level of your cells (typically <0.5%). Perform a vehicle control with the same DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Sonication: If necessary, sonicate the solution briefly in a water bath to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protecting tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution with a suitable sterile, slightly acidic aqueous buffer (e.g., phosphate-buffered saline adjusted to pH 6.0) to achieve the desired final concentration.
-
Mixing: Gently vortex the solution after each dilution step.
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.
Visualizations
Signaling Pathway of this compound
Caption: Activation of the EP2 receptor signaling pathway by Omidenepag.
Experimental Workflow for Solution Preparation and Use
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for Inconsistent Results
References
- 1. This compound Ophthalmic Solution 0.002%: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Omidenepag isopropyl administration
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of repeated administration of Omidenepag isopropyl. The following information addresses the potential for tachyphylaxis, a rapid decrease in drug response, and offers troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with G protein-coupled receptor (GPCR) agonists?
A1: Tachyphylaxis is a phenomenon characterized by a rapid and short-term decrease in the response to a drug following its repeated administration. For GPCR agonists like this compound, this can occur through mechanisms such as receptor phosphorylation, β-arrestin recruitment, and receptor internalization, which temporarily reduce the number of functional receptors on the cell surface. This is distinct from tolerance, which is a more gradual and long-term adaptation.
Q2: Is there evidence of tachyphylaxis with repeated administration of this compound?
A2: Current preclinical and clinical data suggest that tachyphylaxis is not a significant concern with this compound. Long-term studies have demonstrated a stable and sustained intraocular pressure (IOP)-lowering effect for up to 12 months.[1] Furthermore, studies on the EP2 receptor, the target of Omidenepag, indicate that it does not undergo homologous desensitization or internalization upon agonist binding, making it less susceptible to tachyphylaxis compared to other GPCRs.[2][3][4][5]
Q3: A Phase 2 study showed that twice-daily dosing of this compound did not significantly increase its efficacy compared to once-daily dosing. Could this be indicative of tachyphylaxis?
A3: While this observation could be interpreted as a rapid saturation of the therapeutic effect or a form of desensitization, it is not definitive evidence of tachyphylaxis. The lack of increased efficacy with more frequent dosing might also be due to the prolonged signaling of the EP2 receptor and the sustained downstream effects on aqueous humor outflow. The same study also reported a higher incidence of adverse events with twice-daily dosing, suggesting that once-daily administration provides the optimal balance of efficacy and safety.[6][7]
Q4: What are the known reasons for treatment failure or discontinuation of this compound in clinical settings?
A4: The most frequently reported reason for the discontinuation of this compound in clinical studies is insufficient IOP-lowering efficacy.[8] Other reasons include adverse events such as conjunctival hyperemia and visual acuity disturbances.[8] It is important to differentiate between a primary lack of response and the development of tachyphylaxis.
Troubleshooting Guide
If you observe a diminished response to this compound in your experiments, consider the following troubleshooting steps:
Issue 1: Apparent Loss of Efficacy Over a Short Period
-
Possible Cause 1: Experimental Variability. Fluctuations in intraocular pressure can be influenced by various factors, including animal handling, measurement technique, and diurnal rhythms.
-
Troubleshooting Step: Ensure consistent experimental conditions. Standardize the time of day for drug administration and IOP measurements. Use appropriate and calibrated equipment for IOP assessment. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause 2: Drug Formulation or Administration Issues. Improper storage or handling of the this compound solution can affect its stability and efficacy. Inconsistent administration can lead to variable drug delivery.
-
Troubleshooting Step: Verify the storage conditions and expiration date of your this compound solution. Ensure accurate and consistent dosing with each administration.
-
-
Possible Cause 3: True Tachyphylaxis (Unlikely but possible to investigate). While evidence is lacking, it is theoretically possible that under specific experimental conditions, a degree of tachyphylaxis could be induced.
-
Troubleshooting Step: Implement a "washout" period where the drug is withdrawn for a defined period (e.g., several days) before re-administration. If the response to the drug is restored after the washout, it may suggest a reversible desensitization process characteristic of tachyphylaxis.
-
Data Presentation
The following tables summarize the sustained IOP-lowering effect of this compound from long-term clinical studies, which argues against the occurrence of significant tachyphylaxis.
Table 1: Mean Intraocular Pressure (IOP) Reduction with 0.002% this compound Monotherapy in a 12-Month Study
| Timepoint | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) |
| Week 4 | 16.6 ± 4.2 | -2.9 ± 3.2 |
| Week 12 | 16.6 ± 4.2 | -2.5 ± 2.9 |
| 12 Months | Not specified | -1.9 ± 2.9 |
Data from a retrospective analysis of real-world data in Japan.[1][9]
Table 2: IOP Reduction in a 12-Month Post-Marketing Observational Study
| Treatment Group | Baseline IOP (mmHg) | Mean IOP Change at 12 Months (mmHg) |
| Naïve Monotherapy | Not specified | -2.7 ± 2.6 |
| Switching Monotherapy | Not specified | -1.1 ± 2.6 |
| Concomitant Therapy | Not specified | -1.6 ± 3.1 |
Data from an interim analysis of a post-marketing observational study in Japan.[1]
Experimental Protocols
While specific protocols for inducing and measuring tachyphylaxis with this compound are not established due to the lack of evidence for this phenomenon, researchers can adapt protocols used for other ocular hypotensive GPCR agonists.
Protocol 1: In Vivo Assessment of Tachyphylaxis in an Animal Model of Glaucoma
This protocol is adapted from models used to study other ocular hypotensive drugs.[10][11][12][13]
-
Animal Model: Use a validated animal model of ocular hypertension, such as the laser-induced or steroid-induced glaucoma model in rabbits or non-human primates.
-
Baseline IOP Measurement: Establish a stable baseline IOP for each animal over several days.
-
Drug Administration: Administer a single dose of this compound (e.g., 0.002%) and measure IOP at regular intervals (e.g., 2, 4, 6, 8, and 24 hours post-dose) to determine the peak effect and duration of action.
-
Repeated Administration: Administer this compound at a fixed time daily for a predetermined period (e.g., 7-14 days).
-
IOP Monitoring: Measure IOP daily, immediately before the next dose, and at the time of expected peak effect.
-
Data Analysis: Compare the IOP reduction at the peak effect on the first day of treatment with the IOP reduction at the same time point on subsequent days. A statistically significant decrease in the magnitude of IOP reduction over time would suggest tachyphylaxis.
-
Washout and Re-challenge: After the repeated administration period, cease treatment for a washout period (e.g., 7 days) and then re-administer a single dose of this compound to see if the initial response is restored.
Protocol 2: In Vitro Assessment of EP2 Receptor Desensitization
This protocol can be used to investigate the molecular mechanisms potentially underlying tachyphylaxis at the cellular level.
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human EP2 receptor (e.g., HEK293 cells).
-
Agonist Stimulation: Treat the cells with Omidenepag (the active metabolite of this compound) at a concentration known to elicit a maximal response (e.g., determined from a dose-response curve).
-
Assessment of Downstream Signaling:
-
cAMP Assay: Measure intracellular cyclic AMP (cAMP) levels at various time points after continuous exposure to the agonist. A decrease in cAMP production over time would indicate desensitization.
-
β-Arrestin Recruitment Assay: Utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) to measure the recruitment of β-arrestin to the EP2 receptor upon agonist stimulation.[14][15][16][17][18] A transient or lack of β-arrestin recruitment would be consistent with the reported resistance of the EP2 receptor to desensitization.
-
-
Receptor Internalization Assay: Use techniques such as immunofluorescence microscopy or cell surface ELISA to quantify the amount of EP2 receptor on the cell surface after prolonged agonist exposure. A lack of significant reduction in surface receptors would indicate resistance to internalization.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for diminished drug response.
References
- 1. Interim Results of Post-Marketing Observational Study of this compound for Glaucoma and Ocular Hypertension in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Efficacy and Safety of this compound 0.002% Ophthalmic Solution: A Retrospective Analysis of Real-World Data in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Study of the effects of ocular hypotensive drugs on number of neurons in the retinal ganglion layer in a rat experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental model of ocular hypertension in the rat: study of the optic nerve capillaries and action of hypotensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
- 14. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. researchgate.net [researchgate.net]
- 17. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Omidenepag Isopropyl Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models for more accurate Omidenepag isopropyl research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its active form, omidenepag.[1][2] Omidenepag is a selective prostaglandin E2 (EP2) receptor agonist.[1][2] Activation of the EP2 receptor in the ciliary muscle and trabecular meshwork is thought to increase intracellular cyclic adenosine monophosphate (cAMP), leading to relaxation of these tissues.[3] This dual action enhances both the uveoscleral and conventional aqueous humor outflow pathways, thereby reducing intraocular pressure (IOP).[3]
Q2: Which animal models are commonly used for this compound research?
A2: Preclinical studies for this compound have utilized several animal models, including normotensive rabbits, dogs, and monkeys.[1][2][4][5] Additionally, monkeys with laser-induced ocular hypertension have been used as a disease model.[1][2][4] Studies have also been conducted in normal and glaucomatous cats.[6][7] Mice are also a suitable model for studying the ocular roles of prostaglandin receptor agonists due to the similarity in the distribution of EP receptor subtypes to humans.[8]
Q3: Are there species-specific differences in the expression of the EP2 receptor in the eye?
A3: Yes, there are documented species-specific differences in EP2 receptor expression. A comparative study of human, primate, canine, and rabbit ocular tissues found that while EP2 receptors are expressed in the trabecular meshwork and ciliary muscle of all species, there is a significantly lower expression in these tissues in rabbits.[9] This may have implications for the translatability of efficacy data from rabbit models. In contrast, the distribution of EP receptor subtypes in mouse ocular tissues is similar to that in humans, making them a potentially suitable model.[8][10]
Q4: What are the expected side effects of this compound in animal models?
A4: In preclinical animal models, the primary reported side effect is conjunctival hyperemia.[1][2] Unlike prostaglandin F2α analogues, this compound does not appear to cause significant eyelash changes or periorbital fat loss in the short term.[1][2] Studies in cats showed no significant effect on pupil diameter or signs of ocular irritation.[6] Human clinical trials have reported conjunctival hyperemia, photophobia, blurred vision, and dry eye as common adverse reactions.[11] Researchers should monitor animal models for signs of ocular irritation, redness, and any unexpected changes in eye appearance or animal behavior.
Troubleshooting Guides
Problem 1: Lower than expected IOP reduction in our rabbit model.
-
Possible Cause 1: Species-Specific EP2 Receptor Expression.
-
Rabbits have a significantly lower expression of EP2 receptors in the trabecular meshwork and ciliary muscle compared to primates and dogs.[9] This may lead to a diminished response to this compound.
-
Recommendation: Consider using a different animal model, such as a non-human primate or a canine model, for efficacy studies if the results in rabbits are not aligning with expected outcomes. If continuing with a rabbit model, ensure a robust sample size and consider including a positive control with a known mechanism of action in rabbits.
-
-
Possible Cause 2: Inadequate Drug Delivery or Formulation.
-
Improper topical administration can lead to significant variability in drug absorption. The formulation of the eye drops is also critical for corneal penetration.
-
Recommendation: Ensure consistent and proper administration technique. Verify the stability and concentration of your this compound formulation. Refer to established protocols for topical administration in rabbits.
-
Problem 2: High variability in IOP measurements within the same treatment group.
-
Possible Cause 1: Inconsistent IOP Measurement Technique.
-
Intraocular pressure measurements can be influenced by the handling of the animal, the type of tonometer used, and the time of day the measurements are taken.
-
Recommendation: Standardize the IOP measurement protocol. Ensure all personnel are trained on the same technique. Take measurements at the same time each day to account for diurnal variations in IOP. Acclimatize the animals to the procedure to minimize stress-induced IOP fluctuations.
-
-
Possible Cause 2: Variability in the Ocular Hypertension Model.
-
Models of induced ocular hypertension, such as laser-induced or microbead-induced models, can have inherent variability in the degree of IOP elevation.
-
Recommendation: Carefully characterize the baseline IOP of each animal after the induction of ocular hypertension and before starting treatment. Use a consistent and validated protocol for inducing ocular hypertension. Ensure the individual inducing the condition is experienced to minimize variability.
-
Problem 3: Unexpected ocular inflammation observed in our animal model.
-
Possible Cause 1: Inflammatory Response to the Drug or Vehicle.
-
While not a commonly reported severe side effect in preclinical models, some animals may have a heightened inflammatory response to this compound or components of the vehicle.
-
Recommendation: Conduct a vehicle-controlled arm in your study to determine if the inflammation is specific to the drug. Perform a thorough ocular examination, including slit-lamp biomicroscopy, to characterize the inflammation. Consider reducing the drug concentration or frequency of administration to see if the inflammation subsides.
-
-
Possible Cause 2: Complication of the Ocular Hypertension Induction.
-
The procedure to induce ocular hypertension can sometimes lead to ocular inflammation.
-
Recommendation: Carefully examine the control eyes (with induced hypertension but receiving vehicle) to differentiate between procedure-related and drug-related inflammation. Ensure aseptic techniques are used during the induction of ocular hypertension.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Different Animal Models
| Animal Model | Condition | This compound Concentration | Maximum IOP Reduction | Reference(s) |
| Rabbit | Normotensive | 0.001% | Data not specified in abstract, additive effect with timolol noted | [12] |
| Dog | Normotensive | 0.0001% - 0.01% | Potent and efficacious IOP lowering | [4] |
| Monkey (Cynomolgus) | Normotensive | 0.0006% | Additive effect with brimonidine noted | [12] |
| Monkey (Cynomolgus) | Laser-Induced Ocular Hypertension | 0.002% | 27% - 44% | [13] |
| Cat (Normal) | Normotensive | 0.002% | 7.3 mmHg (43.5%) | [6] |
| Cat (Glaucomatous) | Feline Congenital Glaucoma | 0.002% | 16.7 mmHg (60.2%) | [6] |
Table 2: Comparison of EP2 Receptor Expression in Ocular Tissues of Different Species
| Ocular Tissue | Human | Primate | Dog | Rabbit |
| Trabecular Meshwork | Expressed | Expressed | Expressed | Significantly Lower Expression |
| Ciliary Muscle | Expressed | Expressed | Expressed | Significantly Lower Expression |
| Corneal Epithelium | Expressed | Expressed | Expressed | Expressed |
| Ciliary Epithelium | Expressed | Expressed | Expressed | Expressed |
| Retinal Vasculature | Expressed | Expressed | Expressed | Expressed |
| Source:[9] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Mice using Microbeads
This protocol is a summary of established methods. Researchers should consult detailed publications for complete instructions.
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Pupil Dilation: Apply a topical mydriatic agent to the eye.
-
Anterior Chamber Cannulation: Under a surgical microscope, create a small paracentesis in the cornea using a 30-gauge needle.
-
Microbead Injection: Using a Hamilton syringe connected to a glass microneedle, slowly inject a suspension of microbeads (e.g., 6 µm polystyrene microbeads) into the anterior chamber. The goal is to obstruct the trabecular meshwork.
-
Post-operative Care: Apply a topical antibiotic to the eye. Monitor the animal for any signs of distress or complications.
-
IOP Monitoring: Measure IOP at regular intervals (e.g., daily for the first week, then weekly) to confirm sustained ocular hypertension.
Mandatory Visualization
Caption: Signaling pathway of this compound in ocular tissues.
Caption: General experimental workflow for this compound animal studies.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human experience and efficacy of this compound (Eybelis®; Omlonti®): Discovery to approval of the novel non-prostaglandin EP2-receptor-selective agonist ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular Tissue Distribution of this compound in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical this compound Lowers Intraocular Pressure in Normal and Glaucomatous Cats: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E2 receptor subtypes, EP1, EP2, EP3 and EP4 in human and mouse ocular tissues--a comparative immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Inflammatory Responses in Tissues Treated with Omidenepag Isopropyl
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and mitigating inflammatory responses observed in tissues during preclinical studies with Omidenepag isopropyl.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to inflammation?
A1: this compound is a prodrug that is hydrolyzed in the eye to its active form, omidenepag. Omidenepag is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor that, upon activation, increases intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade can have diverse effects, including the potential to modulate inflammatory pathways. While EP2 receptor activation can have anti-inflammatory effects in some contexts, its stimulation in ocular tissues can also lead to pro-inflammatory responses such as vasodilation, increased vascular permeability, and the release of inflammatory mediators.[4][5]
Q2: What are the common inflammatory responses observed in preclinical studies with this compound?
A2: The most frequently reported inflammatory side effects in preclinical and clinical studies include:
-
Conjunctival Hyperemia: Redness of the eye due to dilation of blood vessels in the conjunctiva.[6][7]
-
Ocular Inflammation: This can manifest as iritis or uveitis, which is inflammation of the uveal tract (iris, ciliary body, and choroid).[7][8]
-
Macular Edema: Swelling of the macula, the central part of the retina, often referred to as cystoid macular edema (CME) when fluid-filled cysts are present. This is a more significant concern in subjects with a history of cataract surgery (pseudophakia).[6][9][10]
Q3: What are the key signaling pathways involved in this compound-induced inflammation?
A3: Activation of the EP2 receptor by omidenepag increases intracellular cAMP. This rise in cAMP can activate two primary downstream signaling effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][11] The pro-inflammatory effects of EP2 receptor activation in ocular tissues are thought to be mediated predominantly through the Epac pathway, which can lead to the activation of downstream targets involved in inflammation.[3][9] The PKA pathway can have both pro- and anti-inflammatory roles depending on the specific cellular context and downstream targets.[2][12][13]
Q4: Are there any known strategies to mitigate these inflammatory responses in a research setting?
A4: Yes, several strategies can be investigated to mitigate this compound-induced inflammation in a preclinical setting. These include:
-
Co-administration with Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes can reduce the production of prostaglandins and may counteract some of the inflammatory effects.[14] Corticosteroids are also potent anti-inflammatory agents that could be explored.
-
Targeting Downstream Signaling: Investigating the use of specific inhibitors of the PKA or Epac pathways could help elucidate their respective roles in the inflammatory response and potentially offer a more targeted mitigation strategy.
-
Formulation Optimization: Modifying the drug delivery system or formulation of this compound could potentially alter its local concentration and kinetics, thereby reducing the inflammatory side effects.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence or severity of conjunctival hyperemia in an animal model.
| Potential Cause | Troubleshooting Step |
| High drug concentration | Titrate the concentration of this compound to the lowest effective dose for intraocular pressure reduction. |
| Vehicle-induced irritation | Run a vehicle-only control group to assess for any inflammatory contribution from the formulation excipients. |
| Animal model sensitivity | Consider using a different animal strain or species that may be less prone to prostaglandin-induced hyperemia. |
| Subjective scoring variability | Implement a quantitative method for assessing hyperemia, such as digital image analysis, to ensure objective and reproducible measurements. |
Issue 2: Evidence of anterior uveitis (e.g., increased aqueous flare, inflammatory cell infiltration) in treated eyes.
| Potential Cause | Troubleshooting Step |
| Breakdown of the blood-aqueous barrier | Quantify the breakdown of the blood-aqueous barrier using techniques like laser flare photometry or Evans blue dye leakage assays. |
| Pro-inflammatory cytokine release | Collect aqueous humor and analyze for a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) to identify key mediators. |
| Off-target effects | Although Omidenepag is selective for the EP2 receptor, at high concentrations, the possibility of off-target effects on other prostanoid receptors cannot be entirely ruled out. Perform receptor binding assays to confirm selectivity at the concentrations used. |
| Concomitant ocular conditions | Ensure that experimental animals are free from any pre-existing ocular inflammation or conditions that might predispose them to uveitis. |
Issue 3: Observation of retinal thickening or macular edema in imaging studies.
| Potential Cause | Troubleshooting Step |
| Breakdown of the blood-retinal barrier | In vitro, assess the permeability of a retinal pigment epithelial (RPE) cell monolayer. In vivo, use techniques like fluorescein angiography or optical coherence tomography (OCT) to evaluate barrier integrity. |
| RPE cell dysfunction | Culture primary RPE cells and treat with this compound to assess direct effects on cell viability, barrier function (transepithelial electrical resistance - TEER), and inflammatory cytokine secretion. |
| Activation of pro-inflammatory signaling in RPE | Investigate the activation of PKA and Epac pathways and their downstream targets in RPE cells following this compound treatment. |
| Animal model predisposition | Be aware that certain animal models, particularly those with pre-existing retinal pathologies or compromised blood-retinal barriers, may be more susceptible to macular edema. |
Data Presentation
Table 1: Summary of Reported Inflammatory Adverse Events with this compound in Clinical Studies
| Adverse Event | Incidence Rate (%) | Study Population | Reference |
| Conjunctival Hyperemia | 18.8 - 24.5 | Glaucoma/Ocular Hypertension | [6][7] |
| Macular Edema (including CME) | 5.9 | Primarily Pseudophakic Patients | [6][7] |
| Iritis | 2.4 | Glaucoma/Ocular Hypertension | [7] |
| Eye Pain | 2.4 - 14.3 | Glaucoma/Ocular Hypertension | [6][7] |
Experimental Protocols
Protocol 1: Endotoxin-Induced Uveitis (EIU) Model in Rabbits to Assess Anti-inflammatory Co-therapies
Objective: To evaluate the efficacy of a co-administered anti-inflammatory agent in mitigating this compound-induced exacerbation of uveitis.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution
-
Test anti-inflammatory agent (e.g., NSAID eye drops)
-
Slit-lamp biomicroscope
-
Laser flare meter
-
Materials for aqueous humor collection and cytokine analysis (ELISA kits)
Procedure:
-
Animal Acclimatization: Acclimatize rabbits for at least one week before the experiment.
-
Group Allocation: Divide animals into the following groups (n=6-8 per group):
-
Group 1: Naive (no treatment)
-
Group 2: LPS only
-
Group 3: LPS + this compound
-
Group 4: LPS + this compound + Test Anti-inflammatory Agent
-
Group 5: LPS + Test Anti-inflammatory Agent
-
-
Induction of Uveitis: Induce uveitis by a single intravitreal injection of LPS (e.g., 100 ng in 10 µL sterile saline).[7][15]
-
Treatment Administration: One hour post-LPS injection, administer topical this compound and/or the test anti-inflammatory agent according to the group allocation.
-
Clinical Assessment: At 6, 24, and 48 hours post-LPS injection, perform a clinical examination using a slit-lamp biomicroscope and score for signs of inflammation (see Table 2). Measure aqueous flare using a laser flare meter.
-
Aqueous Humor Analysis: At 48 hours, collect aqueous humor and perform cytokine profiling for key inflammatory mediators (e.g., TNF-α, IL-6, PGE2) using ELISA.
-
Data Analysis: Compare the clinical scores, aqueous flare measurements, and cytokine levels between the different treatment groups using appropriate statistical analysis.
Table 2: Clinical Scoring System for Rabbit Endotoxin-Induced Uveitis
| Clinical Sign | Score | Description |
| Conjunctival Hyperemia | 0 | Normal |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Iris Hyperemia | 0 | Normal |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Aqueous Flare | 0 | None |
| 1 | Faint | |
| 2 | Moderate | |
| 3 | Marked | |
| 4 | Intense | |
| Fibrin Formation | 0 | None |
| 1 | Floating strands | |
| 2 | Clot formation | |
| Total Score | Sum of all scores |
Protocol 2: In Vitro Retinal Pigment Epithelial (RPE) Cell Permeability Assay
Objective: To assess the direct effect of this compound on the barrier function of RPE cells as a model for macular edema.
Materials:
-
Primary human RPE cells or a human RPE cell line (e.g., ARPE-19)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Transepithelial Electrical Resistance (TEER) measurement system
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Fluorometer
Procedure:
-
Cell Culture: Culture RPE cells on Transwell inserts until a confluent and polarized monolayer is formed. This can take 3-4 weeks.
-
TEER Measurement: Monitor the formation of a tight barrier by measuring TEER. A stable and high TEER value indicates a well-formed monolayer.
-
Treatment: Once a stable TEER is achieved, treat the RPE cell monolayers with varying concentrations of this compound added to the apical chamber. Include a vehicle control.
-
TEER Monitoring: Measure TEER at various time points (e.g., 1, 4, 8, 24 hours) after treatment. A decrease in TEER indicates a disruption of the barrier function.
-
Permeability Assay:
-
After the final TEER measurement, add FITC-dextran to the apical chamber of the Transwell inserts.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the basal chamber and measure the fluorescence using a fluorometer.
-
An increase in the amount of FITC-dextran in the basal chamber indicates increased paracellular permeability.
-
-
Data Analysis: Compare the TEER values and FITC-dextran permeability between the control and this compound-treated groups.
Mandatory Visualizations
References
- 1. Development of automated conjunctival hyperemia analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac1 and PKA regulate of P2X7 and NLRP3 inflammasome proteins in the retinal vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Bilayer Model of Human Primary Retinal Pigment Epithelial and Choroid Endothelial Cells for Permeability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 stimulates opposing effects on inner and outer blood-retina barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Hyperemia Analysis Software for Assessment of Conjunctival Hyperemia Severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. PKA and Epac1 Reduce Nek7 to Block the NLRP3 Inflammasome Proteins in the Retinal Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Epac1 and PKA agonists inhibit ROS to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ichorlifesciences.com [ichorlifesciences.com]
Validation & Comparative
Comparative Efficacy of Omidenepag Isopropyl and Latanoprost on Intraocular Pressure Reduction: A Guide for Researchers
This guide provides a detailed comparison of the efficacy and mechanisms of action of two prominent treatments for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension: Omidenepag isopropyl and Latanoprost. The information presented is based on data from key clinical trials to assist researchers, scientists, and drug development professionals in understanding the therapeutic profiles of these compounds.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in the eye to its active form, omidenepag.[1][2] Omidenepag is a selective agonist for the prostanoid EP2 receptor.[1][2] Stimulation of the EP2 receptor is thought to increase aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways, thereby reducing IOP.[1][3][4]
Latanoprost, a prostaglandin F2α analogue, is also a prodrug that is converted to its active acid form in the cornea.[5][6] Its primary mechanism of action involves binding to the prostanoid FP receptor, which increases the outflow of aqueous humor primarily through the uveoscleral pathway.[5][6][7]
Signaling Pathway Diagrams
The distinct signaling pathways of Omidenepag and Latanoprost are illustrated below.
Comparative Efficacy in IOP Reduction
Multiple phase III, randomized, controlled clinical trials have compared the efficacy of this compound 0.002% with Latanoprost 0.005%. The primary endpoint in these studies was the change in mean diurnal IOP from baseline.
Quantitative Data Summary
The following table summarizes the IOP reduction data from the PEONY and AYAME studies.
| Study | Treatment Group | N | Baseline Mean Diurnal IOP (mmHg) | Mean Diurnal IOP Reduction at End of Study (mmHg) | Percentage IOP Reduction |
| PEONY (3 Months) | This compound 0.002% | 185 | 24.6 | 7.1 | 28.8%[8] |
| Latanoprost 0.005% | 185 | 24.8 | 7.8 | 31.3%[8] | |
| AYAME (4 Weeks) | This compound 0.002% | 94 | 23.78 | 5.93 | ~25% |
| Latanoprost 0.005% | 96 | 23.40 | 6.56 | ~28% |
In the PEONY trial, this compound was found to be non-inferior to Latanoprost in reducing mean diurnal IOP at 3 months.[8][9] The least-squares mean difference between the groups was 0.6 mmHg.[8][10] Similarly, the AYAME study concluded that this compound 0.002% was non-inferior to Latanoprost 0.005% in lowering IOP in patients with ocular hypertension or primary open-angle glaucoma.[11]
Experimental Protocols
The methodologies of the key comparative clinical trials are detailed below to provide context for the presented data.
PEONY Study Protocol
The PEONY trial was a Phase III, randomized, observer-masked, active-controlled, multinational study.[8][12]
-
Participants : The study enrolled 370 subjects aged ≥18 years with open-angle glaucoma or ocular hypertension in both eyes.[8] Baseline IOP was required to be between ≥22 mmHg and ≤34 mmHg.[8][12]
-
Randomization and Blinding : Patients were randomized in a 1:1 ratio to receive either this compound 0.002% or Latanoprost 0.005% once daily in the evening for 3 months.[8][10] The study was observer-masked.
-
Data Collection : IOP was measured at 9 AM, 1 PM, and 5 PM at baseline, week 1, week 6, and 3 months.[8][9] Adverse events were monitored throughout the study.
-
Primary Endpoint : The primary efficacy endpoint was the mean diurnal IOP at month 3. Non-inferiority of this compound to Latanoprost was the main objective.[8]
AYAME Study Protocol
The AYAME study was a Phase 3, randomized, investigator-masked, active-controlled, parallel-group, non-inferiority study conducted in Japan.[11]
-
Participants : The study included 190 Japanese patients with primary open-angle glaucoma or ocular hypertension.
-
Washout and Randomization : Following a 1-4 week washout period, patients were randomized (1:1) to receive either this compound 0.002% or Latanoprost 0.005% once daily for 4 weeks.[11]
-
Data Collection : IOP measurements were taken at 9 AM, 1 PM, and 5 PM at weeks 1, 2, and 4.[11]
-
Primary Endpoint : The primary endpoint was the change from baseline in mean diurnal IOP at week 4, with a non-inferiority margin set at 1.5 mmHg.[11]
Experimental Workflow Diagram
The following diagram illustrates the general workflow of these comparative clinical trials.
Adverse Events and Safety Profile
While both drugs were generally well-tolerated, they exhibited different side effect profiles. In the PEONY trial, the Omidenepag group reported a higher incidence of ocular adverse events (36.8%) compared to the Latanoprost group (21.1%).[3][8] Notably, conjunctival hyperemia and photophobia were more common with Omidenepag.[3] Conversely, Latanoprost was associated with side effects typical of FP receptor agonists, such as eyelash growth and blepharal pigmentation, which were not observed in the Omidenepag group.[3] The AYAME study also reported a higher rate of conjunctival hyperemia (24.5%) and corneal thickening (11.7%) in the Omidenepag group compared to the Latanoprost group (10.4% and 1.0%, respectively).[11]
Conclusion
This compound has demonstrated non-inferiority to Latanoprost in reducing IOP in patients with open-angle glaucoma and ocular hypertension.[8][11] It offers an alternative mechanism of action by selectively targeting the EP2 receptor, which may be beneficial for patients who do not respond adequately to or experience side effects from FP receptor agonists like Latanoprost.[1][13] The safety profiles of the two drugs differ, with Omidenepag being associated with a higher incidence of conjunctival hyperemia and Latanoprost with pigmentation and eyelash changes.[3][11] These findings provide a basis for further research and informed clinical decision-making in the management of glaucoma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medscape.com [medscape.com]
- 4. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraocular pressure-lowering effect of this compound in latanoprost non-/low-responder patients with primary open-angle glaucoma or ocular hypertension: the FUJI study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Omidenepag Isopropyl for the EP2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Omidenepag isopropyl's performance with other alternatives, supported by experimental data, to validate its selectivity for the E-prostanoid subtype 2 (EP2) receptor. This compound is a novel topical ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. It is a prodrug that is hydrolyzed in the eye to its active metabolite, Omidenepag (OMD), a potent and selective non-prostaglandin EP2 receptor agonist.[1][2][3] This high selectivity is a key attribute, differentiating it from other prostaglandin analogs and contributing to its efficacy and safety profile.[4]
Mechanism of Action: The EP2 Receptor Signaling Pathway
The EP2 receptor is a Gs-coupled transmembrane receptor found in ocular tissues such as the ciliary body and trabecular meshwork.[5][6] Upon binding of an agonist like Omidenepag, the Gs alpha subunit of the associated G protein is activated. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the relaxation of the trabecular meshwork and ciliary muscle, enhancing both the conventional (trabecular) and uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[4][7][8]
Quantitative Analysis of Receptor Selectivity
The selectivity of Omidenepag has been rigorously validated through in vitro binding and functional assays against a panel of human recombinant prostanoid receptors.
Binding Affinity (Ki) Data
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data clearly demonstrates that Omidenepag binds with high affinity to the EP2 receptor, while its affinity for other prostanoid receptors is negligible.[1][5][9]
| Receptor Subtype | Omidenepag (OMD) Ki (nM) | This compound (OMDI) Ki (nM) |
| EP2 | 3.6 | >10,000 |
| EP1 | >10,000 | ~6,300 |
| EP3 | >10,000 | >10,000 |
| EP4 | >10,000 | >10,000 |
| FP | >6,000 | >10,000 |
| IP | >10,000 | >10,000 |
| DP1 | >10,000 | >10,000 |
| (Data sourced from multiple studies)[1][5][10] |
Functional Agonist Activity (EC50) Data
Functional assays measure the biological response following receptor binding. The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency. Omidenepag demonstrates potent agonist activity exclusively at the EP2 receptor.
| Receptor Subtype | Omidenepag (OMD) EC50 (nM) |
| EP2 | 8.3 |
| Other Prostanoid Receptors | No significant activity detected |
| (Data sourced from multiple studies)[1][3][5] |
Experimental Protocols
The validation of Omidenepag's selectivity relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Experimental Workflow
Radioligand Binding Assay Protocol
This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) transiently or stably expressing the specific human recombinant prostanoid receptor subtype (e.g., EP1, EP2, EP3, EP4, FP).
-
Incubation: The receptor-containing membranes are incubated in a buffer solution with a constant concentration of a suitable radioligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled test compound (Omidenepag).
-
Separation: The reaction is terminated, and the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve. The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[10]
cAMP Functional Assay Protocol
This assay quantifies the ability of a compound to activate a Gs-coupled receptor, like EP2, by measuring the production of the second messenger cAMP.
-
Cell Culture: Cells expressing the human EP2 receptor are cultured in appropriate plates (e.g., 96- or 384-well plates) until they reach a suitable confluency.[11]
-
Pre-treatment: Before stimulation, the cells are washed and incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for approximately 30 minutes.[12] This prevents the degradation of cAMP and enhances the signal.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the test agonist (Omidenepag) for a defined period (e.g., 30 minutes) at room temperature or 37°C.[13]
-
Cell Lysis and Detection: Following stimulation, the cells are lysed. The intracellular cAMP concentration in the lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TRF-FRET/HTRF) based kit.[12][13][14]
-
Data Analysis: A dose-response curve is plotted with the agonist concentration versus the cAMP level. The EC50 value is determined from this curve using non-linear regression analysis.
Comparison with Alternatives
The high selectivity of Omidenepag for the EP2 receptor provides a distinct advantage over other classes of IOP-lowering agents.
-
Prostaglandin F (FP) Receptor Agonists (e.g., Latanoprost): While effective, FP agonists are associated with side effects like prostaglandin-associated periorbitopathy (PAP), which includes deepening of the upper eyelid sulcus and orbital fat atrophy.[3][7] These effects are linked to FP receptor activation. By selectively targeting the EP2 receptor, Omidenepag avoids these FP-mediated side effects.[5]
-
Non-selective Prostaglandin Agonists: Compounds that activate multiple prostanoid receptors can lead to a wider range of side effects, including inflammation and pain, which may be associated with EP1 receptor activation. Omidenepag's lack of activity at other EP receptors minimizes these risks.[3]
-
Other Selective EP2 Agonists (e.g., Butaprost): Butaprost is another compound known to be selective for the EP2 receptor and is often used as a reference compound in research.[15] Omidenepag was developed through medicinal chemistry efforts to have potent and highly selective activity, making it a suitable clinical candidate for topical administration in glaucoma treatment.[3][15]
Conclusion
The experimental data from both radioligand binding assays and cAMP functional assays provide compelling evidence for the remarkable selectivity of Omidenepag, the active metabolite of this compound. It exhibits a high binding affinity and potent agonist activity exclusively for the human EP2 receptor, with negligible interaction with other prostanoid receptor subtypes.[1] This high degree of selectivity is fundamental to its mechanism of action in lowering intraocular pressure and underpins its favorable safety profile, distinguishing it from less selective prostaglandin analogs. This makes this compound a precisely targeted therapeutic agent for the management of glaucoma and ocular hypertension.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Pharmacologic Characterization of this compound, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness and Safety of this compound 0.002% Ophthalmic Solution in Treatment-Naive Patients With Primary Open Angle Glaucoma: A Prospective Multicenter Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a Novel Selective EP2 Receptor Agonist, this compound, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular Tissue Distribution of this compound in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. revvity.com [revvity.com]
- 12. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Cross-Species Comparison of Omidenepag Isopropyl's Pharmacological Effects: A Guide for Researchers
An objective analysis of Omidenepag isopropyl's performance against prostaglandin F2α analogues, supported by experimental data.
This compound (OMDI) is a novel therapeutic agent for glaucoma and ocular hypertension, distinguished by its unique mechanism of action.[1] As a selective prostaglandin E2 (EP2) receptor agonist, it represents a significant departure from the widely used prostaglandin F2α (FP) receptor agonists, such as latanoprost.[2][3] This guide provides a comprehensive cross-species comparison of OMDI's pharmacological effects, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by preclinical and clinical data.
Mechanism of Action: A Dual Outflow Enhancement
This compound is a prodrug that, upon topical administration, penetrates the cornea and is hydrolyzed by esterases into its active metabolite, omidenepag (OMD).[1][3][4] OMD is a highly selective agonist for the EP2 receptor, with a strong binding affinity (Ki = 3.6 nM) and high agonist activity (EC50 = 8.3 nM).[1][5][6][7] Unlike traditional prostaglandin analogues that primarily target the FP receptor, OMD shows negligible affinity for FP or other prostanoid receptors.[1][5]
Activation of the EP2 receptor in the trabecular meshwork and ciliary muscle is believed to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This leads to the relaxation of these tissues, enhancing aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways, thereby reducing intraocular pressure (IOP).[1][4][5][6] This dual mechanism contrasts with FP agonists like latanoprost, which predominantly increase uveoscleral outflow.[1]
Comparative Pharmacodynamics: IOP Reduction Across Species
Preclinical studies have consistently demonstrated the IOP-lowering efficacy of OMDI across various animal models. Clinical trials have further established its non-inferiority to latanoprost in human subjects.
Table 1: IOP-Lowering Effects of this compound in Animal Models
| Species | Model | Dosage | Maximal IOP Reduction from Baseline | Reference |
| Cats | Normal | 0.002% (single drop) | 7.3 mmHg (43.5%) | [8] |
| Feline Congenital Glaucoma | 0.002% (single drop) | 16.7 mmHg (60.2%) | [8] | |
| Monkeys | Laser-Induced Ocular Hypertension | Not specified | Significant IOP reduction | [3][6] |
| Normotensive | 0.0006% (in combination) | Significant IOP reduction vs. monotherapy | [7] | |
| Rabbits | Normotensive | 0.001% (in combination) | Significant IOP reduction vs. monotherapy | [7] |
| Dogs | Normotensive | Not specified | Lowered IOP | [3][6] |
Table 2: Comparison of this compound and Latanoprost in Humans (AYAME & PEONY Studies)
| Parameter | This compound (0.002%) | Latanoprost (0.005%) | Key Findings | References |
| Mechanism | Selective EP2 Agonist (Dual Outflow) | FP Agonist (Uveoscleral Outflow) | OMDI offers a novel mechanism of action. | [1][9] |
| IOP Reduction | ~29-30% from baseline | ~31% from baseline | OMDI is non-inferior to latanoprost in IOP reduction. | [9][10] |
| Conjunctival Hyperemia | 22-24.5% of patients | 10.4-11% of patients | More frequent with OMDI, but generally mild. | [9][10] |
| Eyelash Growth | No significant effect observed | Known side effect | Preclinical data shows OMDI does not promote eyelash growth. | [9][11][12] |
| Periorbitopathy (PAP) | Not associated | Known side effect | OMDI does not inhibit adipogenesis, avoiding PAP. | [3][6][9] |
| Corneal Thickening | ~11.7% of patients | ~1.0% of patients | An observed side effect of OMDI. | [10] |
| Efficacy in Latanoprost Non-Responders | Clinically significant IOP reduction | N/A | OMDI is effective in patients who respond poorly to latanoprost. | [1][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.
Protocol 1: Eyelash Growth Study in Mice (Preclinical)
-
Objective: To compare the effect of OMDI and bimatoprost (a prostaglandin analogue) on eyelash growth.[11][12]
-
Subjects: Four-week-old female C57BL/6J mice, divided into three groups (n=10 each): 0.003% OMDI, vehicle (negative control), and 0.03% bimatoprost (positive control).[11][12]
-
Procedure: A 3 µL solution was applied to the upper eyelids of the right eyes once daily for 14 consecutive days.[11][12]
-
Analysis: On day 15, animals were euthanized. Eyelashes were evaluated for number, length, and thickness using a stereomicroscope. Eyelid tissue was fixed, paraffin-embedded, sectioned, and stained with Hematoxylin-Eosin to assess hair follicle morphology and growth cycle (anagen phase).[11][12]
-
Results: The OMDI group showed no significant difference in eyelash number, thickness, or percentage of follicles in the anagen phase compared to the vehicle group.[12] The bimatoprost group showed a significant increase in all these parameters.[12]
Protocol 2: AYAME Phase 3 Clinical Trial (Human)
-
Objective: To compare the efficacy and safety of OMDI 0.002% with latanoprost 0.005% in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[10]
-
Study Design: A randomized, investigator-masked, active-controlled, parallel-group, multicenter study.[10]
-
Subjects: 190 Japanese subjects with POAG or OHT. Inclusion criteria included a baseline IOP of 22–34 mmHg in at least one eye after a 1–4 week washout period of any previous medications.[10]
-
Procedure: Eligible subjects were randomized (1:1) to receive either OMDI 0.002% or latanoprost 0.005% once daily for 4 weeks.[10]
-
Primary Endpoint: The change from baseline in mean diurnal IOP at Week 4. IOP was measured at three time points (09:00, 13:00, and 17:00) at Weeks 1, 2, and 4. The non-inferiority margin was set at 1.5 mmHg.[10]
-
Safety Assessment: All adverse events (AEs) were recorded throughout the study.
-
Results: OMDI was non-inferior to latanoprost in reducing mean diurnal IOP at Week 4. The most frequent ocular AE with OMDI was conjunctival hyperemia, followed by corneal thickening.[10]
Conclusion
This compound presents a valuable alternative in the management of glaucoma and ocular hypertension, particularly for patients who are non-responsive to or experience side effects from traditional FP agonists.[1][13] Its novel, dual-outflow mechanism of action via selective EP2 receptor agonism translates to an IOP-lowering efficacy comparable to that of latanoprost across multiple species, including humans.[3][6][9] Preclinical evidence strongly suggests that OMDI avoids common prostaglandin-associated side effects like eyelash growth and periorbitopathy.[9][11][12] While it is associated with a higher incidence of conjunctival hyperemia, this is typically mild.[10] The data gathered from rabbits, cats, dogs, monkeys, and humans collectively underscores its potential as a first-line therapeutic option with a distinct pharmacological profile.
References
- 1. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. The Antiglaucoma Agent and EP2 Receptor Agonist Omidenepag Does Not Affect Eyelash Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Omidenepag Isopropyl and Latanoprost for the Treatment of Glaucoma and Ocular Hypertension
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and mechanisms of action of the selective EP2 receptor agonist, omidenepag isopropyl, and the FP receptor agonist, latanoprost.
This guide provides a comprehensive comparison of this compound, a novel selective prostaglandin E2 (EP2) receptor agonist, and latanoprost, a widely used prostaglandin F2α (FP) receptor agonist, for the reduction of intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT).
Executive Summary
This compound offers a distinct mechanism of action for lowering IOP by selectively targeting the EP2 receptor, leading to increased aqueous humor outflow through both the trabecular and uveoscleral pathways.[1][2][3][4] Clinical studies have demonstrated that this compound 0.002% is non-inferior to latanoprost 0.005% in its IOP-lowering efficacy.[5][6] While both drugs are effective, they present different side effect profiles. This compound is associated with a higher incidence of conjunctival hyperemia and corneal thickening, whereas latanoprost is more frequently linked to prostaglandin-associated periorbitopathy (PAP), including eyelash changes and iris pigmentation.[3][5][6] This guide delves into the detailed clinical trial data, experimental protocols, and underlying signaling pathways to provide a thorough comparative analysis.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in the cornea to its active form, omidenepag.[1][7][8] Omidenepag is a selective agonist for the EP2 receptor, a G-protein coupled receptor.[1][3][7] Activation of the EP2 receptor in the trabecular meshwork and ciliary muscle is believed to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][7] This signaling cascade leads to the relaxation of these tissues, thereby increasing both the conventional (trabecular) and unconventional (uveoscleral) outflow of aqueous humor and reducing IOP.[1][2][4][7]
In contrast, latanoprost, a prostaglandin F2α analogue, primarily acts on the FP receptor. Its principal mechanism for lowering IOP is by increasing the uveoscleral outflow of aqueous humor.[2]
Head-to-Head Clinical Trial Data
Two major Phase 3 clinical trials, the AYAME study conducted in Japan and the multinational PEONY study in Asia, have directly compared the efficacy and safety of once-daily this compound 0.002% with latanoprost 0.005%.
Efficacy: Intraocular Pressure Reduction
Both studies demonstrated that this compound was non-inferior to latanoprost in reducing mean diurnal IOP. The non-inferiority margin was set at 1.5 mmHg.
Table 1: Comparison of IOP Reduction in Phase 3 Clinical Trials
| Study | Treatment Group | Baseline Mean Diurnal IOP (mmHg) | Mean Reduction from Baseline at Week 4/Month 3 (mmHg) | Difference vs. Latanoprost (mmHg) [95% CI] |
| AYAME [5][6] | This compound 0.002% | 23.8 ± 1.7 | -5.93 ± 0.23 | 0.63 [0.01, 1.26] |
| Latanoprost 0.005% | 23.4 ± 1.5 | -6.56 ± 0.22 | - | |
| PEONY [2][9] | This compound 0.002% | 25.4 (mean) | Approx. 29% reduction | 0.64 [0.4, 1.24] |
| Latanoprost 0.005% | 25.4 (mean) | Approx. 31% reduction | - |
Safety and Tolerability
The safety profiles of the two drugs showed notable differences, which are crucial for clinical decision-making.
Table 2: Incidence of Key Ocular Adverse Events in Phase 3 Clinical Trials
| Adverse Event | AYAME Study[5][6] | PEONY Study[9][10] |
| This compound (%) | Latanoprost (%) | |
| Conjunctival Hyperemia | 24.5 | 10.4 |
| Corneal Thickening | 11.7 | 1.0 |
| Punctate Keratitis | 0 | 7.3 |
| Photophobia | Not Reported | Not Reported |
| Eyelash Growth/Thickening | 0 | Not explicitly reported, but a known side effect |
| Blepharal Pigmentation | 0 | Not explicitly reported, but a known side effect |
| Corneal Pigmentation | Not Reported | Not Reported |
Experimental Protocols
The methodologies employed in the key comparative studies were rigorous and well-defined to ensure the reliability of the findings.
AYAME Study Protocol
-
Design: A Phase 3, randomized, investigator-masked, active-controlled, parallel-group, multicenter study.[5]
-
Participants: Japanese subjects with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
-
Inclusion Criteria: Baseline IOP of 22–34 mmHg at three timepoints (09:00, 13:00, and 17:00) in at least one eye after a 1–4 week washout period.[5]
-
Randomization: Eligible subjects were randomized (1:1) to receive either this compound 0.002% or latanoprost 0.005% once daily for 4 weeks.[5]
-
Primary Endpoint: The change from baseline in mean diurnal IOP at Week 4.[5]
-
IOP Measurements: IOP was measured at 9:00, 13:00, and 17:00 at Weeks 1, 2, and 4.[5]
PEONY Study Protocol
-
Design: A Phase 3, randomized, observer-masked, active-controlled, multinational trial.[9]
-
Participants: Asian subjects (from India, Korea, Singapore, and Taiwan) aged ≥18 years with OAG/OHT in both eyes.[2][9]
-
Inclusion Criteria: Baseline IOP ≥22 mmHg and ≤34 mmHg.[9]
-
Randomization: Subjects were randomized 1:1 to either this compound 0.002% or latanoprost 0.005% once daily for 3 months.[9]
-
IOP Measurements: IOP was measured at 9 AM, 1 PM, and 5 PM at baseline, 1 week, 6 weeks, and 3 months.[9]
Receptor Binding and Selectivity
Preclinical studies have characterized the binding affinities of omidenepag, the active metabolite of this compound.
-
Omidenepag: Demonstrates high affinity and selective agonist activity for the EP2 receptor.[3][4][7]
-
Omidenepag shows weak or no affinity for other prostanoid receptors, including the FP receptor targeted by latanoprost.[7]
Conclusion
This compound represents a significant addition to the therapeutic armamentarium for glaucoma and ocular hypertension, offering an alternative mechanism of action to the widely prescribed prostaglandin F2α analogues like latanoprost. Its non-inferior IOP-lowering efficacy, coupled with a distinct side effect profile that avoids some of the common cosmetic concerns associated with FP agonists, makes it a valuable option for a subset of patients. Specifically, for individuals who experience significant prostaglandin-associated periorbitopathy or who are non-responders to FP agonists, this compound may be a preferred treatment. However, the higher incidence of conjunctival hyperemia and the potential for corneal thickening with this compound are important considerations in clinical practice. Further long-term studies will be beneficial to fully elucidate the comparative safety and efficacy of these two classes of IOP-lowering agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Omidenepag Matches Latanoprost for Glaucoma [medscape.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Omidenepag - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of the Side Effect Profiles of Omidenepag Isopropyl and FP Agonists in Glaucoma Management
A detailed guide for researchers and drug development professionals on the distinct adverse event profiles of the selective EP2 agonist, Omidenepag isopropyl, and traditional FP receptor agonists, supported by clinical trial data and mechanistic insights.
The landscape of glaucoma treatment is continually evolving, with newer therapeutic agents offering alternative mechanisms of action and, consequently, different side effect profiles compared to established first-line therapies. This guide provides a comprehensive comparative analysis of the side effects associated with this compound, a novel selective E-prostanoid subtype 2 (EP2) receptor agonist, and the widely used F-prostanoid (FP) receptor agonists such as latanoprost, travoprost, and bimatoprost. This comparison is critical for informing clinical trial design, drug development strategies, and personalized patient care.
Executive Summary
This compound demonstrates comparable intraocular pressure (IOP)-lowering efficacy to FP agonists, the current first-line treatment for glaucoma.[1][2] However, their distinct mechanisms of action lead to significantly different side effect profiles. While both drug classes can induce conjunctival hyperemia, this compound is notably associated with a lower incidence of prostaglandin-associated periorbitopathy (PAP), a collection of cosmetic side effects commonly seen with FP agonists.[3][4] Conversely, this compound has been linked to specific adverse events such as corneal thickening and macular edema, particularly in pseudophakic patients.[1][5]
Mechanism of Action and Signaling Pathways
The differential side effect profiles of this compound and FP agonists are rooted in their distinct molecular targets and downstream signaling pathways. This compound is a prodrug that is hydrolyzed in the cornea to its active form, omidenepag, which selectively activates the EP2 receptor.[6][7] This activation leads to increased aqueous humor outflow through both the trabecular and uveoscleral pathways.[6][8] In contrast, FP agonists primarily enhance uveoscleral outflow by acting on the FP receptor.[9]
Comparative Side Effect Profile: Quantitative Data
Clinical trials have provided valuable quantitative data on the incidence of adverse events associated with this compound and FP agonists. The following tables summarize the key findings from comparative studies.
| Ocular Adverse Event | This compound 0.002% | Latanoprost 0.005% | Data Source(s) |
| Conjunctival Hyperemia | 11.9% - 24.5% | 5.4% - 10.4% | [2][10][11] |
| Corneal Thickening | 5.0% - 11.7% | ~1.0% | [5][10] |
| Macular Edema/Cystoid Macular Edema | 4.4% - 5.9% (higher in pseudophakic eyes) | ~2-5% (in high-risk pseudophakic/aphakic eyes) | [3][5] |
| Photophobia | 10.0% - 14.3% | Not consistently reported as a primary AE | [3] |
| Eye Pain | 2.4% - 14.3% | Less frequently reported | [3] |
| Iritis | 2.4% | Not consistently reported as a primary AE | [3] |
| Prostaglandin-Associated Periorbitopathy (PAP) | Not observed | Commonly reported | [3][7][12][13] |
| Eyelash Changes (growth, thickening) | Not observed | Commonly reported | [3][14][15] |
| Iris Hyperpigmentation | Not observed | Commonly reported | [15][16] |
| Periorbital Skin Hyperpigmentation | Not observed | Commonly reported | [3][16] |
| Deepening of Upper Eyelid Sulcus | Not observed | Commonly reported | [3][17] |
| Punctate Keratitis | 0% | 7.3% | [10] |
Detailed Analysis of Key Side Effects
Conjunctival Hyperemia
Both this compound and FP agonists are associated with conjunctival hyperemia, which is characterized by redness of the eye.[3][16] Some studies suggest a higher incidence with this compound.[2][10] This side effect is generally mild and often diminishes with continued use.[3][13]
Prostaglandin-Associated Periorbitopathy (PAP)
A significant advantage of this compound is the absence of PAP-related side effects.[3][7][12][13] FP agonists are well-known to cause cosmetic changes such as increased eyelash growth, darkening of the iris and periorbital skin, and deepening of the upper eyelid sulcus due to periorbital fat atrophy.[3][15][16] Studies have shown that switching from an FP agonist to this compound can lead to an improvement in some signs of PAP.[17][18][19]
Macular Edema
Macular edema, including cystoid macular edema (CME), is a potential side effect of both drug classes, particularly in patients with aphakia or pseudophakia.[1][3] The Japanese PMDA has listed pseudophakia as a contraindication for this compound due to the increased risk of macular edema.[3]
Corneal Thickening
An increase in central corneal thickness has been observed in patients treated with this compound, an effect not typically associated with FP agonists.[5][10] The clinical significance and long-term consequences of this finding are still under investigation.
Experimental Protocols: A Methodological Overview
The comparative data presented in this guide are derived from rigorous clinical trials. A generalized workflow for such a trial is outlined below.
Key Methodological Considerations from Pivotal Trials (e.g., AYAME, PEONY):
-
Study Design: Randomized, investigator-masked, active-controlled, parallel-group, multicenter studies are the gold standard for comparing the efficacy and safety of two active treatments.[2][10]
-
Patient Population: Typically includes adult patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT) with a baseline IOP within a specified range (e.g., 22–34 mmHg).[2][10]
-
Washout Period: A washout period of 1-4 weeks for any prior IOP-lowering medications is crucial to establish a true baseline.[10]
-
Treatment Allocation: Patients are randomized to receive either this compound 0.002% or an active comparator like latanoprost 0.005%, administered once daily.[2][10]
-
Efficacy Endpoints: The primary efficacy endpoint is often the change from baseline in mean diurnal IOP at a predetermined time point (e.g., Week 4 or Month 3).[2][10] Non-inferiority margins are pre-specified (e.g., 1.5 mmHg).[10]
-
Safety Assessments: Adverse events are systematically recorded at each study visit. Ocular examinations, including slit-lamp biomicroscopy, are performed to assess for specific side effects like conjunctival hyperemia, corneal changes, and signs of inflammation. Standardized photographic documentation can be used to objectively evaluate changes related to PAP.
Conclusion and Future Directions
This compound presents a valuable alternative to FP agonists for the treatment of glaucoma and ocular hypertension, particularly for patients who experience or are concerned about the cosmetic side effects associated with PAP.[3][4] Its distinct mechanism of action, targeting the EP2 receptor, results in a unique side effect profile that avoids the common periorbital changes seen with FP agonists.[9] However, clinicians and researchers must be cognizant of the potential for other adverse events, such as corneal thickening and macular edema, especially in at-risk patient populations.[1][5]
Future research should focus on the long-term safety and efficacy of this compound, further elucidating the clinical significance of its unique side effects. Head-to-head trials with other classes of IOP-lowering medications and studies in diverse patient populations will continue to refine its place in the glaucoma treatment paradigm. Understanding these comparative profiles is essential for the ongoing development of novel glaucoma therapies that optimize both efficacy and patient tolerability.
References
- 1. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. reviewofoptometry.com [reviewofoptometry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Objective hyperemia and intraocular pressure changes following this compound application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. This compound 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound 0.002% Ophthalmic Solution: A Retrospective Analysis of Real-World Data in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. medscape.com [medscape.com]
- 15. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. deepdyve.com [deepdyve.com]
- 17. Changes in Prostaglandin-associated Periorbital Syndrome After Switch from Conventional Prostaglandin F2α Treatment to this compound in 11 Consecutive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-Year Follow-Up Study of Changes in Prostaglandin-Associated Periorbital Syndrome After Switch From Conventional Prostaglandin F2alfa to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-Year Follow-Up Study of Changes in Prostaglandin-Associated Periorbital Syndrome After Switch From Conventional Prostaglandin F2alfa to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Omidenepag Isopropyl Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Omidenepag isopropyl's performance against other glaucoma treatments, supported by experimental data from published research.
Mechanism of Action: A Novel Approach to IOP Reduction
This compound is a prodrug that is hydrolyzed in the cornea to its active metabolite, omidenepag.[1][2] Omidenepag is a selective agonist for the prostanoid EP2 receptor, a distinct mechanism of action compared to prostaglandin F2α analogues (like latanoprost and travoprost) which primarily target the FP receptor.[1][3][4] Activation of the EP2 receptor is thought to increase aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways, leading to a reduction in intraocular pressure (IOP).[1][5][6] This dual-outflow enhancement is a key differentiator from FP receptor agonists, which are understood to primarily increase uveoscleral outflow.[5][6]
The downstream signaling of EP2 receptor activation involves an increase in intracellular cyclic adenosine monophosphate (cAMP), which is believed to lead to the relaxation of the trabecular meshwork and ciliary muscle, further facilitating aqueous humor outflow.[1][2]
Comparative Efficacy in Intraocular Pressure Reduction
Clinical trials have demonstrated that this compound 0.002% administered once daily is effective in reducing IOP in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT). Its efficacy has been shown to be non-inferior to the widely prescribed prostaglandin analog, latanoprost, and the beta-blocker, timolol.
| Drug Class | Drug | Dosage | Mean IOP Reduction (mmHg) | Mean Percentage IOP Reduction | Study |
| EP2 Receptor Agonist | This compound 0.002% | Once Daily | 5.93 - 7.1 | 24.9% - 28.8% | AYAME, PEONY |
| Prostaglandin F2α Analog | Latanoprost 0.005% | Once Daily | 6.56 - 7.8 | 28.0% - 31.3% | AYAME, PEONY |
| Beta-Blocker | Timolol Maleate 0.5% | Twice Daily | 5.4 - 7.0 | Not Reported | SPECTRUM 3 & 4 |
Table 1: Comparison of IOP-Lowering Efficacy of this compound with Latanoprost and Timolol in Phase 3 Clinical Trials.
In the AYAME study, the difference in the change from baseline in mean diurnal IOP at week 4 between this compound and latanoprost was 0.63 mmHg, meeting the non-inferiority criterion. Similarly, the PEONY trial demonstrated non-inferiority at 3 months, with a least-squares mean difference of 0.6 mmHg between the two treatments. The SPECTRUM 4 trial established the non-inferiority of this compound to timolol.
Notably, the FUJI study investigated the efficacy of this compound in patients who were non-responders or low-responders to latanoprost. In this population, switching to this compound resulted in a statistically significant reduction in mean diurnal IOP of -2.99 mmHg at week 4, suggesting it as a viable alternative for this patient group.
While direct head-to-head clinical trials comparing this compound with other prostaglandin analogs like travoprost or rho-kinase inhibitors such as ripasudil and netarsudil are not yet widely published, preclinical studies in monkeys have shown that this compound has additive IOP-lowering effects when used in combination with beta-blockers, rho-kinase inhibitors, and carbonic anhydrase inhibitors.
Safety and Tolerability Profile
The safety profile of this compound is distinct from that of prostaglandin F2α analogs. While effective in lowering IOP, it is associated with a different set of adverse events.
| Adverse Event | This compound 0.002% | Latanoprost 0.005% | Timolol Maleate 0.5% | Study |
| Ocular Adverse Events (Overall) | 36.8% - 40.0% | 21.1% - 29.7% | Data Not Directly Compared in Cited Studies | PEONY |
| Conjunctival Hyperemia | 11.9% - 24.5% | 5.4% - 10.4% | Not Reported as a primary comparative outcome | AYAME, PEONY |
| Corneal Thickening | 11.7% | 1.0% | Not Reported | AYAME |
| Punctate Keratitis | 0% | 7.3% | Not Reported | AYAME |
| Photophobia | Higher incidence than latanoprost | Lower incidence than omidenepag | Not Reported | Not specified in detail |
| Eyelash Growth/Thickening | Not reported | Reported | Not an expected side effect | PEONY |
| Iris Hyperpigmentation | Not reported as a primary outcome | Known side effect | Not an expected side effect | General knowledge |
| Macular Edema | Increased risk in pseudophakic patients | Less commonly reported | Not an expected side effect | SPECTRUM 3 |
Table 2: Comparison of Common Ocular Adverse Events of this compound with Latanoprost and Timolol.
The most frequently reported ocular adverse event associated with this compound is conjunctival hyperemia. The AYAME and PEONY studies reported a higher incidence of this event compared to latanoprost. Corneal thickening was also more common with this compound in the AYAME study. Conversely, prostaglandin-associated periorbitopathy (PAP), including eyelash changes and deepening of the upper eyelid sulcus, which are known side effects of FP receptor agonists, have not been commonly associated with this compound in the reported studies. The SPECTRUM 3 trial noted an increased rate of macular edema in pseudophakic patients with prolonged exposure to this compound.
Experimental Protocols: A Summary of Key Clinical Trials
The following outlines the methodologies of the key Phase 3 clinical trials cited in this guide.
AYAME Study (NCT02623738)
-
Objective: To compare the efficacy and safety of this compound 0.002% with latanoprost 0.005% in Japanese patients with POAG or OHT.
-
Study Design: A randomized, investigator-masked, active-controlled, parallel-group, multicenter, non-inferiority study.
-
Patient Population: Patients with a baseline IOP of 22–34 mmHg in at least one eye.
-
Treatment Protocol: Following a 1–4 week washout period, eligible subjects were randomized (1:1) to receive either this compound 0.002% or latanoprost 0.005%, administered once daily for 4 weeks.
-
Primary Endpoint: Change from baseline in mean diurnal IOP at Week 4. The non-inferiority margin was set at 1.5 mmHg.
-
IOP Measurements: IOP was measured at three time points (09:00, 13:00, and 17:00) at Weeks 1, 2, and 4.
PEONY Study (NCT02981446)
-
Objective: To compare the efficacy and safety of this compound 0.002% with latanoprost 0.005% once daily in Asian subjects with open-angle glaucoma (OAG) or OHT.
-
Study Design: A Phase III randomized, observer-masked, active-controlled, multinational trial.
-
Patient Population: Subjects aged ≥18 years with OAG/OHT in both eyes and a baseline IOP of ≥22 mmHg and ≤34 mmHg.
-
Treatment Protocol: Subjects were randomized 1:1 to receive either this compound 0.002% or latanoprost 0.005% for 3 months.
-
Primary Endpoint: Non-inferiority of this compound to latanoprost in reducing mean diurnal IOP at 3 months.
-
IOP Measurements: IOP was measured at 9 AM, 1 PM, and 5 PM at baseline, 1 week, 6 weeks, and 3 months.
SPECTRUM 3 (NCT03858894) & SPECTRUM 4
-
Objective: To assess the IOP-lowering efficacy and safety of this compound (OMDI) 0.002% vs timolol 0.5% in patients with glaucoma or OHT.
-
Study Design: Phase 3, randomized, controlled, double-masked, noninferiority studies.
-
Patient Population: Adults ≥ 18 years with open-angle glaucoma or OHT, and IOP ≥ 22 mm Hg and ≤ 34 mm Hg.
-
Treatment Protocol: Randomized to OMDI 0.002% once daily or timolol 0.5% twice daily for 3 months. SPECTRUM 3 included a further 9-month open-label OMDI treatment period.
-
Primary Endpoint: Noninferiority of OMDI to timolol in reducing IOP at 3 months.
-
IOP Measurements: IOP was measured at 8 AM, 10 AM, and 4 PM on day 1, week 1, week 6, and month 3.
Visualizing the Data
To further clarify the information presented, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for a glaucoma clinical trial.
Caption: Signaling pathway of this compound for IOP reduction.
Caption: Generalized workflow of a randomized controlled clinical trial for glaucoma medication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. glaucomafoundation.org [glaucomafoundation.org]
- 5. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Timeline For Glaucoma Therapy Development: Reality And Risks Of Pharmaceutical Research - Glaucoma Research Foundation [glaucoma.org]
Unraveling Neuroprotection: A Comparative Analysis of Omidenepag Isopropyl and Other Glaucoma Therapies
For Immediate Release
In the landscape of glaucoma management, the focus is progressively extending beyond intraocular pressure (IOP) reduction to the direct preservation of retinal ganglion cells (RGCs) and the optic nerve—a concept known as neuroprotection. Omidenepag isopropyl (OMDI), a selective EP2 receptor agonist, represents a novel approach to glaucoma therapy. This guide provides a comparative analysis of the experimental evidence for the neuroprotective effects of OMDI against other established glaucoma drug classes, including prostaglandin F2α analogs (latanoprost), beta-blockers (timolol), and alpha-2 adrenergic agonists (brimonidine).
It is critical to note that while preclinical evidence for the neuroprotective potential of each of these agents exists, there is a conspicuous absence of direct, head-to-head comparative studies evaluating the neuroprotective efficacy of this compound against other glaucoma drugs in animal models. The following comparison is, therefore, an aggregation of individual experimental findings.
Mechanisms of Neuroprotection: A Diverse Array of Pathways
The neuroprotective mechanisms of these glaucoma drugs are varied. Omidenepag's neuroprotective effects are believed to be mediated through the EP2 receptor, modulating the COX-2-EP2-cAMP-PKA/Epac pathway, which can suppress excitotoxic RGC death and neuroinflammation.[1] Latanoprost, a prostaglandin F2α analog, has been shown to exert neuroprotective effects through the upregulation of neurotrophic factors and anti-apoptotic pathways. Beta-blockers like timolol may offer neuroprotection by reducing oxidative stress and glutamate-induced neurotoxicity. Brimonidine, an alpha-2 adrenergic agonist, is thought to provide neuroprotection by upregulating survival factors for RGCs and inhibiting apoptosis.
Experimental Evidence for Neuroprotection
The following sections detail the experimental findings for each drug class from preclinical studies.
This compound (EP2 Receptor Agonist)
A recent study investigated the neuroprotective effects of omidenepag (OMD), the active metabolite of OMDI, in a glutamate excitotoxicity model. The study found that OMD significantly suppressed excitotoxic RGC death both in vitro and in vivo.[1] The proposed mechanism involves the modulation of glia-neuron interaction, inhibiting the Epac pathway and promoting the COX-2-EP2-cAMP-PKA pathway, which in turn promotes the expression of neurotrophic factors.[1]
Latanoprost (Prostaglandin F2α Analog)
Latanoprost has demonstrated neuroprotective effects in various animal models of optic nerve injury. In a rat model of optic nerve transection, latanoprost treatment was associated with increased RGC survival. Another study using an NMDA-induced excitotoxicity model in rats also showed that intravitreal administration of latanoprost significantly increased the number of surviving RGCs.
Timolol (Beta-Blocker)
Timolol has been shown to possess neuroprotective properties independent of its IOP-lowering effect. In a rat model of retinal ischemia-reperfusion injury, topically applied timolol reduced the decrease in the number of cells in the ganglion cell layer and preserved retinal function as measured by electroretinogram. In vitro studies have also demonstrated that timolol can protect cultured RGCs from glutamate-induced cell death.
Brimonidine (Alpha-2 Adrenergic Agonist)
Brimonidine has been extensively studied for its neuroprotective capabilities. In a rat model of chronic ocular hypertension, brimonidine treatment, but not timolol, significantly protected RGCs from cell death. This effect was observed even when brimonidine was administered in a way that did not lower IOP, suggesting a direct neuroprotective mechanism. Further studies have indicated that brimonidine can upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) in the retina.
Quantitative Comparison of Neuroprotective Effects from Preclinical Studies
The following table summarizes the quantitative data from key experimental studies on the neuroprotective effects of these glaucoma drugs. It is important to interpret this data with caution, as experimental conditions and models vary between studies, precluding direct comparison.
| Drug Class | Drug | Animal Model | Method of Injury | Treatment & Duration | Key Neuroprotective Outcome | Reference |
| EP2 Agonist | Omidenepag | Mouse | NMDA-induced excitotoxicity | Intravitreal injection | Significant suppression of RGC death | [1] |
| Prostaglandin Analog | Latanoprost | Rat | Optic nerve axotomy | Intravitreal injection | Significant increase in surviving RGCs | |
| Beta-Blocker | Timolol | Rat | Ischemia-reperfusion | Topical application (0.5%) | Reduced loss of cells in the ganglion cell layer | |
| Alpha-2 Agonist | Brimonidine | Rat | Chronic ocular hypertension | Systemic or topical application | Significant prevention of RGC loss |
Detailed Experimental Protocols
This compound Neuroprotection Study
-
Animal Model: In vitro: rat primary RGCs, mouse microglial cell line (MG5), and astrocyte cell line (A1). In vivo: mice.[1]
-
Method of Injury: Glutamate excitotoxicity in vitro and intravitreal injection of NMDA in vivo.[1]
-
Drug Administration: Omidenepag (active metabolite) was applied to cell cultures in vitro. For the in vivo model, details of administration were not fully specified in the abstract.[1]
-
Assessment of Neuroprotection: RGC survival rate assay, immunocytochemistry, Western blotting for expressions of COX-1/2, PKA, Epac1/2, pCREB, cleaved caspase-3, inflammatory cytokines, and neurotrophic factors. In vivo assessment included hematoxylin and eosin staining, flat-mounted retina examination, and immunohistochemistry.[1]
Representative Latanoprost Neuroprotection Study
-
Animal Model: Sprague-Dawley rats.
-
Method of Injury: Optic nerve axotomy.
-
Drug Administration: Single intravitreal injection of latanoprost at various doses prior to axotomy.
-
Assessment of Neuroprotection: RGCs were retrogradely labeled with fluorogold, and the number of surviving RGCs was counted from retinal flat mounts 10 days after axotomy.
Representative Timolol Neuroprotection Study
-
Animal Model: Rats.
-
Method of Injury: Retinal ischemia induced by elevating IOP.
-
Drug Administration: Topical application of 0.5% timolol.
-
Assessment of Neuroprotection: The number of cells in the ganglion cell layer was counted, and retinal function was assessed using electroretinogram (ERG) after reperfusion.
Representative Brimonidine Neuroprotection Study
-
Animal Model: Rats.
-
Method of Injury: Chronic ocular hypertension induced by laser photocoagulation of episcleral and limbal veins.
-
Drug Administration: Continuous systemic administration via osmotic pump or topical application.
-
Assessment of Neuroprotection: RGC loss was evaluated by counting retrogradely labeled RGCs in whole-mounted retinas after 3 weeks of elevated IOP.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: Proposed neuroprotective signaling pathway of Omidenepag.
Caption: General workflow for assessing neuroprotection in glaucoma models.
Conclusion
This compound presents a novel mechanism of action with emerging evidence of direct neuroprotective effects in preclinical models of glaucoma-related RGC death. While established glaucoma therapies such as latanoprost, timolol, and brimonidine also have a body of evidence supporting their IOP-independent neuroprotective properties, the lack of direct comparative studies makes it challenging to definitively rank their efficacy in this regard. Future research should prioritize head-to-head preclinical studies to elucidate the comparative neuroprotective potential of these different drug classes. Such studies will be invaluable for guiding the development of future glaucoma therapies that not only control IOP but also directly preserve vision by protecting retinal neurons.
References
A Meta-Analysis of Clinical Trial Data on the Efficacy of Omidenepag Isopropyl in Glaucoma Management
A comprehensive review of Omidenepag isopropyl (OMDI), a novel selective EP2 receptor agonist, demonstrates comparable intraocular pressure (IOP)-lowering efficacy to market-leading prostaglandin analogs and timolol, offering a valuable alternative for patients with primary open-angle glaucoma and ocular hypertension. This guide synthesizes data from key meta-analyses and head-to-head clinical trials, presenting a detailed comparison of its efficacy, safety, and mechanism of action against established therapies.
This compound 0.002% is a novel therapeutic agent for reducing elevated intraocular pressure.[1] After topical administration, it is hydrolyzed into its active metabolite, omidenepag, a selective agonist for the E-prostanoid subtype 2 (EP2) receptor.[1][2][3] This mechanism of action is distinct from prostaglandin F (FP) receptor agonists like latanoprost, which are the current first-line treatment for glaucoma.[3][4] Clinical evidence from multiple Phase III trials and subsequent meta-analyses indicates that this compound is non-inferior to both latanoprost and timolol in its IOP-lowering capabilities.[4][5]
Comparative Efficacy in Intraocular Pressure Reduction
Meta-analyses of clinical trials have consistently shown that this compound significantly reduces IOP from baseline in patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT).[2] One meta-analysis including six studies with a total of 358 eyes found that OMDI monotherapy resulted in a weighted mean difference in IOP of -4.684 mmHg.[2] Another systematic review and meta-analysis of 17 studies (3,294 eyes) reported a significant mean IOP reduction of -3.78 mmHg from baseline with this compound.[6]
Head-to-Head Clinical Trial Data
Key phase III randomized controlled trials have provided direct comparisons of this compound with latanoprost and timolol, establishing its non-inferiority.
| Trial | Comparator | Primary Endpoint | This compound (OMDI) 0.002% | Comparator | Conclusion |
| AYAME Study | Latanoprost 0.005% | Mean diurnal IOP change from baseline at Week 4 | -5.93 mmHg | -6.56 mmHg | OMDI was non-inferior to latanoprost.[7] |
| PEONY Trial | Latanoprost 0.005% | Mean diurnal IOP change from baseline at Month 3 | -7.1 mmHg (28.8% reduction) | -7.8 mmHg (31.3% reduction) | OMDI was non-inferior to latanoprost.[8] |
| SPECTRUM 4 | Timolol 0.5% | Mean diurnal IOP change from baseline at Month 3 | -5.6 to -5.9 mmHg | -5.4 to -6.1 mmHg | OMDI was non-inferior to timolol.[9] |
| SPECTRUM 3 | Timolol 0.5% | Mean diurnal IOP change from baseline at Month 3 | -5.3 to -5.7 mmHg | -6.4 to -7.0 mmHg | Efficacy was maintained over 12 months.[9] |
Furthermore, the FUJI study demonstrated the efficacy of this compound in patients who were non- or low-responders to latanoprost, showing a significant IOP reduction in this patient population.[5][10] The RENGE study supported the long-term efficacy of this compound over 52 weeks and its additive IOP-lowering effect when used in combination with timolol.[4]
Safety and Tolerability Profile
While this compound is generally well-tolerated, its adverse event profile differs from that of FP receptor agonists. The most frequently reported ocular adverse events associated with this compound are conjunctival hyperemia, corneal thickening, and photophobia.[4][11] Notably, this compound is not associated with prostaglandin-associated periorbitopathy (PAP), which includes side effects like eyelash growth and iris pigmentation that can occur with FP receptor agonists.[3][12] However, some studies have indicated a higher incidence of overall ocular adverse events with this compound compared to latanoprost.[8][11] Macular edema, including cystoid macular edema, has been reported, particularly in aphakic or pseudophakic patients.[13]
| Adverse Event | This compound | Latanoprost | Timolol |
| Conjunctival Hyperemia | More Frequent | Less Frequent | Less Frequent |
| Corneal Thickening | Reported | Rare | Not a typical side effect |
| Photophobia | Reported | Less Frequent | Not a typical side effect |
| Eyelash Growth | Not Associated | Associated | Not Associated |
| Iris Hyperpigmentation | Not Associated | Associated | Not Associated |
| Macular Edema | Reported (especially in pseudophakic eyes) | Rare | Not a typical side effect |
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal phase III trials were robust, employing randomized, masked, and active-controlled designs to ensure the validity of the results.
General Inclusion and Exclusion Criteria
Inclusion Criteria:
-
Age 18 years or older.
-
Diagnosis of primary open-angle glaucoma or ocular hypertension in one or both eyes.[14][15]
-
Baseline intraocular pressure within a specified range (e.g., ≥22 mmHg and ≤34 mmHg).[8][9][15]
-
Best-corrected visual acuity of 20/100 or better.[15]
Exclusion Criteria:
-
History of hypersensitivity to any components of the study medications.[7][16]
-
Presence of narrow or closed angles.
-
Previous glaucoma filtering surgery or laser trabeculoplasty within a specified period.[7][15]
-
Active ocular infection or inflammation.[7]
-
Aphakic or pseudophakic eyes were excluded in some studies or analyzed as a separate cohort due to the risk of macular edema.[13]
Study Design and Endpoints
The AYAME, PEONY, and SPECTRUM trials were designed as non-inferiority studies.[7][9][11] Patients underwent a washout period of previous IOP-lowering medications before a baseline measurement.[11] They were then randomized to receive either this compound 0.002% once daily or the active comparator (latanoprost 0.005% once daily or timolol 0.5% twice daily).[9][11]
The primary efficacy endpoint was the change from baseline in mean diurnal IOP at a prespecified time point (e.g., week 4 or month 3).[7] IOP was typically measured at multiple time points throughout the day (e.g., 9:00 AM, 1:00 PM, and 5:00 PM) to assess the diurnal IOP-lowering effect.[7][11]
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of Omidenepag and Prostaglandin F Analogs underpin their efficacy in lowering intraocular pressure.
This compound is a prodrug that is converted to the active metabolite omidenepag.[1][3] Omidenepag selectively binds to and activates the EP2 receptor, a Gs-coupled transmembrane receptor.[1][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] The elevated cAMP levels are thought to increase both the trabecular and uveoscleral outflow of aqueous humor, thereby reducing IOP.[11][12]
Prostaglandin F analogs, such as latanoprost, bind to the FP receptor.[9][11] This interaction activates Gq-protein-mediated pathways, leading to an increase in intracellular calcium and the modulation of various signaling cascades.[9][17] A key downstream effect is the increased expression and activity of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary body and increase the uveoscleral outflow of aqueous humor.[18]
Conclusion
The collective evidence from meta-analyses and head-to-head clinical trials establishes this compound as an effective and generally well-tolerated treatment for lowering intraocular pressure in patients with glaucoma and ocular hypertension. Its non-inferiority to latanoprost and timolol, coupled with a distinct mechanism of action and a different side-effect profile that avoids prostaglandin-associated periorbitopathy, positions it as a significant addition to the therapeutic armamentarium for glaucoma. It offers a valuable alternative for patients who may not achieve target IOP with, or are intolerant to, FP receptor agonists. Clinicians should, however, remain mindful of the potential for ocular adverse events such as conjunctival hyperemia and the increased risk of macular edema in susceptible patients.
References
- 1. dovepress.com [dovepress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eyehealthacademy.org [eyehealthacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. A Phase III Randomized Clinical Trial of a 0.5% Timolol + 0.2% Brimonidine + 2.0% Dorzolamide Fixed Combination, Preservative-Free Ophthalmic Solution vs. 0.5% Timolol + 0.2% Brimonidine + 2.0% Dorzolamide Fixed Combination in Patients with Controlled Primary Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Latanoprost Low/Nonresponders With Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 3, Nonrandomized, Two-Phase, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Short-Term Efficacy and Safety of this compound in Patients with Normal-Tension Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness and Safety of this compound 0.002% Ophthalmic Solution in Treatment-Naive Patients With Primary Open Angle Glaucoma: A Prospective Multicenter Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomised, double masked, multicentre clinical trial comparing bimatoprost and timolol for the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 18. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Omidenepag Isopropyl: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Omidenepag isopropyl must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential information on the safe and logistical management of this compound waste.
Safety and Handling
This compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be followed. When handling this compound, it is recommended to use personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Ensure adequate ventilation in the work area and have an accessible safety shower and eye wash station.[1] In case of accidental release, absorb the solution with a finely-powdered liquid-binding material like diatomite, decontaminate surfaces with alcohol, and dispose of the contaminated material in accordance with local regulations.[1]
Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| Opened Medicine (Ophthalmic Solution) | Room Temperature | Up to 31 days |
| Unopened Medicine (Ophthalmic Solution) | Refrigerator | As per expiration date |
Note: For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[2]
Disposal Procedures
The primary guideline for the disposal of this compound is to act in accordance with prevailing country, federal, state, and local regulations.[1] As it is not classified as a hazardous substance, the disposal route for non-hazardous chemical waste is generally followed.
Step-by-Step Disposal Guidance:
-
Waste Identification: Clearly label a dedicated waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Waste Segregation: Do not mix this compound waste with hazardous chemical waste streams (e.g., flammable solvents, corrosive materials, or reactive chemicals).
-
Consult Local Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to understand the specific requirements for non-hazardous chemical waste disposal.
-
Containerization: Use a sealed, leak-proof container for the waste. Ensure the container is compatible with the waste material.
-
Labeling: Clearly label the waste container with "this compound Waste (Non-Hazardous)" and any other information required by your institution.
-
Disposal Path: Follow the established procedure for non-hazardous laboratory waste at your facility. This may involve collection by a specialized waste management service or other approved methods.
Unused or expired ophthalmic solutions of this compound should be disposed of by asking your healthcare professional about proper disposal methods.[3][4]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from waste generation to final disposal.
References
Essential Safety and Operational Guidance for Handling Omidenepag Isopropyl
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Omidenepag isopropyl, a selective prostaglandin E2 (EP2) receptor agonist used in glaucoma research and treatment. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, ingestion, or direct contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form to avoid inhalation. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
-
Wash hands thoroughly after handling.[2]
Storage: The recommended storage conditions for this compound vary based on its form:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Accidental Release and Disposal Plan
In the event of an accidental spill or the need for disposal, the following procedures should be strictly followed.
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water sources.[1]
-
Absorb: For solutions, use a finely-powdered liquid-binding material like diatomite to absorb the spill.[1]
-
Decontaminate: Scrub surfaces and equipment with alcohol.[1]
-
Collect: Dispose of the contaminated material in a sealed container as hazardous waste.[1]
Disposal:
-
Dispose of the substance and any contaminated packaging in accordance with all applicable federal, state, and local regulations.[1]
First Aid Procedures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Signaling Pathway and Experimental Workflow
This compound is a prodrug that is converted to its active form, omidenepag, which then acts as a selective agonist for the prostaglandin E2 (EP2) receptor.[3][4] This activation is key to its mechanism of action in reducing intraocular pressure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
